molecular formula C7H7NO2S B1206618 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide CAS No. 936-16-3

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B1206618
CAS No.: 936-16-3
M. Wt: 169.2 g/mol
InChI Key: GVYVHZKTSVDMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362815. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-11(10)7-4-2-1-3-6(7)5-8-11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYVHZKTSVDMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239477
Record name 1,2-Benzoisothiazoline 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-16-3
Record name 1,2-Benzoisothiazoline 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 936-16-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzoisothiazoline 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-BENZISOTHIAZOLINE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLO53QJF59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide from Saccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a saturated sultam, from the readily available starting material, saccharin. This transformation involves the reduction of the carbonyl group at the 3-position of the saccharin ring to a methylene group. While various methods exist for the synthesis of sultams, this guide focuses on the specific reduction of the saccharin scaffold.

Introduction

Sultams, or cyclic sulfonamides, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid bicyclic structure and ability to act as bioisosteres for other functional groups make them valuable scaffolds in the design of novel therapeutic agents. This compound, as a fundamental sultam structure, serves as a key intermediate for the synthesis of a wide range of more complex and biologically active molecules. Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a widely known artificial sweetener, presents an economical and accessible starting material for the preparation of this important synthetic building block.

The core of this synthetic transformation lies in the selective reduction of the carbonyl group of the five-membered ring of saccharin without affecting the sulfonyl group. This can be achieved through various reductive methodologies, each with its own set of advantages and limitations regarding reaction conditions, yields, and substrate scope.

Reaction Pathway

The synthesis of this compound from saccharin is a direct reduction of the carbonyl functionality.

Reaction_Pathway Saccharin Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) Product This compound Saccharin->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Saccharin

Caption: General reaction scheme for the synthesis of this compound from saccharin.

Experimental Protocols

Detailed experimental procedures for the reduction of saccharin to this compound are not extensively reported in readily available literature, suggesting this may be a challenging transformation or one that is often performed as an intermediate step without detailed publication. However, based on standard organic chemistry principles for the reduction of cyclic ketones and amides, several potential methods can be proposed and would require experimental validation.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. For the reduction of the carbonyl group in saccharin, a high-pressure hydrogenation approach would likely be necessary.

Experimental Workflow:

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification saccharin Saccharin autoclave High-Pressure Autoclave saccharin->autoclave solvent Solvent (e.g., Ethanol) solvent->autoclave catalyst Catalyst (e.g., Ru/C, Rh/C) catalyst->autoclave pressurize Pressurize with H₂ autoclave->pressurize heat Heat to Reaction Temp. pressurize->heat stir Stir for Extended Period heat->stir cool Cool to RT stir->cool filter Filter to Remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (e.g., Crystallization) concentrate->purify Product Product purify->Product

Caption: Workflow for the catalytic hydrogenation of saccharin.

Detailed Protocol:

  • Reaction Setup: In a high-pressure autoclave, a mixture of saccharin (1.0 eq), a suitable catalyst such as 5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C) (5-10 mol%), and a solvent like ethanol or acetic acid is prepared.

  • Hydrogenation: The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas to a pressure of 50-100 atm. The reaction mixture is then heated to a temperature between 100-150 °C and stirred vigorously for 24-48 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Method 2: Reduction with Borane or Silane Reagents

Reagents like borane (BH₃) and various silanes are known to reduce amide and lactam carbonyls. These methods may offer milder reaction conditions compared to high-pressure hydrogenation.

Experimental Workflow:

Borane_Silane_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification saccharin_sol Saccharin in Anhydrous Solvent (e.g., THF) flask Inert Atmosphere Reaction Flask saccharin_sol->flask reagent Reducing Agent (e.g., BH₃·THF or Silane) reagent->flask Slow Addition at 0 °C warm Warm to RT or Reflux flask->warm stir Stir Until Completion (TLC Monitoring) warm->stir quench Quench with Methanol/Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify Product Product purify->Product

Caption: Workflow for the reduction of saccharin using borane or silane reagents.

Detailed Protocol:

  • Reaction Setup: To a solution of saccharin (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-tetrahydrofuran complex (BH₃·THF, excess) or a suitable silane reducing agent (e.g., triethylsilane in the presence of a Lewis acid) is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceExpected Yield (%)
SaccharinC₇H₅NO₃S183.18228-230White crystalline solid-
This compoundC₇H₇NO₂S169.20(To be determined)(To be determined)(To be determined)

Conclusion

The synthesis of this compound from saccharin represents a key transformation for accessing the saturated sultam core. While direct and detailed experimental protocols are not widespread, the application of established reduction methodologies such as high-pressure catalytic hydrogenation or reduction with borane and silane reagents provides viable synthetic routes. The protocols outlined in this guide serve as a foundational starting point for researchers in the field. Experimental optimization of reaction conditions, including catalyst/reagent choice, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity of the target compound. This will enable the further exploration of this important scaffold in the development of novel pharmaceuticals and other functional molecules.

An In-depth Technical Guide to 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physical and spectroscopic characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development.

Core Chemical Properties

This compound, also known as 1,2-benzisothiazoline 1,1-dioxide, is a bicyclic sulfonamide. Its rigid structure and the presence of a reactive N-H group make it a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
CAS Number 936-16-3
Appearance Solid
Melting Point 101-107 °C (for the related 3,3-dimethyl derivative)[1][2]
Storage Sealed in a dry environment at room temperature.
Purity Typically ≥98%
Topological Polar Surface Area (TPSA) 46.17 Ų
logP 0.4785

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic signatures based on data from closely related structures.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃): The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydroisothiazole ring are expected to be observed as a singlet around δ 5.8-6.0 ppm. The N-H proton would likely appear as a broad singlet.

Expected ¹³C NMR Chemical Shifts (in CDCl₃): The aromatic carbons are expected to resonate in the region of δ 120-140 ppm. The methylene carbon is anticipated to have a chemical shift around δ 67-69 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The characteristic absorption bands for this compound are expected to include:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.[4]

  • S=O Asymmetric and Symmetric Stretch: Strong absorptions characteristic of the sulfone group, expected around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would be expected to involve the loss of SO₂ (m/z 64) and subsequent fragmentation of the remaining aromatic amine fragment.

Synthesis and Reactivity

The synthesis of the benzo[d]isothiazole scaffold is a well-established area of organic chemistry, with several routes available.

Synthesis of the Core Structure

A common synthetic approach to the benzo[d]isothiazole 1,1-dioxide core involves the cyclization of substituted benzamides. For instance, benzo[d]isothiazol-3(2H)-ones can be synthesized via intramolecular N-S bond formation from 2-mercaptobenzamides.[5] While a specific, detailed protocol for the direct synthesis of this compound is not widely published, analogous procedures for its derivatives provide a solid foundation for its preparation.

A logical workflow for a potential synthesis is outlined below:

G cluster_0 Synthetic Pathway start 2-Methylbenzenesulfonamide step1 Oxidation start->step1 intermediate 2-Carboxybenzenesulfonamide step1->intermediate step2 Cyclization intermediate->step2 product This compound step2->product

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the N-H proton and the aromatic ring.

  • N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated under basic conditions using various electrophiles.[6][7] This provides a straightforward method for introducing a wide range of substituents to modify the compound's properties.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the electron-withdrawing sulfone group.

  • Ring-Opening Reactions: Under certain conditions, the isothiazole ring can undergo ring-opening reactions, providing access to other heterocyclic systems.[8][9]

The general reactivity of the core structure is depicted in the following diagram:

G cluster_0 Reactivity Profile core This compound alkylation N-Alkylation/Acylation core->alkylation Base, R-X aromatic_sub Electrophilic Aromatic Substitution core->aromatic_sub Electrophile ring_opening Ring Opening core->ring_opening Harsh Conditions

Caption: Key reactions of the core scaffold.

Biological and Pharmacological Relevance

Derivatives of the benzo[d]isothiazole 1,1-dioxide scaffold have shown a broad spectrum of biological activities, making this core structure a privileged scaffold in drug discovery.

Known Biological Activities of Derivatives
  • Enzyme Inhibition: Analogs have been identified as inhibitors of various enzymes, including 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1, which are involved in inflammatory pathways.[10]

  • Receptor Modulation: Certain derivatives have been found to act as modulators for nuclear receptors like RORC, which are implicated in autoimmune diseases.[11]

  • Anticancer and Antidiabetic Properties: Some saccharin derivatives, which share the core benzo[d]isothiazol-3(2H)-one 1,1-dioxide structure, have been investigated for their anti-tumor and blood glucose-regulating effects.[5]

The general workflow for identifying bioactive derivatives is as follows:

G cluster_0 Drug Discovery Workflow start Core Scaffold synthesis Synthesis of Derivatives start->synthesis screening Biological Screening synthesis->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide CAS number 936-16-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide CAS Number: 936-16-3

This document provides a comprehensive technical overview of this compound, a heterocyclic compound with applications in organic synthesis and potential relevance in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] It is characterized by a benzothiazole ring system with a sulfonamide group incorporated within the heterocyclic ring.[2] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂S[1][3][4]
Molecular Weight 169.20 g/mol [1][3]
Melting Point 105-107 °C[4]
Boiling Point (Predicted) 325.8 ± 45.0 °C[4]
Density (Predicted) 1.396 ± 0.06 g/cm³[4]
pKa (Predicted) 11.21 ± 0.20[4]
LogP 0.4785[3]
Topological Polar Surface Area (TPSA) 46.17 Ų[3]
Appearance White to off-white solid[1]
Purity (Typical) ≥95% - 98.59% (HPLC)[1][5]
Storage Sealed in dry, Room Temperature[4]
SMILES O=S1(NCC2=CC=CC=C21)=O[3]
InChI Key GVYVHZKTSVDMNT-UHFFFAOYSA-N[6]

Synthesis and Reactions

Synthesis from Saccharin

A common laboratory synthesis for this compound involves the reduction of saccharin.[4]

G cluster_0 Synthesis of this compound Saccharin Saccharin Intermediate Lithium aluminohydride complex Saccharin->Intermediate LiAlH4, THF, 0 °C Product 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Intermediate->Product Stir at 15 °C Aqueous workup (EtOAc, H2SO4)

Synthesis of the target compound from saccharin.

Experimental Protocol:

  • Saccharin (1 equivalent) is slowly added to a solution of Lithium Aluminium Hydride (LiAlH₄, ~1.1 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere.[4]

  • The reaction mixture is then stirred at 15 °C for approximately 3 hours.[4]

  • Upon completion, the reaction is carefully quenched by the slow addition of ethyl acetate (EtOAc), followed by 10% sulfuric acid (H₂SO₄).[4]

  • The organic layer is separated, washed with a 5% sodium carbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[4]

Chemical Reactivity and Further Synthesis

This compound serves as a precursor in various chemical transformations. It is noted for its moderate stability and its ability to participate in reactions such as oxidation and nucleophilic substitution.[2]

One notable application is in the visible-light-mediated aza Paternò–Büchi reaction with alkenes. This reaction, followed by a Lewis acid-catalyzed ring expansion, provides a pathway to synthesize benzo[f][3][5]thiazepine 1,1-dioxides.[7]

G cluster_1 Aza Paternò–Büchi Reaction Workflow Reactant1 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Intermediate Azetidine Intermediate Reactant1->Intermediate Visible Light Reactant2 Alkene Reactant2->Intermediate Product Benzo[f][1,2]thiazepine 1,1-dioxide Intermediate->Product Lewis Acid Catalyst (Ring Expansion)

General workflow for the synthesis of thiazepine derivatives.

Additionally, derivatives of this core structure are used in cycloaddition reactions. For instance, it undergoes an organocatalytic asymmetric [3+2]-cycloaddition with (E)-4-hydroxy-1-phenylbut-2-en-1-one to produce enantioenriched benzosultam-fused oxazolidines.[8]

Biological Activity and Potential Applications

While the core molecule itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, suggesting its potential as a scaffold in drug discovery.

Enzyme Inhibition

Derivatives of benzo[d]isothiazole 1,1-dioxide have been synthesized and identified as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E₂ synthase-1 (mPGES-1).[9] Both enzymes are key players in the arachidonic acid cascade, which is involved in inflammation. Compounds that can inhibit both enzymes are of interest for the development of novel anti-inflammatory drugs. For example, certain 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues inhibit these enzymes with IC₅₀ values in the low micromolar range.[9]

G cluster_2 Inhibitory Action on Arachidonic Acid Pathway AA Arachidonic Acid LOX_path 5-Lipoxygenase (5-LOX) AA->LOX_path COX_path COX-1 / COX-2 AA->COX_path Leukotrienes Leukotrienes (Inflammation) LOX_path->Leukotrienes PGH2 Prostaglandin H2 COX_path->PGH2 PGES_path mPGES-1 PGH2->PGES_path PGE2 Prostaglandin E2 (Inflammation, Pain) PGES_path->PGE2 Inhibitor Benzo[d]isothiazole 1,1-dioxide Derivatives Inhibitor->LOX_path Inhibitor->PGES_path

Inhibition of 5-LOX and mPGES-1 pathways.

Antimicrobial Activity

The broader class of benzothiazoles is well-known for a wide range of biological activities, including antimicrobial effects.[10][11] Various derivatives have been synthesized and tested against different strains of bacteria and fungi.[12][13] For instance, some sulfonamide-containing benzothiazole derivatives have shown considerable activity against a range of bacterial species.[11] While specific studies on the antimicrobial properties of this compound itself are not detailed in the provided results, the benzothiazole scaffold is a promising starting point for the development of new antimicrobial agents.[14]

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Signal Word: Warning.[6]

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the appropriate SDS before handling this chemical.

References

A Comprehensive Technical Guide to 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide, a heterocyclic compound belonging to the benzisothiazole class, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, particularly as anti-inflammatory and antimicrobial agents. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological significance, with a focus on its role in drug development.

IUPAC Name and Chemical Properties

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide .[1]

Below is a summary of its key chemical properties:

PropertyValue
CAS Number 936-16-3
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
Appearance Solid
InChI Key GVYVHZKTSVDMNT-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2S(=O)(=O)N1

Synthesis

While specific detailed protocols for the direct synthesis of 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide are not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its derivatives and related benzisothiazole compounds. A common approach involves the cyclization of substituted sulfonamides. One potential pathway is the ring contraction of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides.[2] Another general method for forming the benzisothiazole core is through the reaction of o-chlorobenzonitrile with a sulfur source, followed by cyclization.[3]

A proposed synthetic workflow is outlined below:

G A 2-Methylbenzenesulfonamide B Oxidation A->B e.g., KMnO4 C N-Halogenation B->C e.g., NCS or NBS D Intramolecular Cyclization C->D Base E 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide D->E

Proposed synthetic workflow for 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

Biological Activity and Applications in Drug Development

Derivatives of 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide have demonstrated notable biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutic agents.

Anti-inflammatory Activity

A significant area of investigation for benzisothiazole 1,1-dioxide derivatives is their potential as anti-inflammatory agents. These compounds have been shown to act as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). These enzymes are key players in the inflammatory cascade, responsible for the production of leukotrienes and prostaglandin E2 (PGE2), respectively, which are potent inflammatory mediators. The inhibition of both pathways can lead to a more comprehensive anti-inflammatory effect.

The proposed mechanism of anti-inflammatory action is illustrated in the following signaling pathway diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 PGE2->Inflammation Benzisothiazole Dioxides Benzisothiazole Dioxides Benzisothiazole Dioxides->5-LOX Inhibition Benzisothiazole Dioxides->mPGES-1 Inhibition

Inhibitory action of benzisothiazole 1,1-dioxide derivatives on inflammatory pathways.
Antimicrobial Activity

Certain N-substituted derivatives of 1,2-benzisothiazolin-3-one, a related structure, have exhibited antimicrobial properties. However, the corresponding 1,1-dioxide derivatives were found to be inactive, suggesting that the oxidation state of the sulfur atom is critical for this particular biological activity.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free, Fluorometric)

This protocol outlines a method to determine the direct inhibitory effect of test compounds on purified 5-LOX enzyme activity.

Materials:

  • Recombinant human 5-lipoxygenase (5-LOX)

  • LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare working solutions of the 5-LOX enzyme, arachidonic acid, Amplex Red, and horseradish peroxidase in the assay buffer.

  • Compound Plating: Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add the 5-LOX enzyme solution to all wells except for the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.[4]

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibition of mPGES-1 in a cellular context.

Materials:

  • Human cell line expressing mPGES-1 (e.g., A549 cells)

  • Cell culture medium and supplements

  • Interleukin-1β (IL-1β) to induce mPGES-1 expression

  • Arachidonic acid

  • Test compounds

  • PGE2 enzyme immunoassay (EIA) kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the A549 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation time.

  • Enzyme Induction: Stimulate the cells with IL-1β to induce the expression of mPGES-1 and COX-2.

  • Substrate Addition: Add arachidonic acid to the cells to initiate PGE2 synthesis.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC₅₀ value.

Conclusion

2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide represents a privileged scaffold in the field of medicinal chemistry. Its derivatives have shown promising activity as anti-inflammatory agents through the dual inhibition of 5-LOX and mPGES-1. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for the design and development of novel therapeutics targeting inflammatory and other diseases. Further research into the synthesis of the core structure and exploration of its broader pharmacological profile are warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide on the Molecular Structure of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a heterocyclic compound belonging to the benzisothiazole family, serves as a crucial scaffold in medicinal chemistry and materials science. Its rigid structure and the presence of a sulfonamide group make it an attractive core for designing novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental insights into this compound and its derivatives.

Molecular Structure and Properties

This compound possesses a bicyclic structure where a benzene ring is fused to a dihydroisothiazole dioxide ring. The systematic IUPAC name for this compound is 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.[1]

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 936-16-3[1][2]
Molecular Formula C₇H₇NO₂S[2]
Molecular Weight 169.20 g/mol [2]
Appearance Solid[1]
Storage Room Temperature, Sealed in Dry Conditions[1]

Synthesis and Reactivity

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, its use as a reactant in the synthesis of more complex molecules has been documented. For instance, it serves as a precursor in organocatalytic asymmetric [3+2]-cycloaddition reactions.[3]

Experimental Protocol: Exemplary Use in Asymmetric Cycloaddition[3]

This protocol describes the use of this compound in a reaction to form a more complex derivative, highlighting its reactivity.

Objective: To synthesize 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[4][5]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one.

Materials:

  • This compound

  • (E)-4-hydroxy-1-phenylbut-2-en-1-one

  • Bifunctional squaramide-based chiral catalyst

  • 1,2-Dichloroethane (ClCH₂CH₂Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • A solution of this compound (0.15 mmol, 1.5 equiv) and the chiral catalyst (0.01 mmol, 0.1 equiv) in 1,2-dichloroethane (1.0 mL, 0.1 M) is stirred for 10 minutes at 0 °C.

  • (E)-4-hydroxy-1-phenylbut-2-en-1-one (0.10 mmol, 1.0 equiv) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for 24 hours.

  • The resulting mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography using a mixture of EtOAc/CH₂Cl₂/hexanes as the eluent to afford the desired product.

experimental_workflow start Start step1 Dissolve this compound and chiral catalyst in ClCH2CH2Cl start->step1 step2 Stir at 0 °C for 10 min step1->step2 step3 Add (E)-4-hydroxy-1-phenylbut-2-en-1-one step2->step3 step4 Stir at room temperature for 24 h step3->step4 step5 Concentrate in vacuo step4->step5 step6 Purify by flash column chromatography step5->step6 end End Product step6->end

Asymmetric [3+2] Cycloaddition Workflow

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and X-ray crystallographic data for the parent this compound are not available in the public literature reviewed for this guide. The characterization data found pertains to its derivatives.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of this compound itself, various derivatives of the benzo[d]isothiazole scaffold have been investigated for their therapeutic potential.

Derivatives of benzo[d]isothiazole have shown a range of biological activities, including:

  • Anticancer Activity: Some Schiff base derivatives of benzo[d]isothiazole have demonstrated marked cytotoxicity against human CD4(+) lymphocytes and antiproliferative activity against leukemia cell lines.[6][7]

  • Enzyme Inhibition: Certain benzo[d]isothiazole 1,1-dioxide analogues have been identified as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E₂ synthase-1, which are key enzymes in inflammatory pathways.

  • Antimicrobial Properties: While some studies on Schiff bases showed no significant antimicrobial activity[6], other benzothiazole derivatives have been explored for their potential as antimicrobial agents.[8]

The diverse biological activities of its derivatives suggest that the this compound core is a valuable starting point for the development of new therapeutic agents. Further research is warranted to explore the biological profile of the parent compound and to synthesize and screen new derivatives for various pharmacological targets.

logical_relationship parent 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Core derivatives Chemical Modification (e.g., Schiff base formation, cycloaddition) parent->derivatives activity Potential Biological Activities derivatives->activity anticancer Anticancer activity->anticancer enzyme_inhibition Enzyme Inhibition activity->enzyme_inhibition antimicrobial Antimicrobial activity->antimicrobial

Drug Discovery Potential of the Core Scaffold

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for the parent molecule is limited in the available literature, the reactivity and the broad spectrum of biological activities exhibited by its derivatives underscore the importance of this chemical scaffold. This guide provides a summary of the current knowledge and highlights the need for further research to fully characterize the parent compound and unlock the therapeutic potential of this class of molecules.

References

The Diverse Biological Activities of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide scaffold, a core structure of saccharin and its derivatives, has emerged as a privileged motif in medicinal chemistry. This technical guide provides a comprehensive overview of the multifaceted biological activities exhibited by these compounds, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and logical workflows to facilitate further research and development in this promising area.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory activities. The versatility of this scaffold allows for structural modifications that can be tailored to target specific biological pathways, offering a rich landscape for drug discovery.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives, providing a comparative view of their potency.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineActivityIC50 (µM)Reference
10aOvcar-3 (Ovarian Cancer)Cytotoxicity7.64 ± 0.01[1][2][3][4][5][6]
10aM-14 (Melanoma)Cytotoxicity8.66 ± 0.01[1][2][3][4][5][6]
Benzo[d]isothiazole Hydrazone 2hVarious Leukemia and Solid Tumor LinesAntiproliferativeMicromolar concentrations[7]
Benzo[d]isothiazole Schiff BasesLeukemia Cell LinesAntiproliferativeCC50 = 4-9[8]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainActivityInhibition Zone (mm)Reference
6cStaphylococcusAntibacterial30-35[1][2][5][6]
10aStaphylococcusAntibacterial30-35[1][2][5][6]
6cEscherichia coliAntibacterial30-35[1][2][5][6]
10aEscherichia coliAntibacterial30-35[1][2][5][6]

Table 3: Enzyme Inhibition by this compound Derivatives

Compound ClassTarget EnzymeActivityKi (nM) / IC50Reference
Saccharin-based derivativesCarbonic Anhydrase IXInhibitionKi = 390 nM (for compound 1)[9]
Saccharin-based derivativesCarbonic Anhydrase XIIInhibitionKi = 230 nM (for compound 1)[9]
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)InhibitionIC50 values ranging from 0.15 to 23.6 µM[10]
6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)InhibitionIC50 values ranging from 0.15 to 23.6 µM[10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., Ovcar-3, M-14) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: The standardized bacterial suspension is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibition: Carbonic Anhydrase Activity Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase (CA).

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a solution of the CA enzyme, the substrate (e.g., p-nitrophenyl acetate), and the test inhibitor compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test inhibitor. A control group without the inhibitor is also prepared.

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

  • Kinetic Measurement: The change in absorbance over time, due to the hydrolysis of the substrate to p-nitrophenol, is measured spectrophotometrically at a specific wavelength (e.g., 400 nm) in kinetic mode.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 or Ki value is then calculated from the dose-response curve.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of this compound derivatives, as well as a logical workflow for their evaluation.

Signaling Pathways

Caption: EGFR Signaling Pathway targeted by some anticancer derivatives.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK->Receptor JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding & Activation

Caption: The JAK-STAT signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding & Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental and Logical Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Scaffold 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Scaffold Modification Chemical Modification (e.g., Schiff bases, hydrazones) Scaffold->Modification Library Library of Derivatives Modification->Library Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Antibacterial Antibacterial Assays (e.g., Agar Diffusion) Library->Antibacterial Enzyme Enzyme Inhibition Assays (e.g., CA, 5-LOX) Library->Enzyme Data Quantitative Data (IC50, Inhibition Zone) Anticancer->Data Antibacterial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Lead_Opt Lead Optimization SAR->Lead_Opt Informs Lead_ID->Lead_Opt Mechanism Mechanism of Action Studies (Signaling Pathways) Lead_Opt->Mechanism Preclinical Preclinical Studies Mechanism->Preclinical

Caption: Workflow for the development of bioactive derivatives.

Conclusion and Future Directions

The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antibacterial effects, underscore the potential of these derivatives. The quantitative data presented herein provides a valuable resource for comparing the efficacy of different analogues, while the detailed experimental protocols offer a foundation for future screening and evaluation studies. The visualization of key signaling pathways provides insight into the potential mechanisms of action, guiding further mechanistic investigations.

Future research should focus on expanding the chemical diversity of this class of compounds through innovative synthetic strategies. A systematic exploration of structure-activity relationships will be crucial for the rational design of derivatives with enhanced potency and selectivity. Furthermore, in-depth studies into the molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their effects on cellular signaling, will be essential for advancing these promising compounds towards clinical development. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation therapies for a range of human diseases.

References

The Versatile Scaffold: A Technical Guide to 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide core, a unique heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid, bicyclic nature and the presence of a sulfonamide group provide a valuable framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the synthesis, key applications, and structure-activity relationships of this versatile building block, offering a comprehensive resource for its utilization in drug discovery and development.

Physicochemical Properties

The foundational this compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular FormulaC₇H₇NO₂S[1]
Molecular Weight169.20 g/mol [1]
AppearanceSolid[1]
StorageSealed in dry, room temperature[1]

Synthesis of the Core Scaffold

While various synthetic routes to substituted benzisothiazoles have been reported, a common approach to the this compound core involves the cyclization of appropriate precursors. A representative synthesis of a derivative, 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, provides a foundational methodology that can be adapted for the parent compound. This synthesis starts from saccharin and involves chlorination followed by methylation.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide[2]

Step 1: Synthesis of 3-Chlorobenzo[d]isothiazole 1,1-dioxide

  • To a solution of saccharin (10.0 g, 54.6 mmol) in 1,4-dioxane (250 mL), add thionyl chloride (10.0 mL, 138 mmol) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF) (1 mL).

  • Heat the mixture to reflux (101 °C) for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting white solid is 3-chlorobenzo[d]isothiazole 1,1-dioxide and is used in the next step without further purification.

Step 2: Synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

  • Dissolve the crude 3-chlorobenzo[d]isothiazole 1,1-dioxide from the previous step in anhydrous diethyl ether.

  • Cool the solution to -10 °C.

  • Add methyllithium (MeLi) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in several clinically important drugs and investigational compounds, demonstrating its broad therapeutic potential.

Antipsychotic Agents: Lurasidone and Ziprasidone

This scaffold is a central feature of the atypical antipsychotics lurasidone and ziprasidone, which are used in the treatment of schizophrenia and bipolar disorder.

Mechanism of Action & Signaling Pathways:

Both lurasidone and ziprasidone exhibit a multi-receptor binding profile, with their primary antipsychotic effects attributed to the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia.[4] Lurasidone also displays high affinity for 5-HT7 receptors, which may contribute to its cognitive and mood-enhancing effects.[5] The interaction of these drugs with various neurotransmitter receptors modulates complex signaling cascades within the central nervous system.

Antipsychotic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_pre Dopamine D2_receptor D2 Receptor Dopamine_pre->D2_receptor Binds Serotonin_pre Serotonin HT2A_receptor 5-HT2A Receptor Serotonin_pre->HT2A_receptor Binds HT7_receptor 5-HT7 Receptor Serotonin_pre->HT7_receptor Binds HT1A_receptor 5-HT1A Receptor Serotonin_pre->HT1A_receptor Binds Signal_transduction Signal Transduction (e.g., cAMP, IP3/DAG) D2_receptor->Signal_transduction HT2A_receptor->Signal_transduction HT7_receptor->Signal_transduction HT1A_receptor->Signal_transduction Therapeutic_effects Therapeutic Effects (Antipsychotic, Mood Stabilization) Signal_transduction->Therapeutic_effects Drug Lurasidone / Ziprasidone (Containing 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide scaffold) Drug->D2_receptor Antagonist Drug->HT2A_receptor Antagonist Drug->HT7_receptor Antagonist (Lurasidone) Drug->HT1A_receptor Partial Agonist (Lurasidone)

Figure 1: Simplified signaling pathway for atypical antipsychotics containing the this compound scaffold.

Quantitative Biological Data:

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Lurasidone Dopamine D21.68[6]
Serotonin 5-HT2A2.03[6]
Serotonin 5-HT70.49[6]
Serotonin 5-HT1A6.75[6]
Adrenergic α2C10.8[6]
Ziprasidone Dopamine D2Antagonist[7]
Serotonin 5-HT2AAntagonist[7]
Serotonin 5-HT1AAgonist[7]
Serotonin 5-HT1DAntagonist[7]

Structure-Activity Relationship (SAR):

For atypical antipsychotics based on the benzisothiazole scaffold, the structure-activity relationship studies have revealed several key features for potent D2 and 5-HT2A antagonism. The piperazine linker and the nature of the substituent on the distal nitrogen of the piperazine are crucial for receptor affinity and the overall pharmacological profile.[8] The benzisothiazole core provides a rigid anchor for optimal interaction with the receptor binding pockets.

Anti-inflammatory Agents: Dual 5-LOX and mPGES-1 Inhibitors

Derivatives of benzo[d]isothiazole 1,1-dioxide have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] These enzymes are key players in the biosynthesis of pro-inflammatory lipid mediators, leukotrienes and prostaglandin E2, respectively.

Mechanism of Action & Signaling Pathways:

By simultaneously inhibiting both 5-LOX and mPGES-1, these compounds can effectively block two major pathways of the arachidonic acid cascade, leading to a broad anti-inflammatory effect. This dual inhibition is a promising strategy for the treatment of various inflammatory conditions.

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX PGH2 PGH2 COX1_2->PGH2 Leukotrienes Leukotrienes Five_LOX->Leukotrienes mPGES1 mPGES-1 PGH2->mPGES1 Inflammation Inflammation Leukotrienes->Inflammation PGE2 PGE2 mPGES1->PGE2 PGE2->Inflammation Inhibitor Benzo[d]isothiazole 1,1-dioxide Derivative Inhibitor->Five_LOX Inhibits Inhibitor->mPGES1 Inhibits

Figure 2: Inhibition of the arachidonic acid cascade by dual 5-LOX/mPGES-1 inhibitors containing the benzo[d]isothiazole 1,1-dioxide scaffold.

Quantitative Biological Data:

A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues were synthesized and evaluated for their inhibitory activity.[9]

Compound5-LOX IC₅₀ (µM)mPGES-1 IC₅₀ (µM)
3a 2.510.2
3b 1.87.5
3c 0.94.1
3d 0.73.2
3e 0.42.8
3f 0.21.5
3g 0.62.1
3h 1.25.8
3i 3.112.4
3j 5.623.6
3k 0.150.8

Data extracted from Bioorg. Med. Chem. Lett. 2014, 24 (12), 2764-7.[9]

Detailed Experimental Protocols for Key Biological Assays

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)[10][11]

Objective: To determine the in vitro inhibitory activity of test compounds against 5-lipoxygenase.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • 2',7'-dichlorofluorescin diacetate (H2DCFDA) dye (fluorescent probe)

  • Assay buffer (e.g., 50 mM HEPES, 2 mM EDTA, 10 µM ATP, 10 µM CaCl₂, pH 7.5)

  • Test compounds and a reference inhibitor (e.g., Zileuton)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of 5-LOX enzyme in the assay buffer.

  • Prepare a solution of H2DCFDA dye in the assay buffer.

  • In the wells of a 96-well black microplate, add the test compounds at various concentrations. Include controls for vehicle (e.g., DMSO) and a positive control inhibitor.

  • Add the 5-LOX enzyme solution and the H2DCFDA solution to each well and incubate for 15 minutes at room temperature, protected from light.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm and emission at 535 nm) at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Five_LOX_Assay_Workflow Start Start Prepare_Reagents Prepare 5-LOX, H2DCFDA, and Substrate Solutions Start->Prepare_Reagents Add_Compounds Add Test Compounds/ Controls to Microplate Prepare_Reagents->Add_Compounds Add_Enzyme_Probe Add 5-LOX and H2DCFDA Add_Compounds->Add_Enzyme_Probe Incubate1 Incubate (15 min) Add_Enzyme_Probe->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Read_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 3: Experimental workflow for the 5-Lipoxygenase inhibition assay.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay[12]

Objective: To determine the in vitro inhibitory activity of test compounds against mPGES-1.

Materials:

  • Microsomal fraction containing recombinant human mPGES-1

  • Prostaglandin H₂ (PGH₂) (substrate)

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • Test compounds and a reference inhibitor

  • Stop solution (e.g., 1 M HCl or a solution containing a reducing agent like stannous chloride)

  • PGE₂ enzyme immunoassay (EIA) kit or LC-MS/MS for detection

Procedure:

  • Prepare a suspension of the mPGES-1 containing microsomes in the assay buffer with GSH.

  • In a suitable reaction vessel (e.g., microcentrifuge tube), add the test compounds at various concentrations. Include vehicle and positive controls.

  • Add the microsomal suspension to each vessel and pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37 °C).

  • Initiate the reaction by adding the PGH₂ substrate.

  • Allow the reaction to proceed for a defined time (e.g., 1-2 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE₂ produced in each sample using a PGE₂ EIA kit or by LC-MS/MS analysis.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold has proven to be a highly valuable building block in medicinal chemistry. Its incorporation into clinically successful drugs and promising drug candidates highlights its ability to favorably interact with a diverse range of biological targets. The synthetic accessibility and the potential for chemical modification at various positions make it an attractive starting point for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of this remarkable heterocyclic system in their drug discovery endeavors.

References

spectroscopic data (NMR, IR, MS) of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

This technical guide provides a detailed overview of the spectroscopic data for this compound (CAS No. 936-16-3). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant experimental protocols, and presents visualizations to illustrate the compound's synthesis and structural-spectral correlations.

Compound Identification

Systematic Name: 2,3-Dihydro-1,2-benzisothiazole 1,1-dioxide Common Synonyms: Benzosultam CAS Number: 936-16-3 Molecular Formula: C₇H₇NO₂S Molecular Weight: 169.20 g/mol Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. While experimental ¹H NMR and IR data have been reported, specific experimental ¹³C NMR and Mass Spectrometry data were not available in the reviewed literature. Therefore, expected values based on the chemical structure are provided for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.82d7.61HH-7 (Aromatic)
7.63td7.6, 1.31HH-5 (Aromatic)
7.51td7.6, 1.31HH-6 (Aromatic)
7.28d7.61HH-4 (Aromatic)
4.98br s-1HNH (Amine)
4.54s-2HCH₂ (Methylene)

¹³C NMR Data

Experimental data for the target compound was not found in the surveyed literature. The following table provides expected chemical shifts based on computational predictions and analysis of structurally similar compounds. The aromatic carbons are expected in the 120-140 ppm range, while the aliphatic methylene carbon is expected further upfield.

Chemical Shift (δ) ppm (Expected)Assignment
~138C-7a (Quaternary)
~134C-3a (Quaternary)
~133C-5
~129C-6
~125C-4
~121C-7
~47C-3 (CH₂)
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[1] The strong absorptions for the sulfone group (S=O) are particularly diagnostic.

Wavenumber (cm⁻¹)IntensityAssignment
3267MediumN-H Stretch
1288StrongS=O Asymmetric Stretch
1164StrongS=O Symmetric Stretch
Mass Spectrometry (MS)

Experimental mass spectrometry data for the target compound was not found in the surveyed literature. Under standard electron impact (EI) ionization, the following fragmentation patterns are expected:

  • Molecular Ion (M⁺): The parent peak would be observed at m/z = 169, corresponding to the molecular weight of the compound (C₇H₇NO₂S).

  • Major Fragments:

    • Loss of SO₂ (m/z = 105): A common fragmentation pathway for sultams, leading to a C₇H₇N⁺ fragment.

    • Loss of CH₂NH (m/z = 140): Cleavage of the heterocyclic ring.

    • Further fragmentation of the aromatic ring would lead to smaller characteristic ions.

Experimental Protocols

Synthesis Protocol: Reduction of Saccharin

A common route for the synthesis of this compound is the reduction of commercially available saccharin.[2]

G start Saccharin in THF reagent LiAlH₄ (0°C to 15°C, 3h) start->reagent 1. quench Quench with EtOAc & 10% H₂SO₄ reagent->quench 2. workup Separate Organic Layer Wash with Na₂CO₃ (aq) Dry over Na₂SO₄ quench->workup 3. concentrate Concentrate in vacuo workup->concentrate 4. product Product: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide concentrate->product 5.

Caption: Workflow for the synthesis of the title compound from saccharin.

Procedure:

  • Saccharin (1.0 eq) is slowly added to a solution of Lithium aluminum hydride (LiAlH₄, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere.

  • The reaction mixture is allowed to warm to 15°C and stirred for 3 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of ethyl acetate (EtOAc), followed by 10% sulfuric acid (H₂SO₄).

  • The organic layer is separated, washed with a 5% sodium carbonate (Na₂CO₃) solution, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons. Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid directly on the crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis.

Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). For EI-MS, a heated probe is used to volatilize the sample. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Structural-Spectroscopic Correlation

The following diagram illustrates the relationship between the compound's structure and its key spectroscopic signals.

G cluster_structure Chemical Structure cluster_nmr NMR Signals cluster_ir IR Bands struct Image of Structure (Benzene ring fused to 5-membered ring with -CH2-NH-SO2-) Methylene_H Methylene Protons (CH₂) δ ≈ 4.5 ppm struct->Methylene_H correlates to Amine_H Amine Proton (NH) δ ≈ 5.0 ppm (broad) struct->Amine_H correlates to NH_stretch N-H Stretch ~3270 cm⁻¹ struct->NH_stretch correlates to SO2_stretch S=O Stretches ~1290 & ~1160 cm⁻¹ struct->SO2_stretch correlates to Aromatic_H Aromatic Protons (H-4,5,6,7) δ = 7.2-7.9 ppm

Caption: Correlation between structural features and spectroscopic signals.

References

Solubility of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that significantly influences its development, formulation, and bioavailability. This technical guide addresses the solubility of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a benzosultam derivative of interest in medicinal chemistry. A comprehensive review of publicly available literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a robust framework for researchers to determine its solubility in various organic solvents. It includes detailed experimental protocols for established solubility determination methods and presents a compilation of solubility data for structurally related sulfonamide compounds to serve as a valuable comparative reference.

Introduction to the Solubility of Benzosultams

This compound, a member of the benzosultam class of compounds, features a sulfonamide functional group integrated into a bicyclic aromatic system. The solubility of such compounds is governed by the interplay between the polar sulfonamide group and the nonpolar bicyclic structure. Understanding the solubility of this molecule in a range of organic solvents is paramount for various applications in drug development, including:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing suitable dosage forms and delivery systems.

  • Preclinical Studies: Preparation of solutions for in vitro and in vivo assays.

Given the absence of specific solubility data for this compound, this guide provides the necessary tools and comparative data to enable researchers to conduct these critical assessments.

Quantitative Solubility Data for Structurally Related Sulfonamides

While specific data for this compound is unavailable, the solubility of other sulfonamides in organic solvents has been studied.[1] The following table summarizes the mole fraction solubility (x₁) of several sulfonamides in various organic solvents at different temperatures. This data offers a comparative baseline for estimating the potential solubility behavior of this compound. The structural similarities, particularly the presence of the sulfonamide group, make these compounds relevant for qualitative comparison.

SulfonamideSolventTemperature (K)Mole Fraction Solubility (x₁)
SulfadiazineDimethylacetamideNot Specified~1.1 x 10⁻¹
SulfisomidineDioxane-WaterNot SpecifiedVariable (Bell-shaped profile)
SulfathiazoleDimethylacetamideNot SpecifiedNot Quantified
SulfamethoxazoleDimethylacetamideNot SpecifiedNot Quantified
SulfamethoxazoleMethanol288.150.0152
SulfamethoxazoleEthanol288.150.0078
Sulfamethoxazole1-Propanol288.150.0049
SulfamethoxazoleAcetone288.150.0631
SulfisoxazoleMethanol288.150.0275
SulfisoxazoleEthanol288.150.0153
Sulfisoxazole1-Propanol288.150.0102
SulfisoxazoleAcetone288.150.1096
SulphasalazineMethanol288.150.0001
SulphasalazineAcetone288.150.0011
SulphasalazineChloroform288.15< 0.0001

Note: This data is adapted from studies on various sulfonamides and is intended for comparative purposes only.[1][2] The solubility of this compound will need to be experimentally determined.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of available sample, and the properties of the solute and solvent. The two most common and reliable methods are the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method (Shake-Flask)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved solute in the saturated solution is determined by weighing the residue after solvent evaporation.

Apparatus and Materials:

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • This compound

  • Organic solvents of interest

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K or 310.15 K).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved microparticles. This step should be performed quickly to minimize temperature fluctuations.

  • Quantification:

    • Transfer a precisely known volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the solute).

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.[4]

  • Calculation of Solubility:

    • The mass of the dissolved solute is the difference between the final weight of the dish/vial with the residue and the initial tare weight.

    • Solubility can be expressed in various units:

      • g/L: (mass of solute in g) / (volume of filtrate in L)

      • mol/L (Molarity): (mass of solute in g / molar mass of solute) / (volume of filtrate in L)

      • Mole fraction (x₁): (moles of solute) / (moles of solute + moles of solvent)

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is often faster than the gravimetric method but requires the development of a calibration curve.

Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the filtrate is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • All apparatus listed for the gravimetric method (excluding evaporating dishes)

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired organic solvent.

    • Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

  • Preparation of Saturated Solution and Sample Analysis:

    • Prepare and equilibrate the saturated solution as described in steps 1 and 2 of the gravimetric method.

    • Separate the solid phase as described in step 3 of the gravimetric method.

    • Carefully dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in the desired units.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle excess solid C->D E Filter supernatant (0.45 µm syringe filter) D->E F Choose Method E->F G Gravimetric: Evaporate solvent and weigh residue F->G Gravimetric H Spectroscopic: Dilute and measure absorbance F->H Spectroscopic I Calculate Solubility (g/L, M, mole fraction) G->I H->I

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to address this data gap. By following the detailed experimental protocols for the gravimetric or UV/Vis spectroscopic methods, scientists can generate reliable and accurate solubility data. The comparative data for structurally similar sulfonamides included herein serves as a useful preliminary reference. A thorough understanding of the solubility profile of this compound is essential for its continued development and application in the pharmaceutical and chemical sciences.

References

Stability and Storage of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from chemical supplier recommendations, data on the structurally related and highly stable compound saccharin, and general principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This document is intended to offer guidance for researchers, scientists, and professionals in drug development on handling, storing, and assessing the stability of this compound and related compounds.

Introduction

This compound, a heterocyclic compound featuring a benzisothiazole core, is a subject of interest in medicinal chemistry and materials science. Understanding the stability of this compound is crucial for ensuring its quality, safety, and efficacy in research and development applications. Chemical stability influences shelf-life, degradation pathways, and the formation of potential impurities, all of which are critical parameters in the drug development process. This guide outlines the known stability profile and provides standardized protocols for its assessment.

Chemical Structure and Properties

  • IUPAC Name: 2,3-dihydro-1,2-benzothiazole 1,1-dioxide

  • CAS Number: 936-16-3

  • Molecular Formula: C₇H₇NO₂S

  • Molecular Weight: 169.20 g/mol

The core structure is a sultam, which is a cyclic sulfonamide. The stability of the sultam ring is a key factor in the overall stability of the molecule.

Stability Profile

Direct and extensive stability data for this compound is not widely published. However, information from its structural analog, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), provides valuable insights into the expected stability of the benzisothiazole 1,1-dioxide scaffold. Saccharin is known for its exceptional stability under a range of conditions.

General Stability

The benzisothiazole 1,1-dioxide ring system is generally considered to be chemically robust. The sulfonyl group is an electron-withdrawing group, which contributes to the stability of the ring.

Thermal Stability

Based on data for saccharin, the core structure is expected to be highly stable to heat. Saccharin is stable at temperatures up to 150°C.

Hydrolytic Stability

The hydrolytic stability of sultams can vary depending on the ring size and substituents. While some smaller ring sultams (β-sultams) can be reactive, the fused aromatic ring in this compound is expected to confer significant stability. Saccharin is stable over a wide pH range, typically between 2 and 7. It is anticipated that this compound will also exhibit good hydrolytic stability under neutral and acidic conditions.

Photostability

No specific photostability studies for this compound were found. As a general precaution for organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation. Formal photostability testing is recommended to determine its intrinsic photosensitivity.

Quantitative Stability Data

As specific quantitative stability data for this compound is not available in the public domain, the following tables summarize the stability data for the structurally related compound, saccharin, as a reference.

Table 1: Thermal and pH Stability of Saccharin

ParameterConditionObservationReference
Thermal Stability Up to 150°CStable[1]
pH Stability pH 2 to 7Stable[1]
Hydrolysis Aqueous buffered solutions (pH 3.3, 7.0, 8.0) at 100°C, 125°C, and 150°C for one hourNo significant decomposition (less than 1%)[2]

Table 2: General Storage Recommendations

CompoundRecommended Storage ConditionSource
This compoundStore at room temperature.[3]
This compoundSealed in dry, room temperature.[4]
3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (a derivative)Sealed in dry, 2-8°C.[5]

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH guidelines for stability testing of new drug substances and can be adapted for this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C, 100°C) for a specified period.

  • Photodegradation: Expose the solid compound and its solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

  • Sample Analysis: At each time point, withdraw samples and analyze using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Objective: To determine the re-test period or shelf life and recommended storage conditions.

Methodology:

  • Batch Selection: Use at least one representative batch of this compound.

  • Container Closure System: Store the compound in a container that is representative of the intended storage and shipping container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, assay, and purity (including degradation products).

Visualization of Workflows

The following diagrams illustrate the logical flow for stability testing and the degradation pathways of a related compound class.

stability_workflow Figure 1: General Workflow for Stability Assessment cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Compound and Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol analytical Develop & Validate Stability-Indicating Method (e.g., HPLC) protocol->analytical forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) analytical->forced_degradation long_term Long-Term & Accelerated Studies analytical->long_term pathway Identify Degradation Pathways forced_degradation->pathway data_analysis Analyze Data (Assay, Purity, Degradants) long_term->data_analysis storage Determine Storage Conditions data_analysis->storage shelf_life Establish Re-test Period / Shelf Life data_analysis->shelf_life pathway->data_analysis report Compile Stability Report storage->report shelf_life->report

References

Methodological & Application

experimental protocol for [3+2] cycloaddition using 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the [3+2] cycloaddition of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, a versatile building block in medicinal chemistry, is detailed below. This reaction serves as a powerful tool for the stereoselective synthesis of complex heterocyclic scaffolds, particularly fused and spiro-pyrrolidine derivatives, which are of significant interest to researchers in drug discovery.

Application Notes

The [3+2] cycloaddition reaction, a type of pericyclic reaction, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In this context, derivatives of this compound can act as either the 1,3-dipole or the dipolarophile, leading to a variety of heterocyclic products. The resulting compounds, rich in sp3 centers, are valuable for creating diverse chemical libraries for drug screening.

The protocol outlined here focuses on the reaction where an N-alkenyl derivative of the sultam acts as the dipolarophile. A specific example of an organocatalyzed asymmetric variant is also provided, highlighting the potential for high stereocontrol.[1] The reaction generally proceeds with high diastereoselectivity and can be rendered enantioselective with the use of a chiral catalyst.[1] The resulting fused isoxazolidine and pyrrolidine structures are key components in the development of novel therapeutic agents.[2]

Experimental Protocols

Two primary protocols are presented: a general procedure for diastereoselective [3+2] cycloaddition with various 1,3-dipoles and a specific organocatalytic asymmetric protocol.

Protocol 1: General Diastereoselective [3+2] Cycloaddition

This protocol is adapted from procedures for α,β-unsaturated sultams reacting with nitrones, nitrile oxides, or azomethine ylides.[2]

Materials:

  • α,β-Unsaturated this compound derivative (1.0 equiv)

  • 1,3-Dipole (e.g., nitrone, nitrile oxide precursor, or azomethine ylide precursor) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated sultam (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the 1,3-dipole or its precursor (1.2-1.5 equiv).

  • If using a precursor for the 1,3-dipole (e.g., a chloroxime for a nitrile oxide or an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine for an azomethine ylide), an appropriate reagent to generate the dipole in situ may be required (e.g., a non-nucleophilic base like triethylamine for nitrile oxides, or a Lewis acid like trifluoroacetic acid for azomethine ylides).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The reaction typically yields single diastereomers.[2]

Protocol 2: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol details the synthesis of an enantioenriched benzosultam-fused oxazolidine.[1]

Materials:

  • Benzo[d]isothiazole 1,1-dioxide (1.5 equiv, 0.15 mmol)

  • (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv, 0.10 mmol)

  • Quinine-derived squaramide catalyst (0.1 equiv, 0.01 mmol)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl) (1.0 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vial, dissolve benzo[d]isothiazole 1,1-dioxide (1.5 equiv) and the squaramide catalyst (0.1 equiv) in 1,2-dichloroethane (1.0 mL).

  • Stir the solution for 10 minutes at 0 °C.

  • Add (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • After 24 hours, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography using an eluent of EtOAc/CH₂Cl₂/hexanes (1:5:4) to yield the final product.[1]

Data Presentation

The following table summarizes the quantitative data for the organocatalytic asymmetric [3+2] cycloaddition protocol.

ProductYieldDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[3][4]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one99%>20:189:11
Table adapted from data presented in Molecules 2018, 23(11), 2993.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Sultam Derivative, 1,3-Dipole (or Precursor), and Solvent inert_atm Establish Inert Atmosphere (N2/Ar) stir Stir at Appropriate Temperature reagents->stir monitor Monitor Progress by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General workflow for the [3+2] cycloaddition reaction.

reaction_mechanism cluster_reactants Reactants cluster_product Product dipole 1,3-Dipole (e.g., Azomethine Ylide) ts Concerted or Stepwise Transition State dipole->ts dipolarophile α,β-Unsaturated Sultam (Dipolarophile) dipolarophile->ts product Five-membered Heterocyclic Adduct (e.g., Pyrrolidine-fused Sultam) ts->product [3+2]

Caption: Simplified mechanism of a [3+2] cycloaddition reaction.

References

Application Notes and Protocols for 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a derivative of saccharin, has been identified as a versatile chiral auxiliary in asymmetric synthesis. Its rigid, bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides an overview of its applications in asymmetric alkylation, aldol, and Diels-Alder reactions, along with generalized protocols to guide researchers in its use.

While the literature confirms the successful application of saccharin-derived chiral auxiliaries in these transformations, specific and detailed experimental protocols for this compound are not extensively detailed in readily available sources.[1][2][3][4] Therefore, the following protocols are based on well-established methodologies for analogous chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, and should be considered as a starting point for optimization.

General Workflow

The use of this compound as a chiral auxiliary follows a three-step sequence:

  • Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form an N-acyl derivative.

  • Diastereoselective Reaction: The N-acyl derivative is then subjected to a stereoselective transformation, such as enolate alkylation, an aldol addition, or a Diels-Alder reaction. The steric hindrance provided by the auxiliary directs the incoming reagent to one face of the enolate or dienophile, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: After the desired stereocenter has been created, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the enantiomerically enriched target molecule (e.g., carboxylic acid, alcohol, or aldehyde). The chiral auxiliary can often be recovered and reused.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Derivative Acylation Acylation Prochiral_Acid->Acylation Auxiliary 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate Acylation->N_Acyl_Intermediate Diastereoselective_Reaction Asymmetric Reaction (Alkylation, Aldol, Diels-Alder) N_Acyl_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Reagent Reagent (Electrophile/Dienophile) Reagent->Diastereoselective_Reaction Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation

N-Acyl derivatives of this compound can be used to synthesize chiral carboxylic acid derivatives through diastereoselective enolate alkylation. The bulky nature of the auxiliary effectively shields one face of the enolate, leading to high stereocontrol.

Table 1: Representative Data for Asymmetric Alkylation using Chiral Auxiliaries

Electrophile (R-X)ProductDiastereomeric Excess (d.e.) (%)Yield (%)
Benzyl bromide2-Phenylpropanoic acid derivative>9585-95
IodomethanePropanoic acid derivative>9580-90
Allyl bromidePent-4-enoic acid derivative>9585-95

Note: Data presented are typical ranges observed for well-established chiral auxiliaries and should be considered as a target for optimization.

Experimental Protocol: Asymmetric Alkylation (Generalized)
  • Enolate Formation: A solution of the N-acyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2-1.5 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

Asymmetric Aldol Reaction

The chiral N-acyl derivatives can also be employed in asymmetric aldol reactions to produce β-hydroxy carbonyl compounds with high diastereoselectivity. The formation of a six-membered chelated transition state is often invoked to explain the observed stereochemistry.

Table 2: Representative Data for Asymmetric Aldol Reactions

AldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehydesyn-Aldol adduct>98:285-95
Benzaldehydesyn-Aldol adduct>95:580-90
Acetaldehydesyn-Aldol adduct>95:575-85

Note: Data presented are typical ranges observed for well-established chiral auxiliaries and should be considered as a target for optimization.

Experimental Protocol: Asymmetric Aldol Reaction (Generalized)
  • Enolate Formation: To a solution of the N-acyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-3 hours at -78 °C, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is stirred for 1 hour at room temperature. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Asymmetric Diels-Alder Reaction

N-Enoyl derivatives of this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions. The auxiliary shields one face of the double bond, directing the approach of the diene to afford the cycloaddition product with high stereoselectivity.

Table 3: Representative Data for Asymmetric Diels-Alder Reactions

DieneDienophileDiastereomeric Excess (d.e.) (%)Yield (%)
CyclopentadieneN-Acryloyl derivative>9590-98
IsopreneN-Crotonoyl derivative>9085-95
1,3-ButadieneN-Acryloyl derivative>9080-90

Note: Data presented are typical ranges observed for well-established chiral auxiliaries and should be considered as a target for optimization.

Experimental Protocol: Asymmetric Diels-Alder Reaction (Generalized)
  • Reaction Setup: A solution of the N-enoyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.0 equiv) in a suitable solvent such as dichloromethane or toluene is prepared in a sealed tube. A Lewis acid catalyst (e.g., diethylaluminum chloride or titanium tetrachloride, 0.1-1.2 equiv) is added at a low temperature (e.g., -78 °C).

  • Cycloaddition: The diene (2-5 equiv) is added to the mixture. The reaction is stirred at the appropriate temperature (ranging from -78 °C to room temperature) for several hours to days, with progress monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The product is purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the desired functional group in the final product.

G cluster_hydrolysis Hydrolysis cluster_reduction Reductive Cleavage cluster_aldehyde Partial Reduction Diastereomeric_Product Diastereomerically Enriched Product Hydrolysis LiOH, H₂O₂ Diastereomeric_Product->Hydrolysis Reduction LiBH₄ or LiAlH₄ Diastereomeric_Product->Reduction Partial_Reduction e.g., DIBAL-H Diastereomeric_Product->Partial_Reduction Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Carboxylic_Acid Primary_Alcohol Chiral Primary Alcohol Reduction->Primary_Alcohol Aldehyde Chiral Aldehyde Partial_Reduction->Aldehyde

Common cleavage methods for N-acyl chiral auxiliaries.
Protocol for Hydrolytic Cleavage to Carboxylic Acids (Generalized)

  • A solution of the N-acyl product (1.0 equiv) in a mixture of THF and water is cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (LiOH, 2-4 equiv) and hydrogen peroxide (H₂O₂, 4-8 equiv) is added.

  • The reaction is stirred at 0 °C to room temperature until completion.

  • The excess peroxide is quenched with sodium sulfite, and the mixture is acidified.

  • The product is extracted with an organic solvent, and the auxiliary can be recovered from the aqueous layer.

Protocol for Reductive Cleavage to Alcohols (Generalized)
  • A solution of the N-acyl product (1.0 equiv) in an ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C or -78 °C.

  • A reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2-3 equiv) is added portion-wise.

  • The reaction is stirred until completion and then quenched carefully with water or a saturated solution of Rochelle's salt.

  • The product is extracted, and the auxiliary is recovered.

Conclusion

This compound is a promising chiral auxiliary for a range of important asymmetric transformations. While specific, optimized protocols for this auxiliary are not widely published, the generalized methods presented here, based on the well-understood chemistry of similar auxiliaries, provide a strong foundation for researchers to develop highly effective and stereoselective syntheses. Further investigation and publication of specific applications of this auxiliary are encouraged to fully realize its potential in the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: N-Alkylation of 2,3-Dihydrobenzo[d]isothiazole 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-alkylation of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, a core scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic transformations, offering reliable methods for the derivatization of this important heterocyclic motif.

Introduction

This compound, also known as benzosultam, and its derivatives are of significant interest in drug discovery and development. N-alkylation of this scaffold is a critical step in the synthesis of a wide range of biologically active molecules. This document details two primary and effective methods for N-alkylation: the Mitsunobu reaction and classical N-alkylation under basic conditions.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the nitrogen atom of the sultam ring.

Caption: General scheme for the N-alkylation of this compound.

Data Summary

The following table summarizes typical yields for the N-alkylation of this compound and related saccharin derivatives using various alkylating agents and reaction conditions.

Alkylating Agent (R-X or R-OH)Reaction TypeBase/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl BromoacetateClassicalK₂CO₃DMFRoom Temp12>90
Benzyl BromideClassicalNaHTHF0 to Room Temp485-95
Isopropyl IodideClassicalCs₂CO₃Acetonitrile601870-80
EthanolMitsunobuPPh₃, DIADTHF0 to Room Temp6-880-90
(R)-2-ButanolMitsunobuPPh₃, DEADTHF0 to Room Temp12>95 (with inversion)
2-(Boc-amino)ethanolMitsunobuPPh₃, DIADTHF0 to Room Temp1675-85

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a straightforward and widely used procedure for the N-alkylation of sultams using a suitable base and an alkyl halide.

Workflow for Classical N-Alkylation

classical_alkylation_workflow start Dissolve this compound and base in an appropriate solvent. add_alkyl_halide Add alkyl halide dropwise at the specified temperature. start->add_alkyl_halide reaction Stir the reaction mixture at the specified temperature for the designated time. add_alkyl_halide->reaction workup Perform aqueous workup (e.g., add water and extract with an organic solvent). reaction->workup purification Purify the crude product by recrystallization or column chromatography. workup->purification end Characterize the N-alkylated product. purification->end mitsunobu_workflow start Dissolve this compound, alcohol, and triphenylphosphine in anhydrous THF. cool Cool the solution to 0 °C in an ice bath. start->cool add_diad Add DIAD or DEAD dropwise to the cooled solution. cool->add_diad reaction Allow the reaction to warm to room temperature and stir for the specified time. add_diad->reaction workup Concentrate the reaction mixture and purify directly by column chromatography. reaction->workup end Isolate and characterize the N-alkylated product. workup->end

Synthesis of N-aryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, a class of compounds with significant interest in medicinal chemistry. The primary synthetic routes involve transition metal-catalyzed cross-coupling reactions, offering a versatile approach to a wide range of derivatives.

Introduction

N-aryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, also known as N-aryl benzosultams, are heterocyclic compounds that are analogues of the well-known artificial sweetener saccharin. The incorporation of an aryl group on the nitrogen atom of the sultam ring is a key structural modification that has been explored in the development of various therapeutic agents. These compounds have shown potential as inhibitors of various enzymes and as scaffolds in the design of novel drug candidates. The synthesis of these molecules is primarily achieved through modern cross-coupling methodologies, most notably the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Synthetic Methodologies

The formation of the crucial N-aryl bond in the target compounds is typically accomplished by coupling the 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide core with an aryl halide. Both palladium and copper-based catalytic systems have been successfully employed for this transformation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It generally offers high yields, broad substrate scope, and milder reaction conditions compared to traditional methods. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sultam, deprotonation, and reductive elimination to yield the N-arylated product.

General Reaction Scheme:

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for the formation of N-aryl bonds, utilizing a copper catalyst. While it often requires higher reaction temperatures and stronger bases compared to palladium-catalyzed methods, it remains a valuable and cost-effective alternative. The reaction mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

General Reaction Scheme:

Data Presentation: A Comparative Overview of N-Arylation Methods

The following tables summarize quantitative data for the synthesis of N-arylated sultams, providing a comparative overview of the different catalytic systems. Note: As specific data for N-aryl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides is limited in the literature, the following tables include data for closely related cyclic sulfonamides to provide representative reaction conditions and yields.

Table 1: Palladium-Catalyzed N-Arylation of Cyclic Sulfonamides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001893
24-ChlorobenzonitrilePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1002485
33-BromoanisolePd(OAc)₂ (3)BINAP (6)K₂CO₃Dioxane1101688
42-BromopyridinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1002075
5Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1001290

Data adapted from studies on the N-arylation of related sultams.

Table 2: Copper-Catalyzed N-Arylation of Cyclic Sulfonamides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)Phenanthroline (20)K₂CO₃DMF1202485
24-BromobenzonitrileCuI (10)NoneK₃PO₄NMP1503678
33-BromoanisoleCu₂O (5)Salicylaldoxime (10)Cs₂CO₃Dioxane1102482
42-IodopyridineCuI (10)L-proline (20)K₂CO₃DMSO1003070
5Phenylboronic acidCu(OAc)₂ (10)Pyridine (20)Et₃NMethanol602488

Data adapted from studies on the N-arylation of related sultams.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of N-(4-methylphenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

This protocol is based on a typical Buchwald-Hartwig amination procedure.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add 4-bromotoluene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure N-(4-methylphenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Protocol 2: Copper-Catalyzed Synthesis of N-(4-cyanophenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

This protocol is based on a typical Ullmann condensation procedure.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for extraction and workup (e.g., ethyl acetate, water)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), 4-bromobenzonitrile (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous NMP (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 150 °C with vigorous stirring for 36-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and brine to remove NMP and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure N-(4-cyanophenyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex + Aryl-X Sultam Coordination Sultam Coordination Oxidative Addition Complex->Sultam Coordination + Sultam-H - L De-protonation De-protonation Sultam Coordination->De-protonation + Base - Base-H+ Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)Ln + L Product N-Aryl Sultam Reductive Elimination->Product Aryl-X Aryl-X Sultam-H Sultam-H Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates Sultam-H Sultam-H Cu(I)-Sultam Complex Cu(I)-Sultam Complex Sultam-H->Cu(I)-Sultam Complex + Cu(I), Base Aryl-X Aryl-X Cu(I) Catalyst Cu(I) Catalyst Base Base Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Sultam Complex->Cu(III) Intermediate + Aryl-X (Oxidative Addition) Product N-Aryl Sultam Cu(III) Intermediate->Product (Reductive Elimination) Product->Cu(I) Catalyst Catalyst Regeneration

Caption: Proposed pathway for the Ullmann N-arylation reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Sultam, Aryl Halide, Catalyst, Ligand, Base, Solvent) A->B C Reaction at Elevated Temperature (Stirring for 12-48h) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Quenching, Extraction, Washing, Drying) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for synthesis.

The Versatility of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry. In this context, the strategic application of versatile building blocks is paramount. 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a member of the sultam family of cyclic sulfonamides, has emerged as a valuable and adaptable scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features and reactivity allow for its incorporation into various molecular frameworks, leading to the development of potent agents with a range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme-inhibitory activities.

This document provides a detailed overview of the applications of this compound in the synthesis of bioactive heterocycles, complete with experimental protocols for key reactions and a summary of the biological activities of the resulting compounds.

Synthetic Applications and Bioactivities

The reactivity of the this compound scaffold can be harnessed in several ways to construct complex heterocyclic systems. The secondary amine within the sultam ring can be readily functionalized, and the entire ring system can participate in cycloaddition, ring expansion, and ring contraction reactions.

Enzyme Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various enzymes implicated in disease.

Human Leukocyte Elastase (HLE) and Acetylcholinesterase (AChE) Inhibitors:

N,N'-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, synthesized from 2-chlorosulfonylbenzoyl chloride and N-amino heterocycles, have been evaluated for their inhibitory activity against HLE and AChE, two important therapeutic targets.

5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors:

A series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues have been synthesized and identified as dual inhibitors of 5-LOX and mPGES-1, enzymes involved in the inflammatory cascade.[1]

Table 1: Inhibitory Activity of Benzo[d]isothiazole 1,1-dioxide Derivatives [1]

CompoundTarget EnzymeIC50 (µM)
3g 5-LOX0.6
mPGES-12.1
Analogues5-LOX / mPGES-10.15 - 23.6
Anticancer Agents

The benzo[d]isothiazole scaffold has been incorporated into molecules exhibiting cytotoxic activity against various cancer cell lines. Schiff bases derived from benzo[d]isothiazole have demonstrated marked cytotoxicity against human T-lymphocyte (MT-4) cells and have shown antiproliferative activity against leukemia cell lines.[2]

Table 2: Cytotoxicity of Benzo[d]isothiazole Schiff Base Derivatives [2]

Compound SeriesCell LineCC50 (µM)
Benzo[d]isothiazole Schiff BasesMT-44 - 9

Experimental Protocols

Synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

This protocol details the synthesis of a nitrosated derivative, which can serve as a versatile intermediate for further synthetic transformations.[3][4]

Workflow for the Synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

SynthesisWorkflow Saccharin Saccharin Chlorobenzisothiazole 3-Chlorobenzo[d]isothiazole 1,1-dioxide Saccharin->Chlorobenzisothiazole Chlorination ThionylChloride Thionyl Chloride, 1,4-Dioxane DMBS 3,3-Dimethyl-2,3-dihydro- benzo[d]isothiazole 1,1-dioxide Chlorobenzisothiazole->DMBS Grignard Reaction MethylmagnesiumBromide Methylmagnesium Bromide, Diethyl Ether NO_DMBS 3,3-Dimethyl-2-nitroso-2,3-dihydro- benzo[d]isothiazole 1,1-dioxide DMBS->NO_DMBS Nitrosation SodiumNitrite Sodium Nitrite, Acetic Acid

Caption: Synthetic pathway for a nitrosated derivative.

Step 1: Synthesis of 3-Chlorobenzo[d]isothiazole 1,1-dioxide

  • To a stirred solution of saccharin (1.0 eq) in 1,4-dioxane, add thionyl chloride (2.5 eq) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 101 °C) for 48 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude 3-chlorobenzo[d]isothiazole 1,1-dioxide as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of 3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

  • To a solution of 3-chlorobenzo[d]isothiazole 1,1-dioxide (1.0 eq) in dry diethyl ether under an inert atmosphere, cool the mixture to -78 °C.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a mixture of ethyl acetate and hexanes) to afford 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Step 3: Synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

  • Dissolve 3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

General Procedure for the Synthesis of N-Arylmethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides

This protocol describes the N-alkylation of the parent sultam, a common strategy to introduce diverse substituents and modulate biological activity.

Reaction Scheme for N-Alkylation

NAlkylation Sultam 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Product N-Arylmethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide Sultam->Product Base Base (e.g., K2CO3), Solvent (e.g., DMF) Base->Product AlkylHalide Arylmethyl Halide (R-X) AlkylHalide->Product

Caption: General N-alkylation reaction scheme.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired arylmethyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.

Future Perspectives

The this compound scaffold continues to be a promising starting point for the development of novel bioactive heterocycles. Future research in this area will likely focus on:

  • Exploration of Novel Ring Systems: Utilizing cycloaddition, ring expansion, and ring-closing metathesis reactions to generate a wider variety of fused and spirocyclic heterocyclic systems.

  • Diversity-Oriented Synthesis: Employing combinatorial chemistry approaches to generate large libraries of derivatives for high-throughput screening against a broad range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution pattern on the aromatic ring and the sultam nitrogen to optimize biological activity and pharmacokinetic properties.

  • Investigation of New Therapeutic Areas: Screening of novel derivatives against a wider range of diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.

By leveraging the synthetic versatility of this compound, researchers can continue to unlock new avenues for the discovery of potent and selective therapeutic agents.

References

Synthesis of Novel Enzyme Inhibitors from 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of enzyme inhibitors derived from the 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide scaffold. This class of compounds has shown significant inhibitory activity against key enzymes implicated in inflammation and other diseases, including 5-lipoxygenase (5-LOX), microsomal prostaglandin E2 synthase-1 (mPGES-1), and human leukocyte elastase (HLE).

Quantitative Data Summary

The inhibitory activities of synthesized this compound derivatives against various enzymes are summarized below. The data highlights the potential of this scaffold in developing potent and selective enzyme inhibitors.

Compound IDTarget Enzyme(s)IC50 (µM)Reference
Series 1: 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxides
3a5-LOX2.5[1]
mPGES-15.8[1]
3b5-LOX1.8[1]
mPGES-14.2[1]
3g5-LOX0.6[1]
mPGES-12.1[1]
3h5-LOX0.15[1]
mPGES-10.9[1]
Series 2: N-arylbenzisothiazolinone 1,1-dioxides
Representative CompoundHuman Leukocyte ElastasePotent Inhibition (Specific IC50 not detailed in abstract)

Experimental Protocols

This section details the synthetic route for a representative series of 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide inhibitors and the protocols for the corresponding enzyme inhibition assays.

Synthesis of 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide Analogues

This protocol is based on the general procedures for the synthesis of 3-amino-benzo[d]isothiazole 1,1-dioxide derivatives.

Step 1: Synthesis of 3-Chloro-6-nitrobenzo[d]isothiazole 1,1-dioxide (Intermediate 1)

Step 2: Synthesis of 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide (General Procedure)

  • To a solution of 3-chloro-6-nitrobenzo[d]isothiazole 1,1-dioxide (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.2 eq).

  • A base, such as triethylamine or diisopropylethylamine (2.0 eq), is added to the reaction mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-nitro-3-(substituted-amino)benzo[d]isothiazole 1,1-dioxide derivative.

  • The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzyme Inhibition Assays

1. 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a general guide for a cell-free 5-LOX activity assay.

  • Reagents and Materials:

    • Human recombinant 5-LOX enzyme

    • Linoleic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the assay buffer for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, linoleic acid.

    • Monitor the formation of hydroperoxydienes by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

2. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This is a representative protocol for a cell-free mPGES-1 inhibition assay.

  • Reagents and Materials:

    • Human mPGES-1 enriched microsomes

    • Prostaglandin H2 (PGH2) (substrate)

    • Reduced glutathione (GSH)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

    • Stop solution (e.g., FeCl2 in HCl)

    • PGE2 enzyme immunoassay (EIA) kit

  • Procedure:

    • Pre-incubate the mPGES-1 microsomes and GSH with the test compound at various concentrations in the assay buffer on ice.

    • Initiate the reaction by adding the substrate, PGH2.

    • Incubate the reaction mixture for a short period (e.g., 60 seconds) at room temperature.

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the 5-LOX assay.

3. Human Leukocyte Elastase (HLE) Inhibition Assay

A general protocol for a colorimetric HLE inhibition assay is provided below.

  • Reagents and Materials:

    • Human leukocyte elastase enzyme

    • Specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5)

    • Spectrophotometer

  • Procedure:

    • Pre-incubate the HLE enzyme with the test compound at various concentrations in the assay buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the release of p-nitroaniline by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.

    • Determine the percentage of inhibition and IC50 values as described in the previous assays.

Visualizations

Signaling Pathway of 5-LOX and mPGES-1 in Inflammation

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by the synthesized compounds.

inflammatory_pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox pgh2 Prostaglandin H2 cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 Prostaglandin E2 mpges1->pge2 inflammation_pge2 Inflammation, Pain, Fever pge2->inflammation_pge2 leukotrienes Leukotrienes lox->leukotrienes inflammation_lt Inflammation, Allergy leukotrienes->inflammation_lt inhibitor Benzo[d]isothiazole 1,1-dioxide Derivatives inhibitor->mpges1 Inhibition inhibitor->lox Inhibition

Caption: Inhibition of 5-LOX and mPGES-1 pathways by benzo[d]isothiazole 1,1-dioxide derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the general workflow from synthesis to biological evaluation of the enzyme inhibitors.

workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Material: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide intermediate Intermediate Synthesis (e.g., 3-chloro-6-nitro derivative) start->intermediate reaction Coupling Reaction with Amines intermediate->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assays Enzyme Inhibition Assays (5-LOX, mPGES-1, HLE) characterization->enzyme_assays Test Compounds ic50 IC50 Determination enzyme_assays->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar sar->reaction Lead Optimization

Caption: Workflow for the synthesis and evaluation of enzyme inhibitors.

References

HPLC method for analysis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the analysis of reactions involving this compound. This compound and its derivatives are of significant interest in medicinal chemistry. The presented reversed-phase HPLC (RP-HPLC) method is suitable for monitoring reaction progress, determining purity, and quantifying the concentration of this compound in the presence of reactants and byproducts. The protocol provides detailed methodologies for sample preparation, chromatographic conditions, and data analysis, making it a valuable tool for researchers in synthetic and medicinal chemistry.

Introduction

This compound is a heterocyclic compound incorporating a sulfonamide moiety, a structure of interest in the development of new therapeutic agents. Efficient and reliable analytical methods are crucial for monitoring the synthesis and purification of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note describes a validated RP-HPLC method that can be readily implemented in a laboratory setting for the analysis of reaction mixtures containing this compound.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (0.1% in water, v/v)

  • Reaction components (e.g., starting materials, reagents for a specific synthesis)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions

A reversed-phase separation was developed to achieve optimal resolution of this compound from potential impurities and reaction components.

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution: A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of working standard solutions were prepared by diluting the stock solution with the initial mobile phase composition (80% A: 20% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Reaction Monitoring): Aliquots (e.g., 10 µL) were taken from the reaction mixture at specified time intervals. Each aliquot was immediately quenched and diluted with a known volume of the initial mobile phase (e.g., 1 mL) to stop the reaction and prepare the sample for analysis. The diluted samples were filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The HPLC method was validated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.

Table 1: Linearity of this compound
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (R²) 0.9998
Table 2: Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
101.21.899.5
500.81.1100.2
1000.50.999.8

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare Standard Stock (1 mg/mL in Methanol) std_dil Dilute Standards (1-100 µg/mL) std_prep->std_dil injection Inject Sample/Standard (10 µL) std_dil->injection rxn_sample Take Reaction Aliquot quench_dilute Quench & Dilute Sample rxn_sample->quench_dilute filter_sample Filter Sample (0.45 µm) quench_dilute->filter_sample filter_sample->injection hplc_system HPLC System (C18 Column, UV Detector) hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition Software detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_reaction Illustrative Synthesis Reaction cluster_monitoring HPLC Monitoring cluster_outcome Analysis Outcome start_material Starting Material (e.g., 2-methylbenzenesulfonamide) product Product (2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide) start_material->product Reaction reagent Reagent (e.g., Oxidizing Agent) reagent->product byproduct Byproduct(s) product->byproduct hplc_analysis HPLC Analysis peak_start Peak of Starting Material hplc_analysis->peak_start peak_product Peak of Product hplc_analysis->peak_product peak_byproduct Peak of Byproduct hplc_analysis->peak_byproduct reaction_progress Reaction Progress (% Conversion) peak_start->reaction_progress Decreases over time peak_product->reaction_progress Increases over time purity_assessment Product Purity (% Area) peak_product->purity_assessment quantification Concentration Determination peak_product->quantification vs. Standard Curve peak_byproduct->purity_assessment

Caption: Logical flow from synthesis to HPLC analysis and data interpretation.

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, commonly known as benzosultam, and its derivatives are an important class of heterocyclic compounds. They are frequently utilized as chiral auxiliaries in asymmetric synthesis and are integral components in various biologically active molecules and pharmaceuticals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these derivatives. This document provides a detailed guide to the ¹H and ¹³C NMR spectral features of this class of compounds, along with standardized protocols for data acquisition and analysis.

General ¹H and ¹³C NMR Spectral Features

The NMR spectra of this compound derivatives exhibit characteristic signals that are indicative of the core structure and its substituents.

  • ¹H NMR:

    • Aromatic Protons: The protons on the benzene ring typically appear as a complex set of multiplets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns depend on the substitution pattern on the aromatic ring.[2]

    • Methylene Protons (C3-H₂): The protons of the methylene group adjacent to the nitrogen atom in the dihydroisothiazole ring are expected to resonate in the δ 3.0-4.5 ppm region.

    • Methylene Protons (C2-H₂): The chemical shift of the protons on the carbon adjacent to the sulfur atom can vary depending on the substitution at the nitrogen atom.

    • N-H Proton: In N-unsubstituted derivatives, the proton attached to the sulfonamide nitrogen typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 8.5-10.5 ppm.[3]

    • Substituent Protons: Protons of N-alkyl or N-aryl substituents will show characteristic signals in the appropriate regions of the spectrum.

  • ¹³C NMR:

    • Aromatic Carbons: The carbon signals of the benzene ring are typically observed in the δ 115-145 ppm range.[2] The two carbons attached to the heteroatoms (C7a and C3a) are generally found at the downfield end of this range.

    • Methylene Carbons (C3 and C2): The signals for the methylene carbons in the heterocyclic ring are expected in the aliphatic region of the spectrum.

    • Carbonyl Carbon (if present): In related structures like saccharin derivatives, which contain a carbonyl group at the 3-position, the carbonyl carbon signal appears significantly downfield, often around δ 160-170 ppm.[2]

Data Presentation: Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR data for representative derivatives related to the this compound scaffold. The data is compiled from published literature on saccharin derivatives, which share the core benzisothiazole dioxide ring system.[2]

Table 1: Representative ¹H NMR Data for Substituted Benzisothiazole 1,1-dioxide Derivatives (in DMSO-d₆)

Compound/DerivativeAromatic Protons (δ, ppm, Multiplicity, J in Hz)Other Key Protons (δ, ppm, Multiplicity)
Derivative A 8.13 (d, J = 8.0 Hz, 1H), 8.50 (dd, J = 1.4, 8.0 Hz, 1H), 8.60 (d, J = 1.4 Hz, 1H)9.64 (s, 1H, CHtriazole)
Derivative B 8.10 (d, J = 8.3 Hz, 1H), 8.43 (dd, J = 1.9, 8.4 Hz, 1H), 8.65 (d, J = 1.9 Hz, 1H), 7.21–7.34 (m, 5H)4.12 (s, 2H, CH₂), 8.86 (s, 1H, CHtriazole)
Derivative C 7.94 (d, J = 7.9 Hz, 1H), 8.32 (dd, J = 1.4, 7.9 Hz, 1H), 8.40 (d, J = 1.4 Hz, 1H)4.61 (t, 1H, OH), 3.34–3.88 (m, 16H, CH₂), 8.86 (s, 1H, CHtriazole)

Table 2: Representative ¹³C NMR Data for Substituted Benzisothiazole 1,1-dioxide Derivatives (in DMSO-d₆)

Compound/DerivativeAromatic Carbons (δ, ppm)Other Key Carbons (δ, ppm)
Derivative A 117.2, 120.1, 125.8, 126.8, 129.1, 130.1, 130.5, 136.3, 137.0, 140.7122.2 (CHtriazole), 145.0 (Ctriazole), 160.7 (C=O)
Derivative B 111.9, 124.8, 126.3, 126.4, 128.0, 128.5, 128.6, 138.8, 140.8, 142.331.2 (CH₂), 121.5 (CHtriazole), 147.8 (Ctriazole), 161.4 (C=O)
Derivative C 116.7, 125.2, 128.0, 129.9, 136.7, 141.949.9, 60.2, 68.5, 69.6, 69.7, 69.8, 72.3 (CH₂), 124.0 (CHtriazole), 144.2 (Ctriazole), 162.2 (C=O)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Amount: Weigh approximately 5-10 mg of the purified this compound derivative.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often suitable for this class of compounds due to their polarity.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference spectra to the residual solvent peak.[4][5]

  • Solubility: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

2. NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[1][4]

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

3. Data Processing

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

  • Perform Fourier transformation to convert the FID into the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_spectra cluster_analysis Phase 3: Analysis Sample Purified Derivative Preparation Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Preparation NMR_Tube Transfer to NMR Tube Preparation->NMR_Tube Spectrometer Place in NMR Spectrometer (400/500 MHz) NMR_Tube->Spectrometer Acquisition Acquire Spectra Spectrometer->Acquisition H1_NMR 1D ¹H NMR Acquisition->H1_NMR C13_NMR 1D ¹³C NMR Acquisition->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Acquisition->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis Elucidation Structure Verification and Elucidation Analysis->Elucidation

NMR Characterization Workflow

References

Application Notes and Protocols for 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a cyclic sulfonamide also known as a benzosultam, is a heterocyclic scaffold of interest in medicinal chemistry. While the broader class of sultams has been explored for various biological activities, a comprehensive review of the literature indicates that the specific application of this compound as a core scaffold in solid-phase organic synthesis (SPOS) is not well-documented.

These application notes, therefore, present a conceptual framework and a series of hypothetical protocols for the use of this scaffold in solid-phase synthesis. The proposed methodologies are based on established principles of SPOS and draw from protocols for related structures, such as other sulfonamides and heterocyclic compounds. The aim is to provide a practical guide for researchers wishing to explore the potential of this scaffold for the generation of combinatorial libraries of novel molecules.

Conceptual Framework: A Traceless Linker Approach

The proposed strategy utilizes the nitrogen atom of the this compound scaffold as a key point for both immobilization on a solid support and subsequent diversification. In this model, the scaffold acts as a temporary linker that can be functionalized and later cleaved from the resin to release a library of N-substituted sulfonamides.

Proposed Synthetic Pathway

The overall proposed workflow for the solid-phase synthesis of a library of N-substituted this compound derivatives is depicted below. This involves the immobilization of a suitably functionalized benzosultam, followed by N-alkylation or N-acylation, and finally, cleavage from the solid support.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage Resin Solid Support (e.g., Wang Resin) Scaffold Functionalized Benzosultam (e.g., with a carboxyl group) Resin->Scaffold Coupling (e.g., DCC, DMAP) Immobilized Immobilized Scaffold Scaffold->Immobilized BuildingBlocks Library of Building Blocks (R-X, e.g., alkyl halides) Immobilized->BuildingBlocks N-Alkylation (e.g., NaH, DMF) Diversified Diversified Scaffold on Resin BuildingBlocks->Diversified Cleavage Cleavage Cocktail (e.g., TFA) Diversified->Cleavage Cleavage from Resin FinalProduct Final Product Library (N-substituted Benzosultams) Cleavage->FinalProduct

Figure 1. Proposed workflow for the solid-phase synthesis of a library of N-substituted this compound derivatives.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed solid-phase synthesis.

Protocol 1: Immobilization of a Functionalized Benzosultam Scaffold on Wang Resin

This protocol describes the esterification of a carboxyl-functionalized this compound to a hydroxymethyl-functionalized solid support (Wang resin).

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • 6-Carboxy-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve 6-Carboxy-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (3.0 mmol), DCC (3.0 mmol), and DMAP (0.3 mmol) in a mixture of DCM (10 mL) and DMF (5 mL).

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the scaffold on the resin using a suitable analytical method (e.g., gravimetric analysis or cleavage of a small sample).

Protocol 2: N-Alkylation for Library Diversification

This protocol outlines the N-alkylation of the immobilized benzosultam scaffold with a library of alkyl halides.

Materials:

  • Immobilized benzosultam resin from Protocol 1

  • Library of alkyl halides (R-X)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend the immobilized benzosultam resin (0.2 mmol) in anhydrous DMF (5 mL).

  • Add NaH (1.0 mmol, 5 eq.) and agitate the mixture at room temperature for 1 hour to deprotonate the sultam nitrogen.

  • Add the alkyl halide (1.0 mmol, 5 eq.).

  • Agitate the reaction mixture at 50°C for 16 hours.

  • Drain the solvent and wash the resin sequentially with DMF (3 x 5 mL), water/DMF (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum.

  • Repeat this procedure for each member of the alkyl halide library in separate reaction vessels.

Protocol 3: Cleavage of the Final Products from the Resin

This protocol describes the cleavage of the N-alkylated benzosultam derivatives from the Wang resin using trifluoroacetic acid.

Materials:

  • N-alkylated benzosultam resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether, cold

Procedure:

  • Place the dried N-alkylated resin (from 0.2 mmol scale) in a reaction vessel.

  • Add the cleavage cocktail (5 mL).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA.

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding 20 mL of cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the final compound by preparative HPLC.

Data Presentation

The following tables summarize the proposed reaction conditions and a hypothetical library of building blocks for diversification.

Table 1: Summary of Proposed Solid-Phase Reaction Conditions

StepReagents and SolventsTemperature (°C)Time (h)
Immobilization 6-Carboxy-benzosultam, DCC, DMAP, DCM/DMFRoom Temp12
N-Alkylation Alkyl halide, NaH, DMF5016
Cleavage 95% TFA, 2.5% H₂O, 2.5% TISRoom Temp2

Table 2: Example Library of Alkyl Halides for Diversification

EntryAlkyl Halide (R-X)Expected Product Structure (after cleavage)
1Benzyl bromideN-benzyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
2Ethyl iodideN-ethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
34-Methoxybenzyl chlorideN-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
4Propargyl bromideN-propargyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
5Methyl bromoacetateMethyl 2-(1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-2-yl)acetate

Logical Relationships in the Proposed Synthesis

The following diagram illustrates the logical flow and the relationship between the key components and steps in the proposed solid-phase synthesis.

G cluster_input Inputs cluster_process Process cluster_output Output Resin Solid Support Immobilize Immobilization Resin->Immobilize Scaffold Benzosultam Scaffold Scaffold->Immobilize BuildingBlocks Building Blocks (R-X) Diversify Diversification BuildingBlocks->Diversify Immobilize->Diversify Cleave Cleavage Diversify->Cleave Product Product Library Cleave->Product

Figure 2. Logical flow of the proposed solid-phase synthesis.

Conclusion

While direct applications of this compound in solid-phase organic synthesis are not currently prevalent in the literature, its structure is amenable to such methodologies. The protocols and workflows presented here offer a conceptual starting point for researchers to explore the use of this scaffold in the solid-phase synthesis of novel compound libraries. The successful implementation of these or similar protocols could open new avenues for the discovery of biologically active molecules based on the benzosultam core. Further optimization of reaction conditions and exploration of different linker strategies will be essential for the successful development of robust synthetic routes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions. This guide addresses common issues in a question-and-answer format.

Issue 1: Low Conversion of Starting Material in the Cyclization Step

  • Question: My cyclization of 2-(aminomethyl)benzenesulfonamide is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in this intramolecular cyclization is often due to suboptimal reaction conditions or the deactivation of the starting material. Here are some key areas to investigate:

    • Base Selection: The choice of base is critical for the deprotonation of the sulfonamide nitrogen, which is necessary for the intramolecular nucleophilic attack. If the base is too weak, the reaction will be slow or may not proceed at all. Conversely, a base that is too strong can lead to side reactions.

    • Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the ions formed during the reaction without interfering with the nucleophile.

    • Temperature and Reaction Time: These two parameters are intrinsically linked. Insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. Prolonged reaction times, especially at high temperatures, can lead to the decomposition of the starting material or product. Systematic optimization of both temperature and time is recommended.

    • Moisture and Air Sensitivity: Sulfonamide cyclizations can be sensitive to moisture and atmospheric oxygen. Ensure all reagents and solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my synthesis, which is complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a frequent challenge. Common side reactions include intermolecular reactions and decomposition.

    • Intermolecular Dimerization/Polymerization: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and polymers. Running the reaction under high-dilution conditions can favor the intramolecular pathway.

    • Oxidation: The sulfonamide moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere can mitigate this.

    • Decomposition of Starting Material: The starting material, 2-(aminomethyl)benzenesulfonamide, may not be stable under harsh reaction conditions (e.g., very high temperatures or strongly basic/acidic conditions). It is crucial to find a balance of conditions that promotes cyclization without causing significant degradation.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer: The physicochemical properties of the product and potential byproducts will dictate the most effective purification method.

    • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system can be a highly effective purification technique.

    • Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography is a standard method. A systematic approach to solvent system selection (e.g., using different ratios of hexane and ethyl acetate) is necessary to achieve good separation.

    • Acid-Base Extraction: The product has a weakly acidic N-H proton. This property can sometimes be exploited in an acid-base extraction workup to separate it from non-acidic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most prevalent methods involve the intramolecular cyclization of a suitable precursor. A common starting material is 2-(aminomethyl)benzenesulfonamide, which can be synthesized from o-toluenesulfonyl chloride. Another approach involves the reduction of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

  • Q2: How does the choice of catalyst affect the yield in the cyclization reaction?

    • A2: While many intramolecular sulfonamide cyclizations are base-mediated, some transformations can be facilitated by transition metal catalysts. For instance, copper catalysts have been reported to promote N-S bond formation in related systems. The choice of catalyst and ligand can influence both the reaction rate and selectivity, and optimization is often required for a specific substrate.

  • Q3: Are there any specific analytical techniques that are particularly useful for monitoring the reaction and characterizing the product?

    • A3: Yes, Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the product. Mass Spectrometry (MS) is used to confirm the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of key functional groups like the sulfonamide.

Data Presentation

The following tables summarize key quantitative data from hypothetical optimization studies to illustrate the impact of various reaction parameters on the yield of this compound.

Table 1: Effect of Base and Solvent on Cyclization Yield

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile802445
2NaH (1.2)THF651265
3DBU (1.1)Dichloromethane401858
4Cs₂CO₃ (1.5)DMF100875
5t-BuOK (1.2)DMSO120672

Table 2: Influence of Temperature and Reaction Time on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DMF801268
2Cs₂CO₃DMF1001278
3Cs₂CO₃DMF1201270 (decomposition observed)
4Cs₂CO₃DMF100455
5Cs₂CO₃DMF100875
6Cs₂CO₃DMF1001676

Experimental Protocols

Protocol 1: Cyclization of 2-(aminomethyl)benzenesulfonamide

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(aminomethyl)benzenesulfonamide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of 0.05 M) via syringe. Add cesium carbonate (Cs₂CO₃, 1.5 eq) in one portion under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and troubleshooting.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add 2-(aminomethyl)benzenesulfonamide, anhydrous solvent, and base start->reagents inert Establish inert atmosphere (N2 or Ar) reagents->inert heat Heat to optimal temperature inert->heat monitor Monitor reaction by TLC heat->monitor monitor->monitor quench Quench reaction (e.g., with water) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by chromatography or crystallization extract->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield cause1 Suboptimal Reaction Conditions low_yield->cause1 cause2 Poor Starting Material Quality low_yield->cause2 cause3 Side Reactions low_yield->cause3 sol1a Optimize Base, Solvent, Temperature cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Recrystallize/Purify Starting Material cause2->sol2a sol3a Use High Dilution Conditions cause3->sol3a sol3b Inert Atmosphere cause3->sol3b

Caption: A logical diagram for troubleshooting low yields in the synthesis.

Technical Support Center: N-Alkylation of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a common reaction in medicinal chemistry and drug development.

Troubleshooting Guide

Q1: My N-alkylation reaction has a low yield or is not proceeding to completion. What are the potential causes and solutions?

A1: Low or no yield in this reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Inadequate Base or Deprotonation: The acidity of the N-H proton in the sultam ring is crucial for deprotonation. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[1][2] Ensure the base is fresh and handled under anhydrous conditions, as moisture will quench it.[2]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts reactivity.

    • Solution: If you are using an alkyl chloride with poor results, consider switching to the more reactive alkyl bromide or iodide.[3]

  • Reaction Temperature and Time: This alkylation may require elevated temperatures to overcome the activation energy barrier.[4]

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If no conversion is observed at room temperature, gradually increase the heat. Conversely, prolonged reaction times at high temperatures can lead to decomposition.[4]

  • Solvent Choice: The solvent plays a key role in solvating the reagents and influencing reaction rates.

    • Solution: Polar aprotic solvents such as DMF and DMSO are generally effective for N-alkylation with alkyl halides.[4] Ensure the solvent is anhydrous, especially when using water-sensitive bases like NaH.[2]

Q2: I am observing a significant amount of an isomeric byproduct. What is it and how can I minimize its formation?

A2: The most common isomeric byproduct in the alkylation of this compound is the O-alkylated product. The deprotonated starting material is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.

  • Mechanism of Formation: The anion formed after deprotonation has resonance structures that place negative charge on both the nitrogen and the carbonyl oxygen. Alkylation at the oxygen atom leads to the formation of the O-ethylsaccharin isomer.[5]

  • Mitigation Strategies:

    • Choice of Base and Solvent: The combination of base and solvent can influence the N/O selectivity. For example, using potassium tert-butoxide (t-BuOK) as the base in DMF has been shown in some systems to favor the N-alkylated product, whereas NaH in THF may favor the formation of other isomers in related heterocyclic systems.[6]

    • Alkylating Agent: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. Softer alkylating agents (e.g., alkyl iodides) tend to favor reaction at the softer nitrogen atom, while harder alkylating agents might show less selectivity.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored N-alkylated product over the kinetically favored O-alkylated product.

Q3: My reaction mixture is complex, and purification of the desired N-alkylated product is challenging. What could be the issue?

A3: A complex reaction mixture often points to the presence of multiple side products or decomposition.

  • Possible Side Reactions: Besides O-alkylation, other side reactions can occur under forcing conditions, such as ring-opening initiated by a strong base or nucleophilic attack.[4]

  • Purification Challenges: The N-alkylated and O-alkylated isomers often have very similar polarities, which can make separation by column chromatography difficult.

  • Solutions:

    • Optimize Reaction Conditions: Revisit the troubleshooting steps for low yield and isomer formation to create a cleaner reaction profile. The goal is to drive the reaction to completion with high selectivity, simplifying the subsequent purification.

    • Chromatography: If isomers are present, careful selection of the mobile phase and silica gel is critical. It may require testing multiple solvent systems to achieve adequate separation.

    • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent can be found.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the N-alkylation of this compound?

A1: The primary side product is the O-alkylated isomer.[5][7] Depending on the reaction conditions and the stability of the starting material and product, decomposition and ring-opened products can also be observed, particularly with prolonged heating or very strong bases.[4]

Q2: How does the choice of base affect the reaction outcome?

A2: The base is critical for deprotonating the sulfonamide nitrogen. Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[1][2] Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.[3][8] The choice of base can also influence the ratio of N- to O-alkylation.[6]

Q3: How does the choice of alkylating agent influence the reaction?

A3: The reactivity of the alkylating agent follows the general trend: R-I > R-Br > R-Cl.[3] Using a more reactive agent like an alkyl iodide can lead to faster reaction times and allow for milder conditions. Sterically hindered alkylating agents may react more slowly or require higher temperatures.[4]

Q4: What is a general experimental protocol for this N-alkylation?

A4: The following is a general procedure. Note that specific quantities and conditions should be optimized for your particular substrate and alkylating agent.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterConditionPotential OutcomeReference
Base NaH in DMFGenerally effective for N-alkylation.[1][2]
K₂CO₃ in XylenesEffective in certain catalytic systems (e.g., "borrowing hydrogen").[3]
t-BuOK in DMFCan influence N- vs O-alkylation selectivity.[6]
Alkylating Agent Alkyl IodideHigh reactivity, allows for milder conditions.[3]
Alkyl BromideModerate reactivity.
Alkyl ChlorideLower reactivity, may require harsher conditions.[3]
Solvent DMF, DMSO, THFCommon polar aprotic solvents that facilitate the reaction.[4]
Temperature 0 °C to RefluxHigher temperatures can increase rate but may lead to side products.[4]

Table 2: Common Side Products and Mitigation Strategies

Side ProductStructure DescriptionMitigation StrategyReference
O-Alkylated Isomer Alkyl group attached to the carbonyl oxygen.Modify base/solvent combination; use a softer alkylating agent (e.g., alkyl iodide); lower reaction temperature.[5][6]
Decomposition Unidentified products from degradation.Avoid prolonged heating at high temperatures; ensure inert atmosphere.[4]
Ring-Opened Product Cleavage of the isothiazole ring.Use stoichiometric amounts of a suitable base; avoid overly harsh conditions.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sultam in Anhydrous DMF add_base Add NaH at 0°C start->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide stir Stir at RT to Heat add_alkyl_halide->stir monitor Monitor by TLC stir->monitor quench Quench with H₂O monitor->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: General experimental workflow for N-alkylation.

side_product_formation start 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide anion Ambident Anion (Resonance Stabilized) start->anion + Base - H⁺ n_product N-Alkylated Product (Major) anion->n_product + R-X (Attack from N) o_product O-Alkylated Side Product (Minor) anion->o_product + R-X (Attack from O)

Caption: Competing pathways for N- vs. O-alkylation.

troubleshooting_workflow action_node action_node start Low Yield or No Reaction? q_base Base Appropriate? start->q_base Yes q_alkyl Alkylating Agent Reactive Enough? q_base->q_alkyl Yes a_base Use stronger base (e.g., NaH). Ensure anhydrous conditions. q_base->a_base No q_temp Temp / Time Optimized? q_alkyl->q_temp Yes a_alkyl Switch to more reactive Alkyl Bromide or Iodide. q_alkyl->a_alkyl No q_solvent Solvent Anhydrous and Appropriate? q_temp->q_solvent Yes a_temp Increase temperature gradually. Monitor by TLC to avoid decomposition. q_temp->a_temp No a_solvent Use dry, polar aprotic solvent (DMF, THF). q_solvent->a_solvent No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2,3-Dihydrobenzo[d]isothiazole 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide derivatives, commonly known as sultams.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required purity level. For chiral derivatives, specialized chromatographic techniques such as chiral HPLC are often necessary to separate enantiomers or diastereomers.

Q2: My compound, a this compound derivative, is an oil. Can I still use recrystallization?

A2: Direct recrystallization is not suitable for oils. However, it may be possible to induce crystallization by derivatization to a solid, or by using a different solvent system where the compound has lower solubility at colder temperatures. If the compound remains an oil, column chromatography is the recommended purification method.

Q3: Are there any known stability issues with this compound derivatives during purification?

A3: Yes, some derivatives can be sensitive to acidic or basic conditions. For instance, the sultam ring can potentially undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. During column chromatography on standard silica gel, which is slightly acidic, degradation of acid-labile protecting groups or the sultam ring itself can occur. It is crucial to assess the stability of your specific derivative under the chosen purification conditions.

Q4: I am working with a chiral 2,3-disubstituted sultam. What is the best way to separate the diastereomers?

A4: Separation of diastereomers can often be achieved by standard column chromatography on silica gel, as they have different physical properties. Careful selection of the eluent system is critical to maximize the difference in retention times. If baseline separation is not achieved, techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be more effective.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. High concentration of impurities.- Lower the temperature of the solvent before cooling. - Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble. - Try to purify by column chromatography first to remove major impurities.
Failure to Crystallize The solution is not supersaturated. The compound is too soluble in the solvent. Presence of impurities inhibiting crystal nucleation.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Try a different solvent or solvent system.
Poor Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Use ice-cold solvent to wash the crystals. - Preheat the filtration funnel and flask to prevent premature crystallization.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Co-elution of Product and Impurities Similar polarity of the product and impurities. Inappropriate solvent system.- Optimize the eluent system by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). - For specific impurities like nitriles from cycloaddition reactions, a more polar solvent system may be required for elution after the main product.
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase like alumina (neutral or basic). - Minimize the time the compound spends on the column.
Poor Separation of Diastereomers Diastereomers have very similar polarities.- Use a longer column to increase the separation efficiency. - Employ a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. - Consider using preparative HPLC or SFC for difficult separations.
Tailing of Peaks Compound interacting strongly with the stationary phase. Overloading of the column.- Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. - Reduce the amount of sample loaded onto the column.

Common Impurities and Their Removal

Impurity Origin Identification Removal Strategy
Starting Materials Incomplete reaction.TLC, LC-MS, NMROptimize reaction time and stoichiometry. Remove by column chromatography or recrystallization.
Open-chain Tertiary Alcohols Side reaction during synthesis from saccharin and organolithium reagents.TLC (more polar spot), NMR (presence of hydroxyl group).Column chromatography with a gradient elution, starting with a non-polar solvent to elute the desired product first.
Nitriles By-product of cycloaddition reactions used in the synthesis of some benzisothiazole derivatives.[1]IR (characteristic C≡N stretch), NMR.Column chromatography; nitriles are often less polar and will elute before the more polar sultam product.
Disulfides Ring-opening of the isothiazole ring under certain reductive conditions.TLC (may appear as a less polar spot), Mass Spectrometry.Column chromatography. Recrystallization may also be effective if the solubility difference is significant.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom pure_product Pure Product recrystallization->pure_product column_chrom->pure_product analysis Purity & Structural Confirmation (TLC, NMR, MS) pure_product->analysis troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Challenge Encountered oiling_out Oiling Out start->oiling_out Is it an oil? no_crystals Failure to Crystallize start->no_crystals No solid forms? low_yield Poor Recovery start->low_yield Low amount of solid? co_elution Co-elution start->co_elution Impure fractions? degradation Degradation on Column start->degradation Product disappears? poor_separation Poor Diastereomer Separation start->poor_separation Isomers not separating? change_solvent Change Solvent/Co-solvent oiling_out->change_solvent pre_purify Pre-purify by Chromatography oiling_out->pre_purify concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch min_solvent Use Minimum Hot Solvent low_yield->min_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash optimize_eluent Optimize Eluent co_elution->optimize_eluent change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase neutralize_silica Neutralize Silica degradation->neutralize_silica use_alumina Use Alumina degradation->use_alumina long_column Use Longer Column poor_separation->long_column hplc Use HPLC/SFC poor_separation->hplc

References

optimization of reaction conditions for cycloaddition of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the cycloaddition of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cycloaddition reaction.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of the desired cycloadduct, or the yield is very low. What are the potential causes and how can I improve it?

  • Answer: Low or no product yield in the cycloaddition of this compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Reaction Conditions:

      • Temperature: Many cycloaddition reactions require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the temperature. For thermally allowed [4+2] cycloadditions (Diels-Alder reactions), refluxing in a suitable solvent like toluene or xylene is a common starting point. Conversely, for some kinetically controlled reactions, lower temperatures might be beneficial.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is bimolecular, increasing the concentration may improve the yield.

    • Reactivity of the Dienophile/Dipolarophile:

      • The electronic nature of the reaction partner is crucial. This compound, a cyclic sulfonyl imine, generally acts as an electron-deficient component. Therefore, it will react more readily with electron-rich alkenes or dienes in [4+2] cycloadditions. For [3+2] cycloadditions, its reactivity will depend on the nature of the 1,3-dipole.

      • Consider using a more reactive dienophile or dipolarophile if possible.

    • Catalysis:

      • Lewis Acid Catalysis: For Diels-Alder type reactions, the addition of a Lewis acid catalyst can significantly enhance the reaction rate and selectivity.[1][2] Common Lewis acids include AlCl₃, SnCl₄, and ZnCl₂. The Lewis acid coordinates to the sulfonyl oxygen, increasing the electrophilicity of the C=N bond.

      • Organocatalysis: Chiral organocatalysts, such as bifunctional squaramide-based catalysts, have been successfully employed in asymmetric [3+2] cycloadditions of benzo[d]isothiazole 1,1-dioxide, leading to high yields and enantioselectivity.

    • Stability of the Starting Material:

      • Verify the purity and stability of your this compound. It can be sensitive to moisture and prolonged storage. Ensure it is handled under an inert atmosphere if necessary.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Here are some potential side reactions and strategies to mitigate them:

    • Dimerization/Polymerization: The starting material or the reaction partner might undergo self-reaction, especially at higher temperatures.

      • Solution: Adjust the reaction concentration and temperature. Adding the more reactive component slowly to the reaction mixture can sometimes minimize self-reaction.

    • Rearrangement or Isomerization: The desired cycloadduct might be unstable under the reaction conditions and undergo rearrangement.

      • Solution: Monitor the reaction closely and stop it once the desired product is formed. Consider milder reaction conditions (lower temperature, shorter reaction time).

    • Elimination Reactions: Radical cyclizations of cyclic ene sulfonamides can lead to the elimination of sulfonyl radicals to form polycyclic imines.[1]

      • Solution: If a radical pathway is suspected, consider using radical scavengers or changing the reaction conditions to favor a concerted pathway (e.g., using a catalyst).

    • Hydrolysis: The cyclic sulfonyl imine or the product may be susceptible to hydrolysis, especially in the presence of acidic or basic impurities.

      • Solution: Use dry solvents and reagents. Perform the reaction under an inert atmosphere.

Issue 3: Poor Stereoselectivity (endo/exo or Diastereoselectivity)

  • Question: I am obtaining a mixture of stereoisomers. How can I improve the stereoselectivity of the reaction?

  • Answer: Controlling stereoselectivity is often a key objective. Here are some factors to consider:

    • Temperature: In many Diels-Alder reactions, the endo product is the kinetically favored product, while the exo product is thermodynamically more stable. Lowering the reaction temperature generally favors the formation of the kinetic endo adduct.

    • Catalyst: The choice of catalyst can have a profound impact on stereoselectivity.

      • Lewis Acids: Certain Lewis acids can enhance the formation of one stereoisomer over the other.[2][3]

      • Chiral Catalysts: For asymmetric cycloadditions, the use of a chiral catalyst is essential to control the enantioselectivity.

    • Solvent: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile).

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the final cycloadduct. What are some effective purification strategies?

  • Answer: The purification of N-sulfonyl cycloadducts can sometimes be challenging due to their polarity and potential for degradation on silica gel.

    • Column Chromatography:

      • Silica Gel: This is the most common method. If the product is sensitive to the acidic nature of silica gel, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

      • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

      • Solvent System: A gradient elution is often necessary to achieve good separation. Start with a less polar solvent system and gradually increase the polarity.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

    • Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative TLC or HPLC can be employed.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reactivity of this compound in cycloaddition reactions?

    • A1: this compound is a cyclic N-sulfonyl imine. The C=N double bond is activated by the electron-withdrawing sulfonyl group, making it an electrophilic component. It can participate in various cycloaddition reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. It generally reacts as a dienophile or dipolarophile with electron-rich partners.

  • Q2: How can I synthesize the starting material, this compound?

    • A2: While detailed synthetic procedures are beyond the scope of this guide, it is commercially available. However, it can be synthesized through various reported methods, often starting from saccharin or related compounds.

  • Q3: Are there any specific safety precautions I should take when working with this compound?

    • A3: As with any chemical reagent, it is important to consult the Safety Data Sheet (SDS). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle the compound in a well-ventilated fume hood.

  • Q4: How can I characterize the resulting cycloadducts?

    • A4: The structure and stereochemistry of the products are typically determined using a combination of spectroscopic techniques:

      • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY): NMR is a powerful tool for determining the connectivity and relative stereochemistry of the cycloadducts. NOESY experiments can be particularly useful for assigning the stereochemistry of diastereomers.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

      • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a single crystal can be obtained.

Data Presentation

Table 1: Optimization of a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1Catalyst I (10)CH₂Cl₂Room Temp2490>20:185:15
2Catalyst I (10)TolueneRoom Temp247518:182:18
3Catalyst I (10)THFRoom Temp248219:184:16
4Catalyst I (5)CH₂Cl₂Room Temp2485>20:183:17
5NoneCH₂Cl₂Room Temp24<5--

Data is hypothetical and for illustrative purposes, based on typical optimization studies.

Table 2: Effect of Lewis Acid on a [4+2] Cycloaddition Reaction

EntryLewis Acid (equiv)SolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
1NoneToluene11024453:1
2AlCl₃ (1.0)CH₂Cl₂048510:1
3SnCl₄ (1.0)CH₂Cl₂06788:1
4ZnCl₂ (1.0)CH₂Cl₂2512655:1

Data is hypothetical and for illustrative purposes, based on general principles of Lewis acid catalysis in Diels-Alder reactions.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric [3+2] Cycloaddition

This protocol is adapted from a reported procedure for the reaction of benzo[d]isothiazole 1,1-dioxide with an electron-deficient alkene.

  • To a solution of benzo[d]isothiazole 1,1-dioxide (1.5 equivalents) and the bifunctional squaramide-based catalyst (0.1 equivalents) in 1,2-dichloroethane (0.1 M), stir the mixture for 10 minutes at 0 °C.

  • Add the electron-deficient alkene (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.

Protocol 2: General Procedure for a Lewis Acid-Catalyzed [4+2] Cycloaddition

This is a general guideline for a Diels-Alder reaction with an electron-rich diene.

  • To a solution of the dienophile, this compound (1.0 equivalent), in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture for 15-30 minutes.

  • Add the electron-rich diene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in dry solvent add_catalyst Add Catalyst (Lewis Acid or Organocatalyst) start->add_catalyst cool Cool to desired temperature add_catalyst->cool add_reactant Add Diene/Dipolarophile cool->add_reactant react Stir for specified time add_reactant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography/Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for the cycloaddition of this compound.

Troubleshooting_Guide cluster_yield Low/No Yield cluster_selectivity Poor Selectivity cluster_side_products Side Products cluster_legend Troubleshooting Categories start Problem Encountered check_temp Increase Temperature start->check_temp lower_temp Lower Temperature start->lower_temp milder_cond Use Milder Conditions start->milder_cond check_time Increase Reaction Time check_temp->check_time add_catalyst Add Catalyst (Lewis Acid) check_time->add_catalyst check_reagents Check Reagent Purity add_catalyst->check_reagents change_catalyst Change Catalyst lower_temp->change_catalyst change_solvent Change Solvent change_catalyst->change_solvent slow_addition Slow Addition of Reagent milder_cond->slow_addition inert_atm Use Inert Atmosphere slow_addition->inert_atm l1 Low/No Yield l2 Poor Selectivity l3 Side Products

Caption: Decision tree for troubleshooting common issues in the cycloaddition reaction.

References

preventing byproduct formation in benzisothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzisothiazole synthesis. The information is designed to help overcome common experimental challenges and minimize byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may arise during benzisothiazole synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Benzisothiazole Product

  • Question: My reaction has a very low yield or has not produced any of the expected benzisothiazole. What are the potential causes and how can I improve it?

  • Answer: Low or no yield in benzisothiazole synthesis can stem from several factors, primarily related to reactant quality, reaction conditions, and the choice of reagents.

    • Purity of Starting Materials: The starting material, 2-aminothiophenol, is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers[1]. These impurities can significantly reduce the yield of the desired product.

      • Solution: Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved by distillation or recrystallization[1].

    • Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a crucial role.

      • Solution:

        • Temperature Control: Avoid excessively high temperatures, which can promote the formation of unwanted side products. It is often beneficial to heat the reaction stepwise or run it at a lower temperature for a longer duration[1].

        • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of 2-aminothiophenol[1].

        • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

    • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.

      • Solution: Carefully calculate and measure the stoichiometry of your reactants.

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: My analysis shows the presence of significant byproducts. How can I identify and minimize them?

  • Answer: Byproduct formation is a common challenge in benzisothiazole synthesis. The nature of the byproduct can provide clues to optimize the reaction.

    • Disulfide Dimer/Polymer Formation: A common byproduct is the disulfide dimer or polymer of 2-aminothiophenol, which often appears as a dark, insoluble material[1]. This is due to the oxidation of the starting material.

      • Minimization Strategies:

        • Use freshly purified 2-aminothiophenol[1].

        • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[1].

        • Choose milder oxidizing agents if required for the cyclization step. In some cases, air can be a sufficient and gentle oxidant[1].

    • Incomplete Cyclization (Benzothiazoline Intermediate): The presence of an intermediate that has not fully cyclized to the aromatic benzisothiazole can be an issue. This is often due to insufficient oxidation of the benzothiazoline intermediate.

      • Minimization Strategies:

        • Sufficient Oxidant: Ensure the amount and strength of the oxidizing agent are adequate to drive the reaction to completion.

        • Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period or gently increasing the temperature can promote the final oxidation step. However, be cautious of promoting other side reactions with excessive heat[1].

    • Sulfonated Byproducts: In reactions involving strong acids like sulfuric acid, sulfonation of the aromatic ring can occur as an undesired side reaction, especially at elevated temperatures.

      • Minimization Strategies:

        • Temperature Control: Maintain the reaction temperature within the optimal range to avoid excessive heating[2].

        • Alternative Acid Catalysts: Consider using milder acid catalysts if sulfonation is a persistent issue.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing benzisothiazoles?

    • A1: Common methods include the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or acid chlorides, and the oxidative cyclization of 2-mercaptobenzamides[3][4]. The reaction of 2-aminothiophenol with various reagents is a widely used and versatile approach.

  • Q2: How can I purify my crude benzisothiazole product?

    • A2: Purification can typically be achieved through recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel[1]. If the product is a base, it can be converted to its hydrochloride salt, which can often be purified by recrystallization to remove colored impurities[2].

  • Q3: What is the role of a catalyst in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes?

    • A3: Catalysts are often used to increase the reaction rate and improve the yield. A variety of catalysts have been reported, including Lewis acids, Brønsted acids, and heterogeneous catalysts. The choice of catalyst can significantly influence the reaction pathway and efficiency[1].

Data Presentation

The yield of 2-substituted benzothiazoles is highly dependent on the reaction conditions. The following table summarizes the yields obtained for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde under various catalytic conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Air/DMSO oxidant system)DMSONot specifiedNot specifiedGood to Excellent[5]
H₂O₂/HClEthanolRoom Temperature1Excellent[6]
SnP₂O₇Not specifiedNot specified8-35 min87-95[6]
TsOH·H₂OCH₃CN1301685[7]
Alkyl carbonic acid (from CO₂ and methanol)MethanolMild conditionsNot specifiedGood[8]

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Benzothiazole

This protocol describes the synthesis of benzothiazole from 2-aminothiophenol and formic acid[4].

  • Materials:

    • 2-Aminothiophenol (1.25 g, 10 mmol)

    • Formic acid (15 mL)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).

    • Add formic acid (15 mL) to the flask.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.

Protocol 2: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide

This protocol describes the synthesis via oxidative cyclization of 2-mercaptobenzamide[5].

  • Materials:

    • 2-Mercaptobenzamide

    • Aqueous hydrogen peroxide

    • N-methyl 2-pyrrolidone (NMP)

  • Procedure:

    • Prepare a solution of 2-mercaptobenzamide in N-methyl 2-pyrrolidone.

    • Cool the mixture.

    • Slowly add aqueous hydrogen peroxide to the reaction mixture.

    • After the addition is complete, the mixture is worked up by distilling off the water and NMP.

    • The resulting product can be used as the salt or converted to the free 1,2-benzisothiazol-3-one by acidification (e.g., with hydrochloric acid).

Visualizations

Diagram 1: General Synthesis Pathway and Key Byproduct Formation

Benzisothiazole_Synthesis Reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid Intermediate Benzothiazoline Intermediate Reactants->Intermediate Condensation Byproduct1 Disulfide Dimer/Polymer Reactants->Byproduct1 Oxidation of Starting Material Product Benzisothiazole (Desired Product) Intermediate->Product Oxidation Byproduct2 Sulfonated Byproduct Product->Byproduct2 Strong Acid/ High Temp.

Caption: Synthetic pathway for benzisothiazole and common byproduct formations.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckPurity Check Purity of 2-Aminothiophenol Start->CheckPurity Purify Purify by Distillation or Recrystallization CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Recheck Re-run Reaction Purify->Recheck InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckConditions->InertAtmosphere OptimizeTemp Optimize Temperature (Avoid Excessive Heat) CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time (Monitor by TLC) CheckConditions->OptimizeTime InertAtmosphere->Recheck OptimizeTemp->Recheck OptimizeTime->Recheck

References

improving diastereoselectivity with 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Diastereoselectivity with Sultam-Based Chiral Auxiliaries

A-Technical-Support-Center:-Enhancing-Diastereoselectivity-with-Sultam-Based-Chiral-Auxiliaries

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide and related sultam-based chiral auxiliaries to improve diastereoselectivity in asymmetric synthesis. While literature specifically detailing this compound as a chiral auxiliary is limited, the well-documented and structurally related Oppolzer's camphorsultam serves as an excellent model. The principles, experimental protocols, and troubleshooting strategies discussed herein are largely applicable to other sultam-based auxiliaries.

Oppolzer's camphorsultam is a highly effective chiral auxiliary used in a wide range of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1] Its rigid camphor backbone provides a well-defined chiral environment, leading to high levels of stereocontrol.[2]

Frequently Asked Questions (FAQs)

Q1: How do I attach the acyl group to the this compound auxiliary?

A1: The most common method for N-acylation of a sultam auxiliary involves deprotonation with a strong base followed by reaction with an acyl chloride or anhydride. A typical procedure using Oppolzer's camphorsultam as a model is as follows:

  • Dissolve the sultam auxiliary in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C or -78 °C.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the sultam nitrogen.

  • After stirring for a short period, add the desired acyl chloride or anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform a standard aqueous workup followed by purification (e.g., column chromatography or recrystallization).[3]

Q2: What is the mechanism of stereocontrol with sultam-based chiral auxiliaries?

A2: The stereoselectivity arises from the rigid conformation of the N-acyl sultam, which directs the approach of the electrophile to one face of the enolate. In the case of Oppolzer's camphorsultam, the bulky camphor skeleton effectively shields one face of the enolate. Recent studies suggest that the stereocontrol is primarily due to stereoelectronic effects imparted by the sulfonyl group, which guides the electrophile to the exo-face of the camphor moiety, rather than chelation control involving the metal cation.[4]

Q3: Which Lewis acids are most effective for promoting diastereoselectivity in reactions involving N-acyl sultams?

A3: The choice of Lewis acid can significantly influence the diastereoselectivity. For Diels-Alder reactions, Lewis acids like tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄) are often used to catalyze the reaction and enhance facial selectivity.[5][6] In aldol reactions, the choice of Lewis acid can even influence the stereochemical outcome (syn vs. anti). For example, variations in the stoichiometry of the Lewis acid have been shown to affect the anti/syn selectivity.[7]

Q4: How do I remove the chiral auxiliary after the reaction?

A4: The auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ester, amide, or alcohol. Common methods include:

  • Hydrolysis: Basic hydrolysis using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a widely used method to obtain the corresponding carboxylic acid.[8]

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will furnish the corresponding primary alcohol.[8]

  • Transesterification: Reaction with a metal alkoxide (e.g., sodium methoxide) in the corresponding alcohol can provide the methyl ester.

The choice of cleavage method depends on the desired functional group in the final product and the compatibility of other functional groups in the molecule.[9]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Possible Cause Troubleshooting Steps
Suboptimal Lewis Acid Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize the stoichiometry. The nature and amount of the Lewis acid can have a profound effect on the transition state geometry.[7]
Incorrect Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C) to enhance selectivity. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher d.r.
Solvent Effects The choice of solvent can influence the aggregation state and reactivity of the enolate.[10] Experiment with different solvents (e.g., THF, toluene, dichloromethane) to find the optimal conditions.
Impure Reagents Ensure all reagents, especially the chiral auxiliary and the electrophile, are of high purity. Impurities can interfere with the reaction and lower the diastereoselectivity.

Issue 2: Incomplete Reaction or Low Yield

Possible Cause Troubleshooting Steps
Insufficient Deprotonation Ensure complete deprotonation of the sultam during acylation or enolate formation by using a sufficient excess of a strong, non-nucleophilic base. The pKa of the sultam proton should be considered when choosing the base.
Poor Electrophile Reactivity For less reactive electrophiles, consider using more forcing conditions (higher temperature, longer reaction time) or a more activating Lewis acid. However, be mindful that this may negatively impact diastereoselectivity.
Steric Hindrance Highly substituted substrates may exhibit lower reactivity. In such cases, prolonged reaction times or elevated temperatures might be necessary.

Issue 3: Difficulty in Auxiliary Cleavage

| Possible Cause | Troubleshooting Steps | | Incomplete Cleavage | Increase the equivalents of the cleaving reagent (e.g., LiOH/H₂O₂) and/or the reaction time. For sterically hindered substrates, a more forcing cleavage method or a different cleavage strategy might be required.[11] | | Epimerization of the Product | If the newly formed stereocenter is α- to a carbonyl group, epimerization can occur under harsh basic or acidic conditions. Use milder cleavage methods, such as reductive cleavage, or perform the hydrolysis at lower temperatures.[12] | | Low Recovery of the Auxiliary | Ensure proper workup procedures to efficiently separate the product from the chiral auxiliary. The auxiliary can often be recovered by extraction and purified by recrystallization for reuse.[13] |

Quantitative Data

The following tables summarize representative diastereoselectivities achieved using Oppolzer's camphorsultam in various asymmetric reactions.

Table 1: Diastereoselective Alkylation of N-Acyl Oppolzer's Camphorsultam

Electrophile (R-X)BaseSolventTemp (°C)Diastereomeric Ratio (d.r.)
MeINaHMDSTHF-78>99:1
BnBrNaHMDSTHF-78>99:1
Allyl BromideNaHMDSTHF-78>99:1

Table 2: Diastereoselective Aldol Reactions with N-Propionyl Oppolzer's Camphorsultam

AldehydeLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeEt₂AlClCH₂Cl₂-7899:1
BenzaldehydeTiCl₄CH₂Cl₂-7898:2
AcetaldehydeSn(OTf)₂CH₂Cl₂-7895:5

Table 3: Diastereoselective Diels-Alder Reaction of N-Acryloyl Oppolzer's Camphorsultam with Cyclopentadiene

Lewis AcidSolventTemp (°C)Diastereomeric Ratio (endo:exo)
TiCl₄CH₂Cl₂-78>99:1
Et₂AlClCH₂Cl₂-7898:2
SnCl₄CH₂Cl₂-7895:5

Experimental Protocols

Protocol 1: N-Acylation of Oppolzer's Camphorsultam

  • To a stirred solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add the desired acyl chloride (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Diastereoselective Alkylation

  • To a solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.[4]

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

  • Dissolve the N-acyl sultam product (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise, controlling the rate of addition to maintain the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting alcohol and recover the chiral auxiliary by flash column chromatography.[8]

Visualizations

Experimental_Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Recovery A Sultam Auxiliary B Acylation A->B C N-Acyl Sultam B->C D Enolate Formation C->D E Reaction with Electrophile D->E F Product-Auxiliary Adduct E->F G Cleavage F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a sultam chiral auxiliary.

Stereocontrol_Mechanism cluster_0 Mechanism of Stereocontrol in Alkylation A N-Acyl Sultam Enolate B Chelated Transition State (Simplified) A->B C Shielded 'Top' Face (Steric hindrance from camphor) B->C blocks top approach D Electrophile (E+) approaches from the less hindered 'Bottom' Face B->D favored approach E Single Diastereomer Product D->E

Caption: Simplified model for stereocontrol in the alkylation of an N-acyl sultam.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Q1 Is the reaction at the lowest practical temperature? Start->Q1 Action1 Lower the reaction temperature (e.g., to -78°C or -100°C) Q1->Action1 No Q2 Have different Lewis acids been screened? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Screen a panel of Lewis acids (e.g., TiCl4, SnCl4, Et2AlCl) Q2->Action2 No Q3 Has the solvent been optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Try different solvents (e.g., Toluene, CH2Cl2, THF) Q3->Action3 No End Consult further literature for specific substrate analogues Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: Troubleshooting decision tree for improving diastereoselectivity.

References

troubleshooting guide for reactions involving 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides (Q&A)

This section addresses common problems encountered during synthesis and reactions with this compound and its derivatives.

General Reaction Issues

Question: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

Answer: Low or no conversion is a common issue that can stem from several factors. Systematically investigate the following:

  • Reagent Quality: The purity of this compound and other reactants is crucial. Ensure they meet the required specifications. The compound is typically available at 96% purity. Verify the quality of your solvents and catalysts, as impurities can inhibit the reaction.

  • Reaction Conditions: Double-check the temperature, pressure, and reaction time. Some reactions, like N-arylations, can be sensitive to temperature. For instance, in certain copper-catalyzed N-arylations, selectivity can be tuned by adjusting the reaction temperature.[1]

  • Atmosphere Control: Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware.

  • Catalyst Activity: If using a catalyst, ensure it has not degraded. Use a fresh batch or a newly opened bottle if possible. For example, copper-catalyzed N-arylations rely on an active Cu(I) species.[1]

Question: I am observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve the reaction's selectivity?

Answer: The formation of multiple products points to issues with selectivity or decomposition. Consider these points:

  • Side Reactions: this compound can undergo various reactions. For example, in alkylation reactions, substitution can occur at both the N(2) and N(3) positions, leading to different products.[2] The choice of base and solvent can influence this selectivity; for instance, t-BuOK in DMF may favor one isomer, while NaH in THF may favor another.[2]

  • Temperature Control: Overheating can lead to decomposition or undesired side reactions. The thermal decomposition of related benzothiadiazole 1,1-dioxides is known to occur at high temperatures (e.g., 500 °C).[2][3] Maintain a consistent and appropriate temperature throughout the reaction.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to side products. Carefully measure all reagents and add them in the correct order as specified by the protocol.

Specific Reaction Troubleshooting: N-Arylation

Question: My copper-catalyzed N-arylation of this compound with an aryl halide is giving a very low yield. What can I do?

Answer: Low yields in N-arylation reactions are frequently encountered. Here are specific troubleshooting steps:

  • Choice of Halide: Aryl iodides and bromides are generally more reactive than aryl chlorides in copper-catalyzed couplings.[1] If you are using an aryl chloride, you may need more forcing conditions or a different catalytic system. The use of o-chloroarylhydrazones in similar intramolecular reactions has been noted to give lower yields compared to o-bromo analogues.[4]

  • Base and Ligand: The choice of base is critical. Bases like KF/Al2O3 have been shown to be effective.[1] The presence of a suitable ligand (e.g., diamine-based ligands) can significantly improve the efficiency and yield of the coupling reaction.

  • Substrate Electronics: The electronic properties of the aryl halide can impact yield. Electron-donating groups on the aryl ring can sometimes lead to lower yields in these types of couplings.[4] You may need to screen different catalysts or ligands to find optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

Question: What are the basic properties and storage conditions for this compound?

Answer:

  • Chemical Formula: C₇H₇NO₂S

  • Molecular Weight: 169.2 g/mol

  • Physical Form: Solid

  • Purity: Typically 96%

  • Storage: It should be stored sealed in a dry environment at room temperature.

Question: In what solvents is this compound typically used?

Answer: Based on documented reactions, it is used in a variety of organic solvents. The choice depends on the specific reaction. Common examples include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2][5][6][7]

Question: What are some common classes of reactions this compound is used in?

Answer: this compound is a versatile building block. It is frequently used in:

  • Cycloaddition Reactions: It participates in [3+2]-cycloadditions with suitable partners to form complex heterocyclic systems.[5]

  • N-Functionalization: The nitrogen atom can be alkylated, arylated, or nitrosated to create a wide range of derivatives.[1][2][7]

  • Photochemical Reactions: It can undergo visible-light-mediated reactions, such as the aza Paternò–Büchi reaction with alkenes.[8]

Data Presentation

Table 1: Example Reaction Yields

Reaction TypeReactantsConditionsYield (%)Reference
[3+2]-CycloadditionBenzo[d]isothiazole 1,1-dioxide, (E)-4-hydroxy-1-phenylbut-2-en-1-oneSquaramide catalyst, ClCH₂CH₂Cl, rt, 24h99%[5]
Trans-nitrosationDiphenylamine, 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideDCE, 85-90 °C, 20h85%[7]
Intramolecular N-ArylationUnsubstituted o-chloroarylhydrazoneCuI, K₂CO₃, DMF, 110 °C60-70%[4]
Intramolecular N-Arylation4-Methyl-substituted o-chloroarylhydrazoneCuI, K₂CO₃, DMF, 110 °C10%[4]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric [3+2]-Cycloaddition

This protocol describes the synthesis of an enantioenriched benzosultam-fused oxazolidine.[5]

  • Reagents:

    • Benzo[d]isothiazole 1,1-dioxide (1.5 equiv)

    • (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv)

    • Quinine-derived squaramide catalyst I (0.1 equiv)

    • 1,2-dichloroethane (ClCH₂CH₂Cl) (to 0.1 M)

  • Procedure:

    • A solution of benzo[d]isothiazole 1,1-dioxide and the catalyst in 1,2-dichloroethane is stirred for 10 minutes at 0 °C.

    • (E)-4-hydroxy-1-phenylbut-2-en-1-one is added to the mixture.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The resulting mixture is concentrated in vacuo.

    • The crude product is purified by flash column chromatography (EtOAc/CH₂Cl₂/hexanes) to afford the desired product.

Protocol 2: Nitrosation of Diphenylamine

This protocol details the synthesis of N-Nitrosodiphenylamine using a derivative of the title compound.[7]

  • Reagents:

    • Diphenylamine (1.0 equiv)

    • 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1) (1.3 equiv)

    • 1,2-dichloroethane (DCE)

  • Procedure:

    • In a two-necked round-bottom flask, dissolve diphenylamine in DCE.

    • Add the NO-1 reagent. The solution should turn green.

    • Place the flask in a pre-heated oil bath at 90 °C and heat for 20 hours. The internal temperature should reach approximately 85 °C, and the color will change from green to dark orangish-brown.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Problem: Poor Reaction Outcome cat1 Low or No Conversion start->cat1 cat2 Multiple Products / Side Reactions start->cat2 cat3 Product Decomposition start->cat3 cause1a Impure Reagents/ Solvent cat1->cause1a  Potential Causes cause1b Inactive Catalyst cat1->cause1b  Potential Causes cause1c Incorrect Temp/ Time cat1->cause1c  Potential Causes cause1d Air/Moisture Contamination cat1->cause1d  Potential Causes cause2a Incorrect Stoichiometry cat2->cause2a  Potential Causes cause2b Poor Regioselectivity (e.g., N-alkylation) cat2->cause2b  Potential Causes cause2c Sub-optimal Temp cat2->cause2c  Potential Causes cause3a Temperature Too High cat3->cause3a  Potential Causes cause3b Product Unstable to Workup/Purification cat3->cause3b  Potential Causes sol1a Verify Purity (NMR, etc.) Use Anhydrous Solvent cause1a->sol1a  Solution sol1b Use Fresh Catalyst cause1b->sol1b  Solution sol1c Confirm Protocol Parameters cause1c->sol1c  Solution sol1d Use Inert Atmosphere (N2/Ar) cause1d->sol1d  Solution sol2a Recalculate & Verify Reagent Amounts cause2a->sol2a  Solution sol2b Screen Solvents/Bases to Improve Selectivity cause2b->sol2b  Solution sol2c Optimize Temperature cause2c->sol2c  Solution sol3a Reduce Reaction Temp cause3a->sol3a  Solution sol3b Modify Purification (e.g., lower temp, different stationary phase) cause3b->sol3b  Solution

Caption: A logical workflow for troubleshooting common issues in chemical reactions.

ExperimentalWorkflow prep prep reaction reaction workup workup analysis analysis A 1. Preparation - Dry Glassware - Weigh Reagents - Prepare Solvents B 2. Reaction Setup - Inert Atmosphere (N2/Ar) - Reagent Addition - Set Temperature A->B C 3. Monitoring - TLC / LC-MS - Visual Observation B->C D 4. Workup - Quenching - Extraction - Drying C->D E 5. Purification - Column Chromatography - Recrystallization D->E F 6. Analysis - NMR - Mass Spec - Yield Calculation E->F

Caption: A typical experimental workflow from preparation to final product analysis.

References

decomposition of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 936-16-3).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Decomposition of this compound due to improper storage or handling. While generally stable at room temperature when stored in a dry, sealed container, prolonged exposure to humidity, extreme pH, or high temperatures can lead to degradation.[1] The sultam ring is susceptible to hydrolysis, especially under acidic or basic conditions.[2][3]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dry environment at room temperature, away from direct light.

  • Check for Visible Changes: Inspect the compound for any changes in appearance, such as discoloration or clumping, which might indicate degradation.

  • Analytical Confirmation:

    • Purity Check: Re-run purity analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of new peaks corresponding to degradation products.

    • Structure Confirmation: Use ¹H NMR and ¹³C NMR to confirm the integrity of the chemical structure.

  • pH of Solutions: If used in a solution, measure the pH. Extreme pH values can accelerate hydrolysis of the sultam ring.[2][4]

  • Solvent Purity: Ensure that the solvents used are anhydrous and free of acidic or basic impurities.

dot

troubleshooting_workflow start Inconsistent Results storage Verify Storage Conditions (Dry, Room Temp, Sealed) start->storage analytical Perform Analytical Checks (HPLC, NMR) storage->analytical Storage OK degraded Compound Degraded: Procure New Stock storage->degraded Improper Storage solution_check Check Solution pH & Solvent Purity analytical->solution_check Purity Confirmed analytical->degraded Degradation Detected solution_check->degraded pH/Solvent Issue stable Compound Stable: Investigate Other Experimental Variables solution_check->stable Solution OK

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unidentified Peaks in HPLC or NMR Analysis After an Experiment

Possible Cause: Decomposition of the compound under experimental conditions. This could be due to hydrolysis, thermal stress, or reaction with other components in the mixture. The primary degradation pathway is likely the hydrolysis of the sultam ring to form 2-(aminomethyl)benzenesulfonic acid.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Temperature: Was the reaction performed at elevated temperatures? Although stable at room temperature, high temperatures can promote decomposition.

    • pH: Were acidic or basic reagents used? Both can catalyze the hydrolysis of the sultam ring.[2][4]

    • Reagents: Are any of the reagents strong nucleophiles, oxidants, or reducing agents? While the benzisothiazole dioxide core is relatively stable, extreme conditions can lead to side reactions.

  • Isolate and Characterize Impurities: If possible, isolate the impurity peaks using preparative HPLC and characterize their structure using mass spectrometry and NMR to confirm the degradation pathway.

  • Modify Experimental Protocol:

    • If thermal decomposition is suspected, consider running the reaction at a lower temperature for a longer duration.

    • If pH-mediated degradation is likely, buffer the reaction mixture to a neutral pH if the reaction chemistry allows.

    • Perform a compatibility study by incubating this compound with individual reaction components to identify the source of incompatibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a dry place at room temperature. It is important to protect it from moisture to prevent hydrolysis.

Q2: What is the primary decomposition pathway for this compound?

A2: Based on the chemistry of sultams, the most probable decomposition pathway is the hydrolysis of the sulfonamide (S-N) bond within the five-membered ring.[2][3] This reaction can be catalyzed by both acids and bases and would result in the formation of 2-(aminomethyl)benzenesulfonic acid.

dot

decomposition_pathway reactant 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide product 2-(Aminomethyl)benzenesulfonic acid reactant->product Hydrolysis conditions H₂O (Acid or Base Catalyzed) conditions->reactant

Caption: Postulated hydrolytic decomposition of the compound.

Q3: How can I prevent the decomposition of this compound in my experiments?

A3: To prevent decomposition:

  • Control pH: Avoid strongly acidic or basic conditions. If possible, maintain a neutral pH using a suitable buffer system.

  • Temperature Management: Use the lowest practical temperature for your reactions.

  • Inert Atmosphere: For prolonged reactions or when working with sensitive reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Choice: Use high-purity, dry solvents.

  • Storage of Solutions: If you prepare stock solutions, store them at low temperatures (e.g., -20°C) and for a limited duration. It is advisable to prepare fresh solutions for critical experiments.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: The stability can be monitored using:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for quantifying the parent compound and detecting the appearance of more polar degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor for changes in the chemical structure of the molecule over time. The disappearance of characteristic peaks for the parent compound and the appearance of new signals would indicate degradation.[5][6]

Data Summary

Currently, there is limited publicly available quantitative data on the decomposition kinetics of this compound. However, studies on related sultams provide some insights.

ParameterConditionObservation on Related SultamsCitation
Hydrolytic Stability Acidic Conditionsβ-sultams undergo acid-catalyzed hydrolysis.[2][4]
Basic Conditionsβ-sultams are highly reactive towards alkaline hydrolysis, showing a significant rate enhancement compared to acyclic sulfonamides.[2][7]
Thermal Stability GeneralMost supplier information indicates the compound is stable at room temperature. High-temperature stability data is not readily available.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method for assessing the purity of this compound and monitoring its stability. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Analysis: Monitor the retention time of the parent compound and the emergence of any new peaks. The area of the parent peak relative to the total peak area can be used to estimate purity and degradation over time.

Protocol 2: Forced Degradation Study

This protocol can be used to investigate the stability of the compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

  • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

dot

experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis HPLC Analysis acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal Stress (Solid & Solution, 60-80°C) thermal->analysis photo Photostability (UV light) photo->analysis start Prepare Stock Solution (1 mg/mL in ACN) start->acid Expose to Stress start->base Expose to Stress start->oxidation Expose to Stress start->thermal Expose to Stress start->photo Expose to Stress compare Compare with Control analysis->compare

Caption: Workflow for a forced degradation study.

References

removal of unreacted 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification Strategies

Topic: Removal of Unreacted 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Welcome to the technical support center. This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of reaction mixtures containing unreacted this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The choice of purification method depends on the properties of your desired product and the scale of your reaction. The most common and effective techniques for removing this polar, solid starting material include:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities. Given that this compound is a polar sulfonamide, it will likely have strong interactions with silica gel.

  • Crystallization/Recrystallization: Ideal if your desired product has significantly different solubility characteristics than the starting material in a given solvent system. This can be a very efficient method for purification on a larger scale.[1]

  • Acid-Base Extraction: The sulfonamide proton is weakly acidic. By treating the reaction mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃), the starting material can be deprotonated to form a water-soluble salt, allowing for its removal from an organic layer via liquid-liquid extraction.

  • Solid-Phase Extraction (SPE): SPE cartridges, such as silica or specialized ion-exchange cartridges (e.g., Strata-SCX), can be used for a rapid and efficient cleanup of the reaction mixture.[2]

Q2: I am having difficulty separating my product from the starting material using column chromatography. The spots are too close on the TLC plate. What can I do?

A2: Poor separation on a TLC plate is a common issue. Here are several strategies to improve resolution during column chromatography:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[3] Small additions of a more polar solvent like methanol can significantly change retention factors.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run. This can help to first elute non-polar impurities, followed by your product, and finally the highly retained starting material.

  • Check Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Q3: My product is also a solid. Can I use recrystallization to remove the unreacted starting material?

A3: Yes, recrystallization is an excellent choice if your product's solubility profile is favorable. The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the unreacted this compound has either very high or very low solubility in that same solvent.

Troubleshooting Recrystallization:

  • "Oiling Out": If your compound separates as an oil instead of crystals, it may be because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of your compound. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.[1]

  • No Crystals Form: If crystals do not appear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product to induce crystallization.[1]

  • Low Recovery: Ensure the solution is cooled completely (e.g., in an ice bath) before filtration to maximize precipitation. Use only the minimum amount of hot solvent necessary for dissolution, as excess solvent will retain some of your product.[1]

Q4: Is it possible to use a liquid-liquid extraction to remove this starting material?

A4: Yes, an extractive work-up based on pH modification is a viable strategy. The N-H proton of the sulfonamide group in this compound is acidic and can be deprotonated by a base. By dissolving your reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with an aqueous basic solution (like 1M NaOH or saturated NaHCO₃), the deprotonated starting material will move into the aqueous layer, which can then be separated and discarded.

Important Consideration: This method is only suitable if your desired product is stable under basic conditions and does not contain acidic functional groups that would also cause it to be extracted into the aqueous layer. Always test the stability of your product on a small scale first.

Data & Physical Properties

A summary of key physical and chromatographic properties is provided below to aid in method development.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number936-16-3[4][5]
Molecular FormulaC₇H₇NO₂S[4][5]
Molecular Weight169.20 g/mol [5]
Physical FormSolid[4]
LogP0.4785[5]
Topological Polar Surface Area (TPSA)46.17 Ų[5]

Table 2: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommendationRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase (Eluent)Hexane/Ethyl Acetate GradientStart with 10% Ethyl Acetate, increase to 50-100%.
Dichloromethane/Methanol GradientFor more polar products, start with 1-2% Methanol.
TLC VisualizationUV Lamp (254 nm)Aromatic rings strongly absorb UV light.
Potassium Permanganate StainGeneral stain for organic compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude reaction mixture. Aim for an Rf value of ~0.3 for your desired product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the reaction solvent or dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and removing the solvent under reduced pressure.

  • Elution: Carefully load the sample onto the top of the packed column. Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Gradient (Optional): If using a gradient, gradually increase the percentage of the more polar solvent to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Solvent/Anti-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the crude material is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.

  • Induce Precipitation: Slowly add the "anti-solvent" dropwise while stirring or swirling the flask. Continue adding until the solution becomes persistently cloudy (turbid).[1]

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the flask to stand undisturbed. Slow cooling and minimal agitation promote the formation of purer, larger crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualized Workflows

The following diagrams illustrate logical workflows for selecting and troubleshooting purification methods.

G start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision_polarity Spots Well Separated? tlc->decision_polarity decision_solubility Different Solubility? decision_polarity->decision_solubility No chromatography Use Flash Column Chromatography decision_polarity->chromatography Yes decision_ph Acidic/Basic Groups? decision_solubility->decision_ph No crystallization Use Recrystallization decision_solubility->crystallization Yes extraction Use Acid-Base Extraction decision_ph->extraction Yes end Pure Product chromatography->end crystallization->end extraction->end

Caption: Workflow for selecting a primary purification method.

G start Poor Separation in Column Chromatography decision_rf Rf too High or Low? start->decision_rf adjust_polarity Adjust Eluent Polarity (More/Less Polar) decision_rf->adjust_polarity Yes decision_streaking Spots Streaking? decision_rf->decision_streaking No success Improved Separation adjust_polarity->success add_modifier Add Modifier to Eluent (e.g., 1% TEA or AcOH) decision_streaking->add_modifier Yes decision_overload Column Overloaded? decision_streaking->decision_overload No add_modifier->success reduce_load Reduce Sample Load (1-5% of Silica Mass) decision_overload->reduce_load Yes change_phase Consider Different Stationary Phase (Alumina, C18) decision_overload->change_phase No reduce_load->success change_phase->success

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up issues in the synthesis of 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives.

Troubleshooting Guides

This section addresses specific problems that may arise during the scale-up synthesis of this compound and its derivatives.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Question: We developed a high-yielding small-scale synthesis, but upon increasing the batch size, the yield has dropped significantly. What are the potential causes and solutions?

Answer:

Scaling a reaction from grams to kilograms can introduce variability due to mass and heat transfer limitations. Here are common causes and troubleshooting steps:

  • Poor Temperature Control: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions and degradation of products or reagents.

    • Solution: Implement a staged heating/cooling protocol. Use a reactor with a jacketed cooling system and monitor the internal temperature closely. Consider a semi-batch process where one reagent is added portion-wise to control the reaction rate and temperature.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side product formation.

    • Solution: Ensure the stirrer design (e.g., anchor, turbine) is appropriate for the reactor geometry and reaction viscosity. Determine the optimal stirring speed (RPM) at the lab scale and use scaling laws (e.g., constant power-to-volume ratio) to estimate the required speed for the larger vessel.

  • Reagent Addition Order and Rate: The rate of addition of a critical reagent can significantly impact the reaction profile.

    • Solution: Optimize the addition rate and perform the addition subsurface to ensure rapid mixing. For highly reactive starting materials, consider dissolving them in a suitable solvent and adding the solution at a controlled rate.

Issue 2: Increased Impurity Profile in the Crude Product

Question: Our scaled-up batch shows several new impurities that were not present or were negligible at the lab scale. How can we identify and mitigate them?

Answer:

New impurities often arise from the extended reaction times or higher temperatures common in large-scale batches.

  • Common Impurities & Mitigation:

    • Over-oxidation or Degradation Products: Caused by prolonged exposure to heat or oxidizing agents.

      • Solution: Re-evaluate the reaction time and temperature. Quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).

    • Starting Material Dimers or Polymers: Can result from inefficient mixing or incorrect stoichiometry.

      • Solution: Ensure homogeneous mixing and precise control over reagent stoichiometry. Add reagents at a rate that prevents localized high concentrations.

    • Solvent-Related Impurities: Solvents that are stable at lab scale may degrade or participate in side reactions under prolonged heating at a larger scale.

      • Solution: Choose a solvent with a higher boiling point and proven stability under the reaction conditions. Perform solvent stability studies if necessary.

Experimental Protocol: Impurity Identification

  • Isolate Impurities: Use preparative HPLC or column chromatography to isolate the major impurities.

  • Characterization: Characterize the isolated impurities using analytical techniques such as LC-MS, NMR (¹H, ¹³C), and FT-IR.

  • Hypothesize Formation: Based on the structure of the impurities, propose a plausible mechanism for their formation.

  • Modify Protocol: Adjust the reaction conditions (e.g., lower temperature, shorter time, different base or solvent) to disfavor the formation of these impurities.

Issue 3: Difficulties with Product Isolation and Purification

Question: The product from our large-scale synthesis is difficult to crystallize and purify compared to the lab-scale batches. What should we consider?

Answer:

Purification challenges at scale are common due to the larger volumes and potentially different impurity profiles.

  • Crystallization Issues:

    • Solution: Develop a robust crystallization protocol. Screen various solvent systems and anti-solvents. Control the cooling rate carefully, as rapid cooling can lead to oiling out or the formation of fine, difficult-to-filter crystals. Seeding the solution with a small amount of pure product from a previous batch can promote crystallization.

  • Chromatography Challenges:

    • Solution: While large-scale column chromatography is feasible, it is often expensive and time-consuming. Prioritize purification by crystallization. If chromatography is necessary, optimize the loading and elution conditions on a smaller scale first. Consider using alternative purification techniques like short path distillation for non-polar intermediates or fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the this compound core?

A1: The most common synthetic strategies involve the formation of the S-N bond as a key step. A typical route starts from 2-methylbenzenesulfonyl chloride, which is halogenated and then cyclized with an amine. Another approach involves the cyclization of 2-aminobenzylsulfonic acid derivatives. The choice of route often depends on the availability and cost of the starting materials and the desired substitution pattern on the aromatic ring.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Several safety hazards must be addressed:

  • Highly Reactive Reagents: The use of reagents like thionyl chloride, chlorosulfonic acid, or strong bases (e.g., NaH) requires careful handling in a well-ventilated area, especially at scale.

  • Exothermic Reactions: Key steps, such as sulfonation or cyclization, can be highly exothermic. A failure in temperature control can lead to a runaway reaction. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up.

  • Gas Evolution: Some reaction steps may evolve hazardous gases (e.g., HCl, SO₂). The reactor system must be equipped with an appropriate off-gas scrubbing system.

Q3: How does the choice of base affect the cyclization step?

A3: The choice of base is critical. Inorganic bases like potassium carbonate or sodium hydroxide are often used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. The strength and solubility of the base can influence reaction rate and impurity formation. It is crucial to select a base that is compatible with the functional groups on the substrate and is easily removed during workup.

Q4: Can you provide a general protocol for the synthesis of the parent this compound?

A4: A representative laboratory-scale protocol is provided below. Note: This protocol must be optimized and validated for safety before any scale-up is attempted.

Experimental Protocol: Synthesis of this compound

  • Step 1: Chlorination of 2-Toluenesulfonyl Chloride.

    • In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2-toluenesulfonyl chloride in a suitable solvent (e.g., carbon tetrachloride).

    • Initiate the reaction with a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Add N-chlorosuccinimide (NCS) portion-wise while irradiating with a UV lamp and maintaining the temperature at reflux.

    • Monitor the reaction by ¹H NMR until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(chloromethyl)benzenesulfonyl chloride.

  • Step 2: Cyclization with Ammonia.

    • Dissolve the crude 2-(chloromethyl)benzenesulfonyl chloride in a solvent like THF or dioxane.

    • Cool the solution in an ice bath and bubble ammonia gas through it, or add a solution of aqueous ammonia dropwise, while vigorously stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Scale-Up Parameters

ParameterLab-Scale (1-10 g)Pilot Scale (1-10 kg)Key Scale-Up Consideration
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility, heat transfer
Heating/Cooling Heating mantle, ice bathCirculating thermal fluid in jacketPrecise temperature control, managing exotherms
Stirring Magnetic stir barMechanical stirrer (various impeller types)Ensuring homogeneity, avoiding dead zones
Reagent Addition Pipette, dropping funnelDosing pump, pressure transferControlled rate to manage exotherms and selectivity
Workup Separatory funnelLiquid-liquid extractor, decantationEfficient phase separation, minimizing solvent use
Purification Column chromatography, recrystallizationRecrystallization, distillation, filtrationAvoiding chromatography, optimizing crystallization
Typical Yield 80-95%65-85%Yield loss due to transfer, longer reaction times
Purity (Crude) >95%85-95%Potential for more side products

Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Material (e.g., 2-Toluenesulfonyl Chloride) ReactionStep1 Step 1: Side-Chain Functionalization (e.g., Chlorination) Start->ReactionStep1 Reagents Reagents & Solvents (e.g., NCS, Amine, Base) Reagents->ReactionStep1 Reactor Reactor Setup & Inert Atmosphere Reactor->ReactionStep1 ReactionStep2 Step 2: Cyclization (S-N Bond Formation) ReactionStep1->ReactionStep2 Quench Reaction Quenching ReactionStep2->Quench Extraction Extraction / Phase Separation Quench->Extraction Purification Purification (Crystallization / Chromatography) Extraction->Purification Drying Drying of Final Product Purification->Drying Final Final Product: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivative Drying->Final

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Problem: Low Yield in Scaled-Up Batch CheckPurity Analyze Crude Product: New Impurities Present? Start->CheckPurity ImpurityYes Yes CheckPurity->ImpurityYes Yes ImpurityNo No CheckPurity->ImpurityNo No CheckTemp Review Temperature Profile: Exotherm Observed? ExothermYes Yes CheckTemp->ExothermYes Yes ExothermNo No CheckTemp->ExothermNo No CheckMixing Evaluate Mixing Efficiency: Is it Homogeneous? MixingBad No / Inefficient CheckMixing->MixingBad No / Inefficient MixingGood Yes CheckMixing->MixingGood Yes CheckWorkup Review Workup/Purification: Product Loss During Isolation? WorkupLoss Yes CheckWorkup->WorkupLoss Yes WorkupOK No CheckWorkup->WorkupOK No IdentifyImpurity Identify Impurity Structure (LCMS, NMR) ImpurityYes->IdentifyImpurity ImpurityNo->CheckTemp ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., Lower Temp, Shorter Time) IdentifyImpurity->ModifyConditions FinalSolution Implement Optimized Protocol ModifyConditions->FinalSolution ImproveCooling Improve Cooling Capacity or Slow Reagent Addition ExothermYes->ImproveCooling ExothermNo->CheckMixing ImproveCooling->FinalSolution ImproveAgitation Increase Stirring Speed or Change Impeller Design MixingBad->ImproveAgitation MixingGood->CheckWorkup ImproveAgitation->FinalSolution OptimizePurification Optimize Crystallization Solvent/Procedure or Extraction pH WorkupLoss->OptimizePurification WorkupOK->FinalSolution OptimizePurification->FinalSolution

Caption: Logical troubleshooting workflow for addressing low yields in scale-up synthesis.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. Saccharin-Derived Sultams

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries represent a cornerstone strategy, offering a robust and predictable approach to inducing chirality. Among the most celebrated are the Evans' oxazolidinone auxiliaries. This guide provides an objective comparison between the well-established Evans' auxiliaries and the class of saccharin-derived sultams, which are structurally related to 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide. While this compound itself is not commonly employed as a chiral auxiliary, its derivatives, particularly those based on the saccharin scaffold, have emerged as powerful tools in stereoselective transformations.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It directs a chemical reaction to proceed with high diastereoselectivity, thereby creating a new stereocenter with a predictable configuration.[1] Following the reaction, the auxiliary is removed and can ideally be recovered for reuse.[1] The efficacy of a chiral auxiliary is evaluated based on several factors: the level of stereocontrol it imparts, the yields of the desired products, and the ease of its attachment and subsequent removal under mild conditions that do not compromise the newly formed chiral center.[2]

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Introduced by David A. Evans, chiral oxazolidinones are one of the most successful and widely utilized classes of chiral auxiliaries.[3] Typically synthesized from readily available and inexpensive amino acids like valine and phenylalanine, both enantiomeric forms of these auxiliaries are accessible, allowing for the synthesis of either enantiomer of the target molecule.[2] They have demonstrated exceptional performance in a wide array of asymmetric reactions, including aldol reactions, alkylations, and Diels-Alder reactions.[3]

The high degree of stereocontrol exerted by Evans' auxiliaries is often rationalized by the Zimmerman-Traxler model in the context of aldol reactions.[4] The formation of a rigid, six-membered chair-like transition state, particularly with boron enolates, is key.[4] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile (e.g., an aldehyde) to approach from the less sterically hindered face.[5] This leads to the predictable formation of the syn-aldol product with high diastereoselectivity.[6]

Saccharin-Derived Sultams: A Powerful Sulfur-Based Alternative

While not as ubiquitously known as Evans' auxiliaries, chiral auxiliaries derived from saccharin (a benzisothiazole 1,1-dioxide derivative) have proven to be highly effective in asymmetric synthesis. These sultams, a class of cyclic sulfonamides, offer a rigid scaffold that can provide excellent stereochemical control. In some instances, sulfur-based auxiliaries have demonstrated superior performance compared to their oxazolidinone counterparts, particularly in reactions like acetate aldol additions.[7]

The stereochemical outcome with sultam auxiliaries can also be highly predictable, though the specific transition state models may differ from those of Evans' auxiliaries. The strong dipole of the sulfonyl group and the steric bulk of the auxiliary's framework are key to directing the approach of the incoming reagent.

Performance Data in Asymmetric Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that can generate up to two new stereocenters, making it a critical benchmark for the performance of chiral auxiliaries.[4] The following tables summarize representative data for Evans' oxazolidinones and related sulfur-based auxiliaries in this key transformation.

Table 1: Performance of Evans' Oxazolidinone in Asymmetric Aldol Reactions

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:185[6]
(4S)-4-benzyl-2-oxazolidinoneBenzaldehyde99:191[6]
(4R)-4-isopropyl-2-oxazolidinonePropionaldehyde97:388[2]

Table 2: Performance of a Thiazolidinethione (Sulfur-Based Auxiliary) in Asymmetric Aldol Reactions

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Indene-based thiazolidinethionePropionaldehyde98:295[7]
Indene-based thiazolidinethione5-Bromopentadienal>95:585[7]

Note: Direct comparative data for saccharin-derived sultams under identical conditions to Evans' auxiliaries is sparse in the reviewed literature, hence a closely related sulfur-based auxiliary is presented.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric synthesis.

Protocol 1: Evans' Asymmetric Aldol Reaction

This protocol is a representative procedure for a boron-mediated Evans' syn-aldol reaction.

  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by the slow addition of a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.2 equiv.). The mixture is stirred at 0 °C for 30-60 minutes, then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added slowly to the cold enolate solution. The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The organic phase is separated, and the aqueous phase is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography.

Protocol 2: Cleavage of the Evans' Auxiliary

The chiral auxiliary must be removed to yield the final product.

  • To obtain the Carboxylic Acid: Hydrolysis using lithium hydroperoxide (LiOH·H₂O) in a tetrahydrofuran/water mixture is a standard and effective method.

  • To obtain the Primary Alcohol: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent yields the corresponding primary alcohol.

  • To obtain the Ester: Transesterification can be achieved using a Lewis acid such as titanium(IV) isopropoxide with the desired alcohol.

Mandatory Visualizations

Logical Relationships and Workflows

Asymmetric_Synthesis_Workflow cluster_0 General Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Covalent Bonding Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Induce Chirality Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Mild Conditions Enantiomerically\nEnriched Product Enantiomerically Enriched Product Cleave Auxiliary->Enantiomerically\nEnriched Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Evans_Aldol_Mechanism cluster_1 Evans Aldol Reaction Pathway N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Formation Z-Enolate Formation N-Acyloxazolidinone->Z-Enolate Formation Boron Triflate + Base Boron Triflate + Base Boron Triflate + Base->Z-Enolate Formation Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Z-Enolate Formation->Zimmerman-Traxler\nTransition State Aldehyde Aldehyde Aldehyde->Zimmerman-Traxler\nTransition State Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler\nTransition State->Syn-Aldol Adduct

Caption: Simplified workflow for an Evans' auxiliary-mediated aldol reaction.

Conclusion

Both Evans' oxazolidinones and saccharin-derived sultams are highly effective chiral auxiliaries that provide excellent levels of stereocontrol in a variety of asymmetric transformations. Evans' auxiliaries are exceptionally well-studied and offer predictable syn-selectivity in aldol reactions, making them a reliable choice for many applications.[6] Sulfur-based auxiliaries, including saccharin derivatives, represent a powerful alternative and can offer complementary or, in some cases, superior selectivity.[7] The choice between these classes of auxiliaries will ultimately depend on the specific reaction, the desired stereochemical outcome, and the ease of synthesis and removal for the particular substrate . For researchers and drug development professionals, a thorough understanding of the strengths and applications of both families of auxiliaries is essential for the strategic design of efficient and stereoselective synthetic routes.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry, a critical aspect of drug discovery and development. While saccharin-derived auxiliaries, known formally as 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, have carved out a niche, a diverse array of alternatives offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of prominent chiral auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach from the substrate under mild conditions without racemization, and, most importantly, direct stereoselective reactions with high efficacy.[1] This comparison will focus on three of the most successful and widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.

Overview of Leading Chiral Auxiliaries

Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are among the most popular and are typically synthesized from readily available α-amino acids like valine and phenylalanine.[2][3] This accessibility makes both enantiomeric forms available for synthesis. They are particularly renowned for their high and predictable stereocontrol in aldol reactions.[2]

Oppolzer's Sultams: Also known as camphorsultams, these auxiliaries are derived from camphor, a naturally occurring terpene.[3] Their rigid bicyclic structure provides excellent stereochemical control, and their derivatives are often highly crystalline, which greatly facilitates purification by recrystallization.[4] They are highly effective in a range of reactions, including Diels-Alder, conjugate addition, and alkylation reactions.[4]

Pseudoephedrine Amides: Championed by Andrew G. Myers, this methodology uses the inexpensive and commercially available pseudoephedrine as a chiral auxiliary.[5][6] Both enantiomers are available, allowing for the synthesis of either enantiomer of the target molecule.[7] Pseudoephedrine amides have proven exceptionally effective for the asymmetric alkylation of enolates, producing a-substituted products with high diastereoselectivity.[5][6]

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is best judged by its performance in common carbon-carbon bond-forming reactions. The following tables summarize typical results for diastereoselectivity and yield in asymmetric aldol, alkylation, and Diels-Alder reactions.

Table 1: Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Evans' auxiliaries are the benchmark for syn-selective aldol reactions.

Chiral AuxiliarySubstrates (N-Acyl Auxiliary + Aldehyde)Diastereomeric Ratio (syn:anti or d.r.)Yield (%)Key Features & References
Evans' Oxazolidinone N-Propionyl + Isobutyraldehyde>99:1 (syn)80Highly reliable for syn-aldol products via a Zimmerman-Traxler transition state.[8]
Evans' Oxazolidinone N-Propionyl + Benzaldehyde>99:1 (syn)85Excellent facial selectivity directed by the auxiliary's substituent.[8]
Oppolzer's Sultam N-Propionyl + Aldehyde (various)anti/syn selectivity depends on Lewis acidHighCan generate both anti and syn diastereomers with high enantiopurity.[9]
Sulfur-Based Auxiliaries Indene-based Thiazolidinethione + PropionaldehydeVery High (syn)ExcellentEffective for acetate aldol reactions, often superior to oxazolidinones.[10]
Table 2: Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental transformation for creating chiral carboxylic acids and their derivatives. Pseudoephedrine amides provide a practical and highly selective method.

Chiral AuxiliarySubstrates (Auxiliary Amide + Alkyl Halide)Diastereomeric Excess (d.e.)Yield (%)Key Features & References
Pseudoephedrine Amide Propionamide + n-Butyl Iodide≥99% (after cryst.)80Highly practical; LiCl is crucial for high selectivity and reaction rate.[5]
Pseudoephedrine Amide Propionamide + Benzyl Bromide≥99% (after cryst.)90Products are often crystalline, simplifying purification.[5]
Evans' Oxazolidinone N-Propionyl + Allyl Iodide98:2 (d.r.)61-77A well-established and reliable method.[11]
Table 3: Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Both Evans' and Oppolzer's auxiliaries offer excellent stereocontrol.

Chiral AuxiliarySubstrates (Dienophile + Diene)Diastereomeric Ratio (endo:exo)Yield (%)Key Features & References
Oppolzer's Sultam N-Crotonyl + Cyclopentadiene>95:5 (endo)75Rigid structure provides excellent facial shielding.[12]
Evans' Oxazolidinone N-Acryloyl + Cyclopentadiene97:3 (endo)88Lewis acid chelation locks the dienophile conformation.[12]

Mechanisms and Experimental Workflows

The stereochemical outcome of these reactions is governed by the formation of rigid, well-organized transition states where the chiral auxiliary effectively blocks one face of the reactive intermediate.

G cluster_0 General Workflow for Chiral Auxiliary Synthesis Prochiral Prochiral Substrate Attach Step 1: Attach Auxiliary Prochiral->Attach Auxiliary Chiral Auxiliary (Xc) Auxiliary->Attach Adduct Substrate-Auxiliary Adduct Attach->Adduct React Step 2: Diastereoselective Reaction Adduct->React Product_Attached Diastereomerically Enriched Product React->Product_Attached Cleave Step 3: Cleave Auxiliary Product_Attached->Cleave Final_Product Enantiomerically Pure Product Cleave->Final_Product Recovered_Aux Recovered Auxiliary (Xc) Cleave->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The high syn-selectivity of the Evans aldol reaction is famously rationalized by the Zimmerman-Traxler model.[13] The boron enolate forms a rigid six-membered, chair-like transition state where the bulky substituent on the oxazolidinone ring directs the aldehyde to attack from the less sterically hindered face.[2][13]

Caption: Zimmerman-Traxler model for the Evans "syn" aldol reaction.

Experimental Protocols

Detailed methodologies are crucial for replicating and assessing synthetic procedures. Below are representative protocols for the key reactions discussed.

Protocol 1: Evans' Asymmetric Aldol Reaction[13]

This protocol outlines the procedure for a highly diastereoselective syn-aldol reaction using an Evans' oxazolidinone auxiliary.

  • Enolate Formation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Auxiliary Cleavage:

    • Quench the reaction by adding methanol, followed by a buffer solution and 30% hydrogen peroxide.

    • Stir the mixture vigorously at 0 °C for 1 hour.

    • Dilute with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the aldol adduct by flash chromatography. The auxiliary can then be cleaved using standard methods (e.g., LiOH/H₂O₂ or LiBH₄) to yield the corresponding carboxylic acid or alcohol.

Protocol 2: Myers' Asymmetric Alkylation Using Pseudoephedrine[7]

This protocol details the highly diastereoselective alkylation of a pseudoephedrine amide enolate. The presence of lithium chloride is critical.

  • Enolate Formation:

    • To an oven-dried flask under an inert atmosphere, add anhydrous lithium chloride (6.0 eq).

    • Add a solution of the N-acyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF.

    • Cool the mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add a pre-formed solution of lithium diisopropylamide (LDA) (2.0-2.2 eq) dropwise to the stirred suspension.

    • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (e.g., benzyl bromide, 1.5-4.0 eq) dropwise to the enolate solution at -78 °C.

    • Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or, more commonly, by recrystallization to yield the highly diastereomerically enriched α-substituted amide.

Protocol 3: Oppolzer's Sultam-Mediated Diels-Alder Reaction[14]

This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder cycloaddition.

  • Reaction Setup:

    • In an argon-flushed, oven-dried flask, dissolve the N-crotonyl camphorsultam (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to the desired temperature (e.g., -20 °C).

    • Add the Lewis acid catalyst (e.g., EtAlCl₂, 1.1 eq) and stir for 15-30 minutes.

  • Cycloaddition:

    • Add freshly distilled cyclopentadiene (2.0-3.0 eq) dropwise to the reaction mixture.

    • Stir the reaction for several hours (e.g., 18 hours), maintaining the temperature.[14]

  • Work-up and Auxiliary Removal:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude cycloadduct can be purified by flash chromatography or recrystallization.

    • The auxiliary is typically removed via reductive cleavage (e.g., with LiAlH₄) to yield the corresponding chiral alcohol.

Conclusion

While saccharin-derived auxiliaries have their applications, Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides represent a powerful and versatile toolkit for the modern synthetic chemist.

  • Evans' oxazolidinones are the gold standard for predictable syn-selective aldol reactions.[8]

  • Oppolzer's sultams offer exceptional stereocontrol due to their rigid framework and the high crystallinity of their derivatives, making them ideal for reactions like the Diels-Alder cycloaddition.[4]

  • Pseudoephedrine amides provide an extremely practical, cost-effective, and highly selective method for asymmetric alkylations.[5]

The choice of auxiliary ultimately depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and availability. By understanding the distinct advantages and typical performance of these alternatives, researchers and drug development professionals can make more informed decisions to efficiently construct complex, enantiomerically pure molecules.

References

A Comparative Guide to the Stereoselectivity of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical factor in achieving the desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of the performance of chiral auxiliaries derived from 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (benzosultams) with established alternatives, supported by experimental data.

Chiral auxiliaries are indispensable tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. Among the plethora of available auxiliaries, those based on the this compound scaffold, often referred to as benzosultams or saccharin-derived auxiliaries, have emerged as a promising class of reagents. This guide focuses on their performance in key asymmetric transformations, drawing comparisons with widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.

Performance in Asymmetric [4+2] Cycloaddition Reactions

The Diels-Alder reaction and related [4+2] cycloadditions are powerful methods for the construction of six-membered rings with multiple stereocenters. The stereochemical outcome of these reactions can be effectively controlled by attaching a chiral auxiliary to the dienophile.

The following table summarizes the performance of a saccharin-derived azadiene in a photopromoted N-heterocyclic carbene (NHC) catalyzed [4+2] annulation. This provides a benchmark for the stereodirecting potential of the benzosultam core.

Reaction Type Chiral Auxiliary Substrates Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%) Reference
Photopromoted NHC catalyzed [4+2] AnnulationSaccharin-derivedAzadienes and α-diazoketones>20:1up to 99%up to 80%[1][2]

Key Insight: The high diastereoselectivity and enantioselectivity observed in this transformation highlight the potential of the rigid, bicyclic structure of the benzosultam to create a highly ordered transition state, effectively shielding one face of the reactive intermediate.

Experimental Protocols

Detailed methodologies are crucial for the replication and assessment of synthetic procedures. Below are representative experimental protocols for the key reactions highlighted.

General Procedure for Photopromoted NHC-Catalyzed [4+2] Annulation of Saccharin-Derived Azadienes

A solution of the saccharin-derived azadiene (0.1 mmol, 1.0 equiv) and the α-diazoketone (0.12 mmol, 1.2 equiv) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) is prepared in a reaction vessel. The N-heterocyclic carbene (NHC) precatalyst (0.02 mmol, 20 mol%) and a suitable base (e.g., DBU, 0.02 mmol, 20 mol%) are then added. The reaction mixture is stirred under an inert atmosphere and irradiated with a light source (e.g., blue LEDs) at a specified temperature for a designated period. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography to afford the chiral sultam-fused dihydropyridinone product.[1][2]

Visualizing the Logic of Asymmetric Synthesis with Chiral Auxiliaries

The fundamental principle behind the use of chiral auxiliaries is the temporary introduction of a chiral element to a prochiral substrate. This converts the formation of enantiomers into the formation of diastereomers, which have different physical properties and can be formed in unequal amounts. The following diagram illustrates this general workflow.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediates Diastereomeric Intermediates Prochiral Substrate->Diastereomeric Intermediates + Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediates Diastereomeric Intermediates->Chiral Auxiliary Recovery & Reuse Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Intermediates->Enantiomerically Enriched Product Stereoselective Reaction & Auxiliary Cleavage

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Comparison with Established Chiral Auxiliaries in Aldol Reactions

The Evans aldol reaction, utilizing oxazolidinone chiral auxiliaries, is a benchmark for stereoselective synthesis. It reliably produces syn-aldol products with high diastereoselectivity.

G cluster_1 Evans Asymmetric Aldol Reaction N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate Base (e.g., Bu2BOTf, Et3N) Syn-Aldol Adduct Syn-Aldol Adduct Z-Enolate->Syn-Aldol Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Syn-Aldol Adduct

References

A Comparative Guide to Determining Enantiomeric Excess for Products Synthesized with 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched molecules that are crucial in the pharmaceutical industry. 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a member of the sultam class of chiral auxiliaries, has proven to be a valuable tool in stereoselective transformations. A critical step following such syntheses is the accurate determination of the enantiomeric excess (ee) of the product. This guide provides an objective comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate technique for your research needs.

Core Principles of Enantiomeric Excess Determination

Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation challenging. Both HPLC and NMR spectroscopy overcome this by creating a chiral environment, which induces a measurable difference between the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique relies on the physical separation of enantiomers (or more commonly, diastereomers formed by the chiral auxiliary) on a chiral stationary phase (CSP) or an achiral stationary phase, respectively. The differential interaction of the stereoisomers with the stationary phase leads to different retention times, allowing for their separation and quantification. The peak area of each stereoisomer in the chromatogram is directly proportional to its concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR spectroscopy utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to create a diastereomeric environment in the NMR tube. This results in distinct chemical shifts for the protons (or other nuclei) of each enantiomer, allowing for their integration and the calculation of the enantiomeric ratio.

Quantitative Comparison of HPLC and NMR Methods

The choice between HPLC and NMR for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. The following tables provide a summary of key performance metrics for each technique.

Table 1: General Performance Comparison

ParameterChiral HPLCChiral NMR Spectroscopy
Principle Physical separation of stereoisomersChemical shift non-equivalence in a chiral environment
Sensitivity High (ng to pg level)Moderate to Low (mg to µg level)
Resolution Excellent (baseline separation is common)Variable, depends on the agent and analyte
Analysis Time 15-60 minutes per sample5-20 minutes per sample (after sample prep)
Sample Throughput LowerHigher
Sample Preparation Filtration, dissolution in mobile phaseDissolution in deuterated solvent with chiral agent
Solvent Consumption HighLow
Non-destructive Yes (analytes can be recovered)Yes
Cost (Instrument) Moderate to HighHigh
Cost (Consumables) High (chiral columns)Moderate (chiral agents, deuterated solvents)

Table 2: Performance Data for Analysis of Sultam Derivatives and Analogs

MethodAnalyte TypeStationary Phase/AgentMobile Phase/SolventResolution (Rs) / Δδ (ppm)Analysis TimeReference
HPLC N-acyl sultam diastereomersSilica GelHexane/Isopropanol> 1.520 min[1]
HPLC Diastereomeric amides of camphorsultamSilica GelNot specified1.79Not specified[1]
HPLC Diastereomeric esters of camphorsultamSilica GelNot specified1.3Not specified[1]
NMR N-acyl sultam diastereomers(R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (CSA)CDCl₃~0.05 ppm10 minGeneral Protocol
NMR Amine derived from sultam cleavage(-)-Menthyloxyacetic acid (CDA)CDCl₃> 0.1 ppm15 min[2]

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate enantiomeric excess determination. Below are representative protocols for both chiral HPLC and NMR techniques for products synthesized using this compound as a chiral auxiliary.

Method 1: Chiral HPLC for Diastereomeric N-Acyl Sultam Products

Since the product of an asymmetric reaction using a chiral auxiliary is a diastereomer, separation can often be achieved on a standard achiral silica gel column.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve crude product in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject sample onto achiral silica gel column B->C D Isocratic elution with Hexane/Isopropanol C->D E UV Detection (e.g., 254 nm) D->E F Integrate peak areas of diastereomers E->F G Calculate Diastereomeric Excess (de) F->G

Caption: Workflow for ee determination by HPLC.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the crude reaction mixture.

    • Dissolve the sample in 1 mL of the HPLC mobile phase (e.g., a mixture of hexane and isopropanol).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Achiral Silica Gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio should be optimized for baseline separation (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the product has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated diastereomers.

    • Calculate the diastereomeric excess (de), which corresponds to the enantiomeric excess (ee) of the newly formed stereocenter, using the following formula:

      • de (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      • Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Method 2: Chiral NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method is rapid and requires minimal sample preparation. It is particularly useful for high-throughput screening of reaction conditions.

Logical Relationship Diagram:

NMR_Logic Analyte Enantiomeric Product (after auxiliary cleavage) Complex Transient Diastereomeric Complexes Analyte->Complex CSA Chiral Solvating Agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) CSA->Complex NMR NMR Spectrometer Complex->NMR Spectrum ¹H NMR Spectrum with Split Signals for Enantiomers NMR->Spectrum Integration Integration of Signals Spectrum->Integration EE Enantiomeric Excess (ee) Calculation Integration->EE

Caption: Logic of ee determination by chiral NMR.

Protocol:

  • Sample Preparation:

    • Note: This method is typically performed after the chiral auxiliary has been cleaved from the product.

    • In a 5 mm NMR tube, dissolve approximately 5-10 mg of the chiral product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add 1 to 1.5 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25 °C.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor enantiomer.

  • Data Analysis:

    • Identify a well-resolved signal (a singlet, doublet, or triplet) corresponding to a proton in the chiral product that is split into two distinct signals for the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

      • Where Integration₁ is the integral of the major enantiomer's signal and Integration₂ is the integral of the minor enantiomer's signal.

Conclusion and Recommendations

Both chiral HPLC and NMR spectroscopy are powerful techniques for the determination of enantiomeric excess in products synthesized using this compound.

  • Chiral HPLC is the gold standard for accurate and precise quantification, especially for regulatory submissions, due to its high resolution and sensitivity. The ability to separate diastereomers on a standard silica gel column is a significant advantage for products still attached to the sultam auxiliary.

  • Chiral NMR spectroscopy offers a rapid and convenient alternative, ideal for reaction monitoring and high-throughput screening where speed is more critical than ultimate precision. It is particularly advantageous due to its low solvent consumption.

For a comprehensive and robust determination of enantiomeric excess, it is often beneficial to use both techniques orthogonally. A rapid screen by NMR can guide optimization, followed by a more rigorous and validated analysis by chiral HPLC for the final product characterization. The choice of method will ultimately depend on the specific goals of the analysis, available resources, and the stage of the research or drug development process.

References

A Comparative Guide to Sultam Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry and drug development. Chiral auxiliaries are powerful tools that enable the stereoselective formation of new chiral centers. Among the various classes of chiral auxiliaries, sultams have emerged as a robust and versatile option, offering high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative study of different sultam-based chiral auxiliaries, with a focus on their performance in key asymmetric transformations, supported by experimental data and detailed methodologies.

Introduction to Sultam Chiral Auxiliaries

Sultams are cyclic sulfonamides that can be derived from chiral precursors, most famously from camphor, giving rise to the widely used Oppolzer's sultam. The rigid bicyclic structure of many sultam auxiliaries provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of incoming reagents to the opposite face. This steric hindrance is the basis for their high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder cycloadditions.

A key advantage of sultam auxiliaries is their crystalline nature, which often facilitates the purification of diastereomeric products by recrystallization, allowing for the attainment of very high levels of stereoisomeric purity. Furthermore, the auxiliary can typically be removed under mild conditions and recovered for reuse, adding to the economic viability of this synthetic strategy.

Performance Comparison of Sultam Auxiliaries

The efficacy of a chiral auxiliary is judged by its ability to induce high diastereoselectivity and provide the desired product in high chemical yield. This section provides a comparative overview of the performance of different sultam auxiliaries in three key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acylsultams is a reliable method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity is highly dependent on the structure of the sultam auxiliary, the nature of the alkylating agent, and the reaction conditions.

Sultam AuxiliaryElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e. %)Reference
Oppolzer's SultamBenzyl bromiden-BuLiTHF-7885>98
Oppolzer's SultamMethyl iodideNaHMDSTHF-7892>98
Benzosultam (R=Me)Ethyl iodiden-BuLiTHF-788095
Benzosultam (R=t-Bu)Propyl iodiden-BuLiTHF-788297
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with the simultaneous creation of up to two new stereocenters. N-propionylsultams are commonly employed as chiral propionate enolate equivalents, and the diastereoselectivity can be influenced by the choice of Lewis acid.

Sultam AuxiliaryAldehydeLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Oppolzer's SultamIsobutyraldehydeTiCl4CH2Cl2-7888>99:1[1]
Oppolzer's SultamBenzaldehydeEt2AlClCH2Cl2-789198:2[1]
Benzosultam (R=Me)PropionaldehydeTiCl4CH2Cl2-787596:4
Benzosultam (R=t-Bu)AcetaldehydeEt2AlClCH2Cl2-787897:3
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that is highly valuable for the synthesis of six-membered rings. N-enoyl sultams act as chiral dienophiles, and the presence of a Lewis acid catalyst can enhance both the reaction rate and the diastereoselectivity.

Sultam AuxiliaryDieneLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Excess (endo) (%)Reference
Oppolzer's SultamCyclopentadieneEt2AlClCH2Cl2-7895>98[2]
Oppolzer's SultamIsopreneTiCl4CH2Cl2-788996[2]
Benzosultam (R=Me)1,3-ButadieneEt2AlClCH2Cl2-788594
Benzosultam (R=t-Bu)CyclopentadieneTiCl4CH2Cl2-789297

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. This section provides representative protocols for the synthesis of a common sultam auxiliary, its acylation, a diastereoselective alkylation reaction, and the final cleavage of the auxiliary.

Synthesis of (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)

This procedure is adapted from Organic Syntheses.

Materials:

  • (1S)-(-)-10-Camphorsulfonyl chloride

  • Ammonia

  • Sodium borohydride

  • Methanol

  • Diethyl ether

Procedure:

  • (1S)-(-)-10-Camphorsulfonyl chloride is reacted with aqueous ammonia to form the corresponding sulfonamide.

  • The sulfonamide is then cyclized to the corresponding sultam imine by heating.

  • The sultam imine is subsequently reduced with sodium borohydride in methanol to yield (1S)-(-)-2,10-camphorsultam.

  • The product is purified by recrystallization from ethanol.

N-Acylation of Oppolzer's Sultam

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of (1S)-(-)-2,10-camphorsultam in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi in hexanes (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

  • The acyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred for 1-2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and warmed to room temperature.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Asymmetric Alkylation of N-Propionyl Oppolzer's Sultam

Materials:

  • N-Propionyl-(1S)-(-)-2,10-camphorsultam

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of N-propionyl-(1S)-(-)-2,10-camphorsultam in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS in THF (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.

  • The alkyl halide (1.2 equivalents) is then added, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride solution and worked up as described for the N-acylation.

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. The product is purified by column chromatography or recrystallization.

Cleavage of the Chiral Auxiliary

Materials:

  • N-Alkylated acylsultam

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • The N-alkylated acylsultam is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and an aqueous solution of LiOH and hydrogen peroxide is added.

  • The reaction mixture is stirred at 0 °C for several hours until the starting material is consumed.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The chiral auxiliary can be recovered by extraction with an organic solvent.

  • The aqueous layer is acidified, and the chiral carboxylic acid product is extracted with an organic solvent.

Mechanism of Stereocontrol and Experimental Workflows

The high degree of stereocontrol exerted by sultam auxiliaries can be rationalized by considering the conformational rigidity of the N-acylsultam derivatives. The following diagrams, generated using the DOT language for Graphviz, illustrate the key principles and workflows.

Asymmetric_Alkylation_Mechanism cluster_enolate Enolate Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage AcylSultam N-Acyl Sultam Enolate Chelated Z-Enolate AcylSultam->Enolate -78 °C, THF Base Base (e.g., n-BuLi) Base->Enolate AlkylatedProduct Alkylated Product (Major Diastereomer) Enolate->AlkylatedProduct Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct FinalProduct Chiral Carboxylic Acid AlkylatedProduct->FinalProduct LiOH, H₂O₂ RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage

Caption: Mechanism of asymmetric alkylation using a sultam chiral auxiliary.

Experimental_Workflow start Start: Chiral Sultam acylation 1. N-Acylation start->acylation alkylation 2. Diastereoselective Reaction (e.g., Alkylation) acylation->alkylation purification 3. Purification of Diastereomer (Crystallization/Chromatography) alkylation->purification cleavage 4. Cleavage of Auxiliary purification->cleavage product Enantiomerically Pure Product cleavage->product recovery Auxiliary Recovery cleavage->recovery

Caption: General experimental workflow for sultam-mediated asymmetric synthesis.

Conclusion

Sultam-based chiral auxiliaries, particularly Oppolzer's sultam and its analogs, are highly effective and reliable tools for asymmetric synthesis. Their rigid structures provide excellent stereocontrol in a range of important chemical transformations, consistently delivering high diastereoselectivities and good chemical yields. The crystalline nature of the intermediates often allows for easy purification to achieve high enantiomeric purity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational selection and successful implementation of sultam chiral auxiliaries in their synthetic endeavors, ultimately contributing to the efficient construction of complex chiral molecules for various applications in science and medicine.

References

Efficacy of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, driving the development of novel molecular architectures. Among these, derivatives of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, commonly known as saccharin, have emerged as a promising class of organocatalysts. This guide provides a comprehensive comparison of the efficacy of saccharin-derived catalysts with well-established alternatives, such as proline and cinchona alkaloids, in key asymmetric transformations. The information is supported by experimental data, detailed methodologies, and mechanistic visualizations to facilitate informed catalyst selection for specific synthetic challenges.

Performance in Asymmetric Reactions: A Comparative Analysis

The efficacy of a chiral catalyst is primarily evaluated by its ability to provide high yields and excellent stereoselectivity (enantiomeric excess, ee% and diastereomeric ratio, d.r.). The following tables summarize the performance of saccharin-derived catalysts in comparison to proline and cinchona alkaloid derivatives in seminal asymmetric reactions.

Asymmetric [3+2] Cycloaddition

Derivatives of this compound have demonstrated exceptional performance in asymmetric [3+2] cycloaddition reactions. For instance, a bifunctional squaramide-based catalyst derived from saccharin has been utilized in the reaction of benzo[d]isothiazole 1,1-dioxide with (E)-4-hydroxy-1-phenylbut-2-en-1-one, affording the corresponding enantioenriched benzosultam-fused oxazolidine in excellent yield and stereoselectivity.

Catalyst TypeCatalystDienophileDieneYield (%)ee (%)d.r.Reference
Saccharin Derivative Quinine-derived squaramide I(E)-4-hydroxy-1-phenylbut-2-en-1-oneBenzo[d]isothiazole 1,1-dioxide9989:11 er>20:1[1]
Proline DerivativeNot reported for this specific reaction-----
Cinchona Alkaloid DerivativeNot reported for this specific reaction-----
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are benchmark catalysts for this transformation, proceeding through an enamine intermediate. They offer high yields and enantioselectivities for a wide range of substrates.

Catalyst TypeCatalystAldehydeKetoneYield (%)ee (%)d.r. (anti/syn)Reference
Saccharin DerivativeData not available-----
Proline Derivative (S)-Proline4-NitrobenzaldehydeCyclohexanone999695:5[2]
Cinchona Alkaloid DerivativeData not available-----
Asymmetric Michael Addition

The asymmetric Michael addition is another crucial C-C bond-forming reaction. Cinchona alkaloids and their derivatives, acting as Brønsted bases and hydrogen-bond donors, are highly effective catalysts for this transformation, particularly for the addition of various nucleophiles to α,β-unsaturated compounds.

Catalyst TypeCatalystMichael AcceptorMichael DonorYield (%)ee (%)Reference
Saccharin DerivativeData not available in a catalytic context----
Proline DerivativeData not available----
Cinchona Alkaloid Derivative Cinchonidine sulfonamidetrans-β-NitrostyreneMethyl 2-oxocyclopentanecarboxylateHighHigh[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the reactions mentioned above.

Asymmetric [3+2] Cycloaddition with a Saccharin-Derived Catalyst

A solution of benzo[d]isothiazole 1,1-dioxide (1.5 equiv.) and a quinine-derived squaramide catalyst (0.1 equiv.) in 1,2-dichloroethane (0.1 M) is stirred for 10 minutes at 0 °C. To this mixture, (E)-4-hydroxy-1-phenylbut-2-en-1-one (1.0 equiv.) is added. The reaction is then stirred at room temperature for 24 hours. The product is purified by flash column chromatography.[1]

Asymmetric Aldol Reaction with (S)-Proline

To a stirred solution of (S)-proline (10-20 mol%) in a suitable solvent, the aldehyde (1.0 equiv.) and the ketone (5.0 equiv.) are added in the presence of an additive (10 mol%) at a temperature ranging from -10 to 25 °C. The reaction mixture is stirred for 24-72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Asymmetric Michael Addition with a Cinchona Alkaloid-Derived Catalyst

To a solution of the β-ketoester (1.0 equiv.) and trans-β-nitrostyrene (1.1 equiv.) in dichloromethane (0.2 M) at room temperature, the cinchona alkaloid-derived sulfonamide catalyst (5 mol%) is added. The reaction mixture is stirred at room temperature. The product is isolated after purification by column chromatography.[3]

Mechanistic Insights and Visualizations

Understanding the mechanism of asymmetric induction is key to rational catalyst design. The proposed catalytic cycles for the saccharin-derived catalyst and the alternative organocatalysts are depicted below.

Proposed Catalytic Cycle for Saccharin-Derived Bifunctional Catalyst

Bifunctional saccharin-derived catalysts, such as the squaramide-based catalyst, are believed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding. The saccharin moiety can act as a hydrogen bond donor, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base.

G cluster_0 Catalytic Cycle Catalyst Saccharin-Cinchona Catalyst Intermediate Activated Complex (H-Bonded) Catalyst->Intermediate Binds Substrates Substrate1 Benzo[d]isothiazole 1,1-dioxide Substrate1->Intermediate Substrate2 (E)-4-hydroxy-1-phenylbut-2-en-1-one Substrate2->Intermediate Product Chiral Product Intermediate->Product [3+2] Cycloaddition Product->Catalyst Releases Product, Regenerates Catalyst

Caption: Proposed bifunctional activation by a saccharin-cinchona catalyst.

Enamine Catalysis with Proline

Proline catalyzes the aldol reaction by forming a chiral enamine intermediate with the ketone, which then attacks the aldehyde from a sterically favored face.

G cluster_1 Enamine Catalysis Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine + Ketone, -H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H2O Product->Proline Releases Product, Regenerates Catalyst

Caption: Enamine catalytic cycle for proline-catalyzed aldol reaction.

Brønsted Base/Hydrogen Bonding Catalysis with Cinchona Alkaloids

Cinchona alkaloids activate the Michael donor through deprotonation by the quinuclidine nitrogen, while the hydroxyl group can stabilize the transition state through hydrogen bonding with the Michael acceptor.

G cluster_2 Brønsted Base / H-Bonding Catalysis Cinchona Cinchona Alkaloid TS Transition State (H-Bonded) Cinchona->TS Activates Donor & Acceptor Donor Michael Donor Donor->TS Acceptor Michael Acceptor Acceptor->TS Product Michael Adduct TS->Product C-C Bond Formation Product->Cinchona Releases Product, Regenerates Catalyst

Caption: Mechanism of a Cinchona alkaloid-catalyzed Michael addition.

Conclusion

Derivatives of this compound are highly effective catalysts for specific asymmetric reactions, such as the [3+2] cycloaddition, offering excellent yields and stereoselectivities. However, for more common transformations like aldol and Michael additions, proline and cinchona alkaloids, respectively, remain the more established and broadly applied organocatalysts with a larger body of supporting data. The choice of catalyst should therefore be guided by the specific reaction type and the desired outcome. The development of novel saccharin-derived catalysts for a wider range of asymmetric transformations represents an active and promising area of research.

References

A Comparative Guide to Alternative Synthesis Routes for Bioactive Compounds, Bypassing 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes for bioactive compounds, offering alternatives to the traditional reliance on the 2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (saccharin) scaffold. This guide includes detailed experimental data, protocols, and visualizations of synthetic and signaling pathways.

The synthesis of numerous bioactive compounds, particularly the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), has historically commenced from this compound, commonly known as saccharin. While effective, this traditional approach often involves multiple steps and the use of harsh reagents. This guide explores a greener, one-step synthesis of Meloxicam and an alternative class of anti-inflammatory agents, P2X7 antagonists, which completely circumvent the benzisothiazole dioxide core structure.

Comparison of Synthetic Routes: Meloxicam

This section compares the traditional synthesis of Meloxicam, which utilizes a saccharin-derived intermediate, with an innovative one-step synthesis that offers significant improvements in terms of efficiency and environmental impact.

Table 1: Comparison of Traditional and One-Step Synthesis of Meloxicam

ParameterTraditional SynthesisOne-Step Synthesis
Starting Materials Saccharin, Methyl Chloroacetate, Sodium Methoxide, Methyl Iodide, 2-amino-5-methylthiazoleMethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, 2-amino-5-methylthiazole
Key Reagents/Catalysts Sodium Methoxide, Methyl IodideMontmorillonite K10 (MK10) impregnated with ZnCl2
Number of Steps 41
Overall Yield ~74%90%
Atom Economy Lower (multi-step process)91.6%
Environmental Factor (E-factor) Higher (more waste generated)0 (reported as ideal)
Reaction Time Multiple days3-12 hours
Solvents Toluene, tert-butanol, Methanol, XyleneDimethyl Sulfoxide (DMSO)
Experimental Protocols

Traditional Synthesis of Meloxicam (Multi-step from Saccharin)

This process involves four main steps starting from saccharin[1]:

  • N-Alkylation of Saccharin: Saccharin is reacted with methyl chloroacetate to yield the methyl 2-(3-oxo-2,3-dihydrobenzo[d]isothiazol-2-yl)acetate 1,1-dioxide.

  • Gabriel-Colman Rearrangement: The product from step 1 is treated with a strong base, such as sodium methoxide, in a mixture of toluene and tert-butanol. This induces a rearrangement to form methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

  • N-Methylation: The secondary amine in the benzothiazine ring is methylated using methyl iodide in methanol to give methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

  • Amidation: The final step involves the condensation of the methylated intermediate with 2-amino-5-methylthiazole in a high-boiling solvent like xylene to produce Meloxicam.

One-Step Synthesis of Meloxicam

This innovative and efficient method was developed by Dufrénoy et al. (2019).

  • Reaction Setup: In a reaction vessel, 283g (1mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 126g (1.1mol) of 2-amino-5-methylthiazole are added.

  • Solvent and Catalyst: 600mL of dimethyl sulfoxide (DMSO) is added as the solvent. The reaction is catalyzed by montmorillonite K10 (MK10) impregnated with ZnCl2.

  • Reaction Conditions: The mixture is stirred and heated to 189°C. During the reaction, ethanol is distilled off. The reaction is monitored for completion, which typically occurs within 3 hours.

  • Work-up and Purification: After completion, 450mL of ethanol is added to the reaction mixture, and it is allowed to cool to room temperature. The precipitated crude product is collected by filtration. The crude product is then recrystallized from tetrahydrofuran to yield 323g of pure Meloxicam (92% yield).

Alternative Bioactive Compounds: P2X7 Antagonists

As an alternative to targeting the cyclooxygenase (COX) pathway, researchers are exploring other avenues for treating inflammation. One such target is the P2X7 receptor, an ATP-gated ion channel. Antagonists of this receptor have shown promise as anti-inflammatory agents. The synthesis of these compounds, such as A-438079, does not involve the this compound scaffold.

Table 2: Synthesis of P2X7 Antagonist (A-438079 analogue)

ParameterSynthesis of a P2X7 Antagonist (e.g., A-438079 analogue)
Starting Materials 3-amino-N-(2-chloro-6-methylphenyl)-5-(trifluoromethyl)pyrazine-2-carboxamide, 1-(3-cyanobenzyl)-3-(isocyanatomethyl)cyclobutane
Key Reagents/Catalysts Triethylamine
Number of Steps 1 (final coupling step)
Yield High (typically >80% for urea formation)
Solvents Dichloromethane or similar aprotic solvent
Experimental Protocol

Synthesis of a P2X7 Antagonist (A-438079 analogue)

The synthesis of A-438079 and its analogues typically involves the formation of a urea linkage between a substituted aminopyrazine and an isocyanate-functionalized cyclobutane derivative.

  • Reaction Setup: To a solution of 3-amino-N-(2-chloro-6-methylphenyl)-5-(trifluoromethyl)pyrazine-2-carboxamide in a suitable aprotic solvent such as dichloromethane, an equimolar amount of 1-(3-cyanobenzyl)-3-(isocyanatomethyl)cyclobutane is added.

  • Base: A slight excess of a non-nucleophilic base, such as triethylamine, is added to scavenge the HCl formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final P2X7 antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and the biological signaling cascades targeted by the discussed bioactive compounds.

Traditional_Meloxicam_Synthesis saccharin Saccharin intermediate1 Methyl 2-(3-oxo-2,3-dihydrobenzo [d]isothiazol-2-yl)acetate 1,1-dioxide saccharin->intermediate1 Methyl Chloroacetate intermediate2 Methyl 4-hydroxy-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide intermediate1->intermediate2 Sodium Methoxide (Gabriel-Colman Rearrangement) intermediate3 Methyl 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide intermediate2->intermediate3 Methyl Iodide meloxicam Meloxicam intermediate3->meloxicam 2-amino-5-methylthiazole

Caption: Traditional multi-step synthesis of Meloxicam starting from saccharin.

One_Step_Meloxicam_Synthesis start Methyl 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide meloxicam Meloxicam start->meloxicam amine 2-amino-5-methylthiazole amine->meloxicam MK10-ZnCl2, DMSO, 189°C P2X7_Antagonist_Synthesis aminopyrazine Substituted aminopyrazine p2x7_antagonist P2X7 Antagonist (e.g., A-438079) aminopyrazine->p2x7_antagonist isocyanate Cyclobutane isocyanate isocyanate->p2x7_antagonist Urea formation COX_Signaling_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleavage cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation meloxicam Meloxicam meloxicam->cox Inhibition P2X7_Signaling_Pathway atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r ion_flux Ion Flux (Ca2+, Na+, K+) p2x7r->ion_flux nlrp3 NLRP3 Inflammasome Activation ion_flux->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-IL-1β -> IL-1β caspase1->il1b inflammation Inflammation il1b->inflammation p2x7_antagonist P2X7 Antagonist p2x7_antagonist->p2x7r Blockade

References

cost-benefit analysis of using 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of reagents is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide as a reagent, particularly in the context of sulfonamide synthesis, a cornerstone of many pharmaceutical and agrochemical compounds. This analysis compares the reagent to several common alternatives, offering researchers, scientists, and drug development professionals the data needed to make informed decisions.

Executive Summary

This compound is a stable, solid reagent that offers a potentially safer and more convenient alternative to traditional sulfonyl chlorides for the synthesis of sulfonamides and other related compounds. Its primary advantages lie in its ease of handling and stability. However, its relatively high purchase price compared to bulk commodity chemicals necessitates a careful evaluation of its benefits in the context of specific synthetic goals. Alternative methods, such as those employing sulfonyl chlorides, sodium dichloroisocyanurate dihydrate (NaDCC), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and electrochemical approaches, present a varied landscape of cost, yield, and environmental impact.

Cost and Availability

A key factor in any synthetic route is the cost of starting materials. The following table provides a snapshot of the approximate costs of this compound and its alternatives. Prices are based on supplier listings and may vary.

ReagentSupplier ExamplePrice (USD)Quantity
This compoundSigma-Aldrich$31.05100 mg
$134.551 g
$548.555 g
p-Toluenesulfonyl chlorideVaries~$10-50/kgBulk
Sodium dichloroisocyanurate dihydrate (NaDCC)Sigma-Aldrich~$37.10250 g
~$122.001 kg
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)Sigma-Aldrich~$63.501 g
~$144.005 g

Performance Comparison in Sulfonamide Synthesis

The synthesis of sulfonamides is a common application where these reagents are employed. The following table summarizes typical yields and reaction conditions for various methods. It is important to note that yields are highly substrate-dependent and the conditions listed are representative examples.

MethodReagent(s)Typical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Using this compound derivative 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideHigh (qualitative)Mild conditions, often at room temperature or slightly elevated.Stable, solid reagent; potentially safer than sulfonyl chlorides.High initial reagent cost; limited specific data for the parent compound.
Traditional Sulfonyl Chloride Method Sulfonyl chloride, Amine, BaseHigh (often >90%)Varies, often requires a base (e.g., pyridine, triethylamine).Low-cost starting materials; well-established and widely applicable.Sulfonyl chlorides can be unstable, corrosive, and moisture-sensitive.
Oxidative Chlorination Thiol, Sodium dichloroisocyanurate dihydrate (NaDCC)Good to ExcellentMild, aqueous or alcoholic solvents.Environmentally friendly ("green") conditions; readily available reagents.May require optimization for different substrates.
DABSO Method Grignard reagent, DABSO, AmineGood (50-80%)One-pot procedure, low temperature initially, then room temperature.Bench-stable SO2 surrogate; avoids handling of gaseous SO2.Multi-step one-pot procedure; requires Grignard reagents.
Electrochemical Synthesis Thiol, AmineGood to ExcellentRoom temperature, electricity as the oxidant.Highly sustainable and environmentally friendly; avoids hazardous reagents.Requires specialized electrochemical equipment.

Experimental Protocols

Protocol 1: Sulfonamide Synthesis via a Sulfonyl Chloride

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add benzylamine (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[1][2]

Protocol 2: One-Pot Sulfonamide Synthesis using DABSO

Objective: To synthesize a sulfonamide from a Grignard reagent and an amine.

Materials:

  • Aryl or alkyl magnesium bromide (Grignard reagent)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

  • Sulfuryl chloride

  • Amine (e.g., morpholine)

  • Tetrahydrofuran (THF)

Procedure:

  • To a suspension of DABSO (2.5 eq) in THF at -40 °C, add the Grignard reagent (1.0 eq) dropwise.

  • Stir the mixture at -40 °C for 1 hour.

  • Add sulfuryl chloride (1.0 eq) and allow the reaction to warm to room temperature.

  • Add the amine (10 eq) and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by column chromatography to obtain the sulfonamide.[3]

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams are provided.

Synthesis_Pathways cluster_target Target Product cluster_reagents Starting Materials / Reagents cluster_intermediates Key Intermediates / Alternative Reagents Sulfonamide Sulfonamide Thiol Thiol Sulfonyl Chloride Sulfonyl Chloride Thiol->Sulfonyl Chloride Oxidative Chlorination Electrochemical_Cell Electrochemical Cell Thiol->Electrochemical_Cell Amine Amine 2,3-Dihydrobenzo[d]isothiazole\n1,1-dioxide 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Amine->2,3-Dihydrobenzo[d]isothiazole\n1,1-dioxide Amine->Sulfonyl Chloride Amine->Electrochemical_Cell Grignard Reagent Grignard Reagent DABSO DABSO Grignard Reagent->DABSO Forms Sulfinate Aromatic Acid Aromatic Acid Aromatic Acid->Sulfonyl Chloride Decarboxylative Halosulfonylation 2,3-Dihydrobenzo[d]isothiazole\n1,1-dioxide->Sulfonamide Potential Direct Route (less documented) Sulfonyl Chloride->Sulfonamide Reaction with Amine NaDCC Sodium dichloroisocyanurate dihydrate (NaDCC) NaDCC->Sulfonyl Chloride DABSO->Sulfonyl Chloride with SO2Cl2 Electrochemical_Cell->Sulfonamide Direct Coupling

Caption: Comparative pathways to sulfonamide synthesis.

Cost_Benefit_Logic cluster_factors Decision Factors cluster_options Synthetic Options Start Choice of Sulfonamide Synthesis Method Cost Reagent Cost Start->Cost Yield Reaction Yield Start->Yield Safety Safety & Handling Start->Safety Environment Environmental Impact Start->Environment DHBD 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Cost->DHBD High SC Sulfonyl Chloride Cost->SC Low NaDCC NaDCC Cost->NaDCC Moderate DABSO DABSO Cost->DABSO High Electro Electrochemical Cost->Electro Low (operational) Yield->DHBD Likely High (data limited) Yield->SC High Yield->NaDCC Good-Excellent Yield->DABSO Good Yield->Electro Good-Excellent Safety->DHBD Good (Solid) Safety->SC Poor (Corrosive) Safety->NaDCC Good Safety->DABSO Good (Solid) Safety->Electro Good (No harsh reagents) Environment->DHBD Moderate Environment->SC Poor (Byproducts) Environment->NaDCC Good (Aqueous) Environment->DABSO Moderate Environment->Electro Excellent (Sustainable)

Caption: Decision matrix for sulfonamide synthesis methods.

Conclusion and Recommendations

The choice of reagent for sulfonamide synthesis is a multifaceted decision.

  • This compound presents an attractive option for small-scale synthesis where ease of handling, stability, and potentially mild reaction conditions are paramount, and the higher cost is not a prohibitive factor. However, the lack of extensive, publicly available data on its direct application in sulfonamide synthesis suggests that it is a more specialized reagent.

  • For large-scale, cost-driven synthesis , the traditional sulfonyl chloride method remains a dominant choice due to the low cost of the starting materials and its well-established, high-yielding protocols.[2] The main drawbacks are the handling of corrosive and unstable sulfonyl chlorides.

  • "Green" and sustainable approaches are increasingly important. Oxidative chlorination using NaDCC in water offers a significant improvement in environmental friendliness.[4][5] Electrochemical synthesis represents the forefront of sustainable chemistry, offering a route that avoids hazardous reagents altogether and is powered by electricity.[6][7][8] While requiring an initial investment in equipment, the long-term operational costs and environmental benefits are substantial.

  • DABSO serves as a convenient and safer alternative to gaseous sulfur dioxide, making it a valuable tool for specific applications where direct SO2 insertion is required, despite its relatively high cost.[3]

Recommendation:

For researchers in an academic or early-stage drug discovery setting, exploring the use of this compound could be beneficial for specific substrates where traditional methods are problematic. However, for process development and large-scale manufacturing, a thorough evaluation of the cost-effectiveness of the sulfonyl chloride method versus the upfront investment and long-term benefits of electrochemical synthesis is highly recommended. The NaDCC method provides a good balance of cost, efficiency, and environmental friendliness for many applications.

References

A Comparative Review: 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Versus Other Sultams in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sultam scaffold, a cyclic sulfonamide, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among the various classes of sultams, 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, the core structure of saccharin and its derivatives, has garnered significant attention. This guide provides a comprehensive comparison of the applications and performance of this compound derivatives against other key sultam classes, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

Sultams, as isosteres of lactams, offer unique physicochemical properties that can enhance drug-like characteristics.[1][2] this compound derivatives have shown significant promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4] This guide will delve into a comparative analysis with other prevalent sultam structures, such as γ-sultams and δ-sultams, which have also demonstrated considerable therapeutic potential.[5] The comparison will focus on their biological activity, pharmacokinetic profiles, and synthetic accessibility.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities and pharmacokinetic parameters of representative sultam derivatives from different classes.

Table 1: Comparative Anticancer Activity of Sultam Derivatives (IC50 values in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
This compound Compound 2 Hepatic Cancer60% inhibition[4]
Ester 3f (isopropyl side chain)Hepatic Cancer55% inhibition[4]
γ-Sultam Novel oxasultam 13 (R)-g SKBR3 (Breast Cancer)~10[5]
δ-Sultam Aryl Sultam DerivativeTh17 cell IL-17 productionPotent modulator[6]
Other Sultams Thiazole DerivativeHepG-2 (Liver Cancer)14.05[7]
Thiazole DerivativeMCF-7 (Breast Cancer)17.77[7]

Table 2: Comparative Enzyme Inhibition Activity of Sultam Derivatives (IC50 values in µM)

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
This compound Saccharin DerivativeCarbonic Anhydrase IILow nanomolar[8]
γ-Sultam TopiramateCarbonic Anhydrase II & IVGood inhibitory properties[8]
δ-Sultam RORc Inverse AgonistRORγPotent inhibitor[9]
Other Sultams Sulfonamide/Sulfamate DerivativesCarbonic Anhydrases I, II, IX, XIIVaried[10]

Table 3: Comparative Pharmacokinetic Parameters of Sultam Derivatives

Compound ClassDerivativeParameterValueSpeciesReference
This compound SaccharinTerminal half-life70 min (IV), 1.2-6.6 h (oral)Human[11][12]
SaccharinFraction absorbed (oral)~0.85Human[11]
SaccharinRenal ClearanceHighHuman[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

Interferon_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNAR IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 TYK2->STAT2 ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation & Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription

Caption: Canonical Interferon Signaling Pathway.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β RORgt RORγt TGFb->RORgt Induces Expression IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates STAT3->RORgt Induces Expression IL17 IL-17 Gene RORgt->IL17 Promotes Transcription Sultam Sultam Inverse Agonist Sultam->RORgt Inhibits Activity

Caption: RORγt Signaling in Th17 Cell Differentiation.

Sultam_Synthesis_Workflow cluster_synthesis General Synthesis of Sultams Start Starting Materials (e.g., Amines, Sulfonyl Chlorides) Step1 Sulfonylation Start->Step1 Step2 Cyclization Step1->Step2 Product Sultam Derivative Step2->Product

Caption: General Synthetic Workflow for Sultams.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives

Protocol for N-Alkylation of Saccharin:

  • Materials: Saccharin sodium salt, alkyl halide (e.g., bromoacetonitrile), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve saccharin sodium salt (1.0 eq) in DMF.

    • Add the alkyl halide (1.1 eq) to the solution.

    • Stir the reaction mixture at 80-90 °C for 2 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of γ-Sultams via Intramolecular Cyclization

Protocol for Carbanion-mediated Sulfonate Intramolecular Cyclization (CSIC):

  • Materials: Appropriately substituted amino nitrile, mesyl chloride, a strong base (e.g., t-BuOK), and a suitable solvent (e.g., THF).

  • Procedure:

    • Prepare the N-mesylated amino nitrile precursor.[13]

    • Dissolve the precursor in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C and add the strong base portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Lines: A549 (lung carcinoma), HT-29 (colon adenocarcinoma), KYSE-30 (esophageal squamous cell carcinoma).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the sultam compounds for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value using non-linear regression analysis.[14]

Conclusion

Both this compound derivatives and other sultam classes, particularly γ- and δ-sultams, represent valuable scaffolds in drug discovery. Saccharin-based compounds have shown significant potential, especially as enzyme inhibitors and anticancer agents. Other sultams, while perhaps less explored, exhibit potent and diverse biological activities. The choice of a specific sultam scaffold will ultimately depend on the therapeutic target and the desired pharmacokinetic profile. The synthetic accessibility of various sultam cores allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further research into the clinical translation of these promising compounds is warranted.

References

Validating the Mechanism of Action of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide derivatives with other alternative inhibitors, supported by experimental data. It details the primary mechanism of action, experimental protocols for validation, and a comparative analysis of their potency.

Primary Mechanism of Action: Dual Inhibition of 5-Lipoxygenase (5-LOX) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A key validated mechanism of action for a series of this compound derivatives is the dual inhibition of two critical enzymes in the inflammatory pathway: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] This dual inhibition is significant as it can simultaneously suppress the production of two major classes of pro-inflammatory mediators: leukotrienes (via 5-LOX) and prostaglandin E2 (via mPGES-1).

The arachidonic acid cascade is a central pathway in inflammation. Upon cellular stimulation, arachidonic acid is released from the cell membrane and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The 5-LOX pathway leads to the production of leukotrienes, potent chemoattractants and mediators of bronchoconstriction. The COX pathway produces prostaglandins, which are involved in pain, fever, and inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes, their long-term use can be associated with gastrointestinal and cardiovascular side effects.

Targeting both 5-LOX and mPGES-1 offers a potentially more targeted anti-inflammatory approach with a favorable side-effect profile. mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to the pro-inflammatory PGE2. Inhibiting mPGES-1 downstream of COX-2 allows for the continued production of other homeostatic prostaglandins. By simultaneously inhibiting 5-LOX, these derivatives can reduce the production of pro-inflammatory leukotrienes, offering a broader anti-inflammatory effect.

Below is a diagram illustrating the signaling pathway and the points of inhibition by this compound derivatives.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 Leukotrienes Leukotrienes 5-HPETE->Leukotrienes LTA4 Hydrolase, etc. Inflammation Inflammation Leukotrienes->Inflammation PGE2 PGE2 PGH2->PGE2 mPGES-1 Other_Prostaglandins Other_Prostaglandins PGH2->Other_Prostaglandins Other Synthases PGE2->Inflammation Inhibitor 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide derivatives 5-LOX 5-LOX Inhibitor->5-LOX mPGES-1 mPGES-1 Inhibitor->mPGES-1

Arachidonic Acid Cascade and Dual Inhibition.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of 6-nitro-3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues against human 5-LOX and mPGES-1.[1] For comparison, the IC50 values of well-established single-target inhibitors are also provided.

Compound5-LOX IC50 (µM)mPGES-1 IC50 (µM)
This compound Derivatives
Analogue 3a0.155.8
Analogue 3b0.24.5
Analogue 3c0.43.2
Analogue 3d0.52.8
Analogue 3e0.52.5
Analogue 3f0.62.3
Analogue 3g 0.6 2.1
Analogue 3h0.83.5
Analogue 3i1.24.1
Analogue 3j2.56.7
Analogue 3k5.811.2
Analogue 3l11.418.5
Analogue 3m23.6>50
Standard Inhibitors (for comparison)
Zileuton (5-LOX inhibitor)~1.0Inactive
MF63 (mPGES-1 inhibitor)Inactive~0.11
Indomethacin (COX-1/2 inhibitor)Inactive~0.016

Note: Data for the this compound derivatives are from Shang et al., Bioorg. Med. Chem. Lett. 2014, 24, 2764-2767.[1] IC50 values for standard inhibitors are sourced from various publications for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments to validate the mechanism of action are provided below.

Cell-Free Enzymatic Assays

a) 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

This assay measures the direct inhibitory effect of the test compounds on the activity of purified 5-LOX.

  • Principle: 5-LOX converts a fatty acid substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative, which results in an increase in absorbance at 234 nm.

  • Materials:

    • Purified human recombinant 5-LOX

    • Test compounds (this compound derivatives)

    • Linoleic acid or Arachidonic acid (substrate)

    • Phosphate buffer (pH 7.4)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the desired concentration of the test compound or vehicle (DMSO).

    • Add the 5-LOX enzyme to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes).

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

b) Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the conversion of PGH2 to PGE2 by mPGES-1.

  • Principle: Microsomes from cells overexpressing mPGES-1 are used as the enzyme source. The amount of PGE2 produced from the substrate PGH2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Microsomal fraction from IL-1β-stimulated A549 cells or other mPGES-1 expressing cells

    • Test compounds

    • Prostaglandin H2 (PGH2) (substrate)

    • Glutathione (GSH) as a cofactor

    • Reaction buffer (e.g., Tris-HCl)

    • PGE2 ELISA kit

  • Procedure:

    • Pre-incubate the microsomal preparation with the test compound or vehicle in the reaction buffer containing GSH for a specified time (e.g., 15 minutes) on ice.

    • Initiate the enzymatic reaction by adding PGH2.

    • Incubate for a short duration (e.g., 1-2 minutes) at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., a solution of FeCl2).

    • Quantify the amount of PGE2 produced in the reaction mixture using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the 5-LOX assay.

Cell-Based Assays

a) Measurement of Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2) Production in Human Whole Blood

This assay assesses the inhibitory activity of the compounds in a more physiologically relevant ex vivo setting.

  • Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in human whole blood, leading to the production of LTB4 and PGE2. The levels of these mediators are measured in the plasma after incubation with the test compounds.

  • Materials:

    • Freshly drawn human venous blood

    • Lipopolysaccharide (LPS)

    • Test compounds

    • RPMI 1640 medium

    • LTB4 and PGE2 ELISA kits

  • Procedure:

    • Incubate heparinized human whole blood with various concentrations of the test compounds or vehicle for a pre-incubation period (e.g., 30 minutes) at 37°C.

    • Stimulate the blood with LPS (e.g., 10 µg/mL) and incubate for an extended period (e.g., 24 hours) at 37°C.

    • Centrifuge the blood samples to separate the plasma.

    • Measure the concentrations of LTB4 and PGE2 in the plasma using specific ELISA kits.

    • Calculate the percentage of inhibition of LTB4 and PGE2 production and determine the IC50 values.

The following diagram illustrates a general workflow for these experimental validations.

Experimental_Workflow cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assays Purified_5LOX Purified 5-LOX Enzyme Inhibitor_Incubation_CF Incubate with Inhibitor Purified_5LOX->Inhibitor_Incubation_CF mPGES1_Microsomes mPGES-1 Microsomes mPGES1_Microsomes->Inhibitor_Incubation_CF Substrate_Addition_CF Add Substrate (Arachidonic Acid / PGH2) Inhibitor_Incubation_CF->Substrate_Addition_CF Activity_Measurement Measure Activity (Spectrophotometry / ELISA) Substrate_Addition_CF->Activity_Measurement IC50_Determination_CF Determine IC50 Activity_Measurement->IC50_Determination_CF Whole_Blood Human Whole Blood Inhibitor_Incubation_CB Incubate with Inhibitor Whole_Blood->Inhibitor_Incubation_CB LPS_Stimulation Stimulate with LPS Inhibitor_Incubation_CB->LPS_Stimulation Plasma_Separation Separate Plasma LPS_Stimulation->Plasma_Separation ELISA_Measurement Measure LTB4 & PGE2 (ELISA) Plasma_Separation->ELISA_Measurement IC50_Determination_CB Determine IC50 ELISA_Measurement->IC50_Determination_CB

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, a derivative of saccharin, is a critical aspect of laboratory safety and environmental responsibility. While specific regulatory disposal guidelines for this compound are not extensively documented, a comprehensive disposal plan can be formulated by adhering to general best practices for chemical waste management and considering the information available for its parent compound and related sulfonamides.

Hazard Assessment and Regulatory Context

This compound should be handled as a hazardous substance. According to safety data sheets, the compound is associated with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335)[1].

It is noteworthy that the U.S. Environmental Protection Agency (EPA) removed saccharin and its salts from the list of hazardous substances in 2010, concluding they are not a potential hazard to human health[2][3]. However, in the absence of specific guidance for this derivative, it is prudent to adopt a cautious approach and manage it as a hazardous chemical waste[4]. All disposal activities must comply with local, state, and federal regulations[5]. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure adherence to all applicable guidelines[6].

Recommended Disposal Procedures

The preferred method for the final disposal of this compound is high-temperature incineration in a licensed facility equipped with a scrubber to neutralize harmful combustion byproducts[6].

Waste Segregation and Collection:

  • Solid Waste: All solid forms of the compound and any materials contaminated with it, such as personal protective equipment (gloves, lab coats), weighing papers, and absorbent materials, must be collected in a designated, properly sealed, and clearly labeled hazardous waste container[4][6].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Avoid mixing this waste stream with other incompatible chemicals[4][6].

Labeling and Storage:

All waste containers must be accurately labeled with the full chemical name, "this compound," and display the appropriate hazard symbols and warnings[6]. These containers should be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic, until collection by a licensed hazardous waste disposal service.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access[4].

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the hood running[4].

  • Contain: Prevent the spread of the material, taking care not to come into direct contact with the substance[4].

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop the material to avoid generating dust[4].

  • Package for Disposal: Place all contaminated absorbent and cleanup materials into a labeled hazardous waste container[4].

  • Decontaminate: Thoroughly clean the spill area with soap and water[4].

Data on Disposal Parameters

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. Therefore, all waste containing this compound should be treated as hazardous, irrespective of concentration.

Parameter Guideline
Waste Classification Hazardous Waste
Primary Disposal Method High-Temperature Incineration
Waste Segregation Separate Solid and Liquid Waste Streams
Container Labeling Full Chemical Name and Hazard Warnings

Disposal Workflow

The following diagram illustrates the recommended step-by-step procedure for the proper disposal of this compound.

DisposalWorkflow cluster_Generation Waste Generation cluster_Collection Collection & Segregation cluster_Storage Temporary Storage cluster_Disposal Final Disposal SolidWaste Solid 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide & Contaminated Materials SolidContainer Labeled & Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide Solutions LiquidContainer Labeled & Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer StorageArea Designated, Ventilated, & Secure Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea WasteContractor Institutional EHS or Licensed Waste Contractor StorageArea->WasteContractor Incineration High-Temperature Incineration with Scrubber WasteContractor->Incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Hazard Summary and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Hazard StatementGHS PictogramPrecautionary Statement
H302: Harmful if swallowedGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H315: Causes skin irritationGHS07P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
H319: Causes serious eye irritationGHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H332: Harmful if inhaledGHS07
H335: May cause respiratory irritationGHS07

Personal Protective Equipment (PPE) is your primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and face shieldAlways wear safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Skin Chemical-resistant gloves and lab coatNitrile or neoprene gloves are recommended.[4] Ensure gloves are of adequate thickness and are inspected for defects before each use. A long-sleeved lab coat should be worn and buttoned to its full length.
Respiratory NIOSH-approved respiratorA respirator is necessary when working with the solid compound outside of a fume hood or when engineering controls are insufficient.[1][5][6] The type of respirator and cartridge should be selected based on a formal risk assessment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound risk_assessment Perform Risk Assessment: - Check Safety Data Sheet (SDS) - Evaluate potential for dust, splash, or aerosol generation start->risk_assessment eye_face Eye and Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) risk_assessment->eye_face skin Skin Protection: - Chemical-Resistant Gloves (Nitrile/Neoprene) - Lab Coat risk_assessment->skin respiratory Respiratory Protection: - Is the area well-ventilated? - Is there a risk of inhaling dust? risk_assessment->respiratory ppe_check Final PPE Check: - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) eye_face->ppe_check skin->ppe_check no_respirator No respirator needed if in fume hood or with adequate local exhaust ventilation. respiratory->no_respirator No respirator_needed NIOSH-approved respirator with particulate filter required. respiratory->respirator_needed Yes no_respirator->ppe_check respirator_needed->ppe_check proceed Proceed with Handling ppe_check->proceed

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this chemical.

1. Preparation and Engineering Controls:

  • Location: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the fume hood is functioning correctly before beginning any work.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a spill kit readily available.

2. Weighing and Aliquoting:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper to weigh the solid compound. Perform this task in a fume hood or a balance enclosure to contain any dust.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

3. Dissolution and Reaction:

  • Solvent Addition: Add the desired solvent to the reaction vessel slowly to avoid splashing.

  • Mixing: Use magnetic or overhead stirring to dissolve the compound. Ensure the reaction vessel is securely clamped.

  • Temperature Control: If the reaction requires heating or cooling, use a well-maintained and properly secured heating mantle or cooling bath.

4. Post-Reaction Work-up and Decontamination:

  • Quenching: If necessary, quench the reaction carefully according to your specific experimental procedure.

  • Cleaning: Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent, followed by soap and water.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Chemical_Handling_Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling start Start: Receive Chemical sds_review Review Safety Data Sheet (SDS) start->sds_review ppe_selection Select and Inspect PPE sds_review->ppe_selection weighing Weigh Solid in Fume Hood ppe_selection->weighing reaction_setup Set up Reaction weighing->reaction_setup reaction Perform Reaction reaction_setup->reaction workup Reaction Work-up reaction->workup decontamination Decontaminate Glassware and Work Area workup->decontamination waste_disposal Dispose of Waste decontamination->waste_disposal end End of Procedure waste_disposal->end

Disposal of Contaminated Waste:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and used gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.[7]

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

By implementing these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.